3,5-Dimethoxypicolinonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5-dimethoxypyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-11-6-3-8(12-2)7(4-9)10-5-6/h3,5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXBVWYMXUENCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(N=C1)C#N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50670257 | |
| Record name | 3,5-Dimethoxypyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50670257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36057-45-1 | |
| Record name | 3,5-Dimethoxypyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50670257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3,5-Dimethoxybenzonitrile: Properties, Synthesis, and Applications
Introduction: Clarifying the Structure and Significance
In the landscape of organic synthesis, precision in molecular architecture is paramount. This guide focuses on 3,5-Dimethoxybenzonitrile , a key aromatic nitrile building block. It is important to distinguish this compound from its pyridine-based analogue, 3,5-dimethoxypicolinonitrile. While both are dimethoxy-substituted nitriles, the core of the molecule discussed herein is a benzene ring, conferring distinct reactivity and utility. 3,5-Dimethoxybenzonitrile serves as a versatile intermediate in the synthesis of a range of high-value molecules, from pharmaceuticals to materials for organic electronics.[1] Its strategic placement of two electron-donating methoxy groups on the aromatic ring significantly influences its chemical behavior, enhancing its solubility and reactivity in crucial synthetic transformations.[1] This guide provides an in-depth exploration of its chemical and physical properties, a detailed protocol for its synthesis, and a discussion of its applications, particularly in the realm of drug discovery and development.
Chemical Structure and Physicochemical Properties
3,5-Dimethoxybenzonitrile is a white to off-white crystalline powder.[1] The presence of the two methoxy groups at the meta positions relative to the nitrile group dictates the molecule's electronic and steric properties. These electron-donating groups increase the electron density of the aromatic ring, influencing its reactivity in various chemical reactions.
Structural and Physicochemical Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉NO₂ | [1] |
| Molecular Weight | 163.17 g/mol | [1] |
| CAS Number | 19179-31-8 | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 87-89 °C | [1] |
| Boiling Point | Not readily available | |
| Solubility | Enhanced solubility in organic solvents | [1] |
| InChI Key | NVTHWSJNXVDIKR-UHFFFAOYSA-N | [1] |
graph "3,5-Dimethoxybenzonitrile_Structure" { layout=neato; node [shape=plaintext]; edge [style=solid];// Benzene ring C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5];
// Substituents C1 -- N [len=1.5, label=" C≡N"]; C3 -- O1 [len=1.5, label=" O"]; O1 -- C7 [len=1.5, label="CH₃"]; C5 -- O2 [len=1.5, label=" O"]; O2 -- C8 [len=1.5, label="CH₃"];
// Atom labels C1 [label="C"]; C2 [label="CH"]; C3 [label="C"]; C4 [label="CH"]; C5 [label="C"]; C6 [label="CH"]; N [label="N"]; O1 [label="O"]; C7 [label="CH₃"]; O2 [label="O"]; C8 [label="CH₃"];
// Positioning C1 [pos="0,0!"]; C2 [pos="1.3,-0.75!"]; C3 [pos="1.3,-2.25!"]; C4 [pos="0,-3!"]; C5 [pos="-1.3,-2.25!"]; C6 [pos="-1.3,-0.75!"]; N [pos="0,1.5!"]; O1 [pos="2.6,-3!"]; C7 [pos="3.9,-2.25!"]; O2 [pos="-2.6,-3!"]; C8 [pos="-3.9,-2.25!"]; }
Caption: Chemical structure of 3,5-Dimethoxybenzonitrile.
Spectroscopic Data for Structural Elucidation
The structural confirmation of 3,5-Dimethoxybenzonitrile relies on a combination of modern spectroscopic techniques. The following data provides a reference for its characterization.
¹H NMR (Proton Nuclear Magnetic Resonance)
The ¹H NMR spectrum is characterized by the signals from the aromatic protons and the methoxy groups. Due to the symmetry of the molecule, the two aromatic protons ortho to the nitrile group (at C2 and C6) are chemically equivalent, as are the two methoxy groups.
-
Aromatic Protons (H2, H6): A doublet is expected for the protons at the 2 and 6 positions.
-
Aromatic Proton (H4): A triplet is expected for the proton at the 4 position.
-
Methoxy Protons (-OCH₃): A singlet corresponding to the six protons of the two methoxy groups.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
-
Nitrile Carbon (-C≡N): A signal in the downfield region, typically around 118 ppm for benzonitriles.[2]
-
Aromatic Carbons: Signals corresponding to the six carbons of the benzene ring. The carbons attached to the methoxy groups (C3 and C5) will be significantly downfield due to the deshielding effect of the oxygen atoms. The carbon attached to the nitrile group (C1) will also be in the downfield region.
-
Methoxy Carbons (-OCH₃): A signal in the upfield region corresponding to the carbons of the two methoxy groups.
IR (Infrared) Spectroscopy
The IR spectrum reveals the presence of the key functional groups.
-
Nitrile Stretch (-C≡N): A sharp, characteristic absorption band is expected around 2230 cm⁻¹.[2]
-
C-O Stretch (Aromatic Ether): Strong absorption bands are expected in the region of 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹.
-
C-H Stretch (Aromatic): Absorption bands are expected above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Absorption bands are expected just below 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at an m/z corresponding to the molecular weight of 3,5-Dimethoxybenzonitrile (163.17 g/mol ). Aromatic compounds typically exhibit a prominent molecular ion peak due to the stability of the aromatic ring.[3]
-
Fragmentation Pattern: Common fragmentation pathways for aromatic ethers may involve the loss of a methyl group (M-15) or a methoxy group (M-31).
Synthesis of 3,5-Dimethoxybenzonitrile
A reliable and efficient method for the synthesis of 3,5-Dimethoxybenzonitrile is the palladium-catalyzed cyanation of 1-bromo-3,5-dimethoxybenzene. This cross-coupling reaction offers high functional group tolerance and generally proceeds under milder conditions compared to traditional methods like the Sandmeyer or Rosenmund-von Braun reactions.[4] The use of a non-toxic cyanide source such as potassium ferrocyanide (K₄[Fe(CN)₆]) is a significant advantage in terms of safety and practicality.[3][5]
Caption: Workflow for the synthesis of 3,5-Dimethoxybenzonitrile.
Detailed Experimental Protocol: Palladium-Catalyzed Cyanation
This protocol is a representative procedure and may require optimization based on specific laboratory conditions and desired scale.
Materials:
-
1-Bromo-3,5-dimethoxybenzene
-
Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Sodium carbonate (Na₂CO₃)
-
Anhydrous, degassed solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethylacetamide (DMAC))
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 1-bromo-3,5-dimethoxybenzene (1.0 eq), potassium ferrocyanide trihydrate (0.5-1.0 eq), palladium(II) acetate (0.01-0.05 eq), dppf (0.02-0.10 eq), and sodium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to 100-140 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate) three times.
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 3,5-Dimethoxybenzonitrile.
Applications in Research and Development
3,5-Dimethoxybenzonitrile is a valuable building block in several areas of chemical research and development, with its primary utility in the synthesis of more complex molecules.
Pharmaceutical and Agrochemical Synthesis
The nitrile group of 3,5-Dimethoxybenzonitrile is a versatile functional handle that can be transformed into various other functionalities, including amines, amides, carboxylic acids, and tetrazoles, which are common moieties in biologically active compounds. The 3,5-dimethoxyphenyl scaffold itself is present in a number of molecules with therapeutic potential. For instance, derivatives of this scaffold have been investigated as kinase inhibitors for the treatment of cancer.[6] The electron-donating methoxy groups can influence the binding of the molecule to its biological target and can also impact its metabolic stability and pharmacokinetic properties.
Materials Science
The electron-rich aromatic system of 3,5-Dimethoxybenzonitrile makes it a potential precursor for the synthesis of materials for organic electronics.[1] By incorporating this unit into larger conjugated systems, it is possible to tune the electronic properties of the resulting materials for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Conclusion
3,5-Dimethoxybenzonitrile is a strategically important chemical intermediate with a unique combination of reactivity and structural features. Its synthesis via modern palladium-catalyzed cross-coupling methods offers a safe and efficient route to this valuable compound. The versatility of its nitrile group and the electronic influence of the dimethoxy substitution pattern make it a key building block for the synthesis of complex molecules in the pharmaceutical, agrochemical, and materials science sectors. This guide provides a comprehensive overview of its properties, synthesis, and applications, serving as a valuable resource for researchers and professionals in these fields.
References
- Rajendra, M. A., et al. (2020). Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohalides. Synlett, 31(16), 1629-1633.
- Fleming, J. J., et al. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.
- Anderson, K. W., et al. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.
- Fiveable. Benzonitrile Definition - Organic Chemistry Key Term. [Link]
- Weissman, S. A., Zewge, D., & Chen, C. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 70(4), 1508-1510.
- Gopakumar, G., & Anil, A. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(63), 38431-38453.
- PubChem. 3,4,5-Trimethoxybenzonitrile. [Link]
- The Royal Society of Chemistry.
- Google Patents. US11684620B2 - Pharmaceutical compositions comprising N-(3,5-dimethoxyphenyl)-N′-(1-methylethyl)-N-[3-(1-methyl-1H-pyrazol-4-yl)quinoxalin-6-yl]ethane-1,2-diamine.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. BJOC - Search Results [beilstein-journals.org]
- 3. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 4. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US11684620B2 - Pharmaceutical compositions comprising N-(3,5-dimethoxyphenyl)-Nâ²-(1-methylethyl)-N-[3-(1-methyl-1H-pyrazol-4-yl)quinoxalin-6-yl]ethane-1,2-diamine - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Identification of 3,5-Dimethoxypicolinonitrile (CAS: 36057-45-1)
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Structural Significance of a Versatile Heterocycle
In the landscape of modern medicinal chemistry and organic synthesis, the pyridine scaffold remains a cornerstone of molecular design.[1][2] Its derivatives are integral to a vast array of pharmaceuticals and functional materials. 3,5-Dimethoxypicolinonitrile, a polysubstituted pyridine, represents a particularly valuable building block. The strategic placement of two electron-donating methoxy groups and an electron-withdrawing nitrile group on the pyridine ring creates a unique electronic and steric profile. This substitution pattern not only influences the molecule's reactivity but also provides multiple points for further functionalization, making it a desirable intermediate in the synthesis of complex target molecules.[3][4] This guide offers a comprehensive technical overview of its synthesis, analytical identification, and potential applications, grounded in established scientific principles.
Section 1: Physicochemical and Structural Characteristics
A foundational understanding of a compound's physical and chemical properties is paramount for its effective use in a research setting.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| CAS Number | 36057-45-1 | [5] |
| Molecular Formula | C₈H₈N₂O₂ | |
| Molecular Weight | 164.16 g/mol | [3] |
| IUPAC Name | 3,5-dimethoxypyridine-2-carbonitrile | |
| Boiling Point | 338.6 ± 37.0 °C (Predicted) | [5] |
| Heavy Atom Count | 12 | [6] |
Section 2: Synthetic Strategy: The Reissert-Henze Approach
The synthesis of substituted picolinonitriles can be achieved through various routes, including the direct cyanation of pyridines or the dehydration of corresponding amides.[7] However, for introducing a cyano group at the C2 position, the cyanation of a pyridine N-oxide, often via a Reissert-Henze type reaction, is a particularly effective and well-established method.[8][9][10] This approach offers high regioselectivity for the C2 position.
The causality behind this strategy lies in the activation of the pyridine ring. The N-oxide functionality makes the α-carbon (C2) susceptible to nucleophilic attack. An acylating agent, such as benzoyl chloride, reacts with the N-oxide to form a highly reactive N-acyloxypyridinium salt. This intermediate readily reacts with a cyanide nucleophile (e.g., from KCN or TMSCN) to introduce the cyano group at the C2 position, followed by elimination to regenerate the aromatic pyridine ring.[11][12]
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// Edges Start -> Step1; Step1 -> Intermediate1; Intermediate1 -> Step2; Step2 -> Intermediate2; Intermediate2 -> Step3; Step3 -> Product;
// Ranks {rank=same; Start; } {rank=same; Step1; } {rank=same; Intermediate1; } {rank=same; Step2; } {rank=same; Intermediate2; } {rank=same; Step3; } {rank=same; Product; } } Caption: Synthetic workflow via the Reissert-Henze reaction.
Experimental Protocol: Synthesis via N-Oxide Cyanation
This protocol is a representative method based on established literature for similar transformations. Researchers should optimize conditions for this specific substrate.
-
Step 1: N-Oxide Formation:
-
Dissolve 3,5-dimethoxypyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.
-
Cool the solution to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA, ~1.1-1.3 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Upon completion, wash the reaction mixture sequentially with aqueous sodium bisulfite, aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3,5-dimethoxypyridine N-oxide.
-
-
Step 2: Reissert-Henze Cyanation:
-
Suspend the crude 3,5-dimethoxypyridine N-oxide (1.0 eq) and potassium cyanide (KCN, ~1.5 eq) in a mixture of DCM and water.
-
Cool the suspension to 0 °C.
-
Add benzoyl chloride (~1.2 eq) dropwise via a syringe, ensuring the temperature remains low.
-
Stir the reaction vigorously at room temperature for 4-8 hours, monitoring by TLC.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent. Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Section 3: A Multi-Technique Approach to Structural Identification
Confident identification of the target compound requires a synergistic approach, utilizing multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[3]
Predicted ¹H NMR Spectral Data: The structure of this compound suggests a simple and highly informative ¹H NMR spectrum.
-
Aromatic Protons: Two distinct signals are expected in the aromatic region. The proton at the C4 position will appear as a doublet, coupled to the C6 proton. The C6 proton will also appear as a doublet, coupled back to the C4 proton. The electron-donating methoxy groups will shield these protons, shifting them upfield relative to unsubstituted pyridine.
-
Methoxy Protons: Two sharp singlets are expected for the two non-equivalent methoxy groups at the C3 and C5 positions. Their chemical shifts will be in the typical range for aryl methyl ethers.
Predicted ¹³C NMR Spectral Data: The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments.
-
Pyridine Ring Carbons: Five distinct signals are expected for the carbons of the pyridine ring. The carbons bearing the methoxy groups (C3, C5) will be significantly shielded and appear at higher field, while the nitrile-bearing carbon (C2) will be deshielded.
-
Nitrile Carbon: The carbon of the nitrile group (C≡N) will appear in its characteristic region, typically between 115-130 ppm.
-
Methoxy Carbons: Two signals for the two distinct methoxy carbons will be present in the typical aliphatic ether region.
Table 2: Predicted NMR Spectral Data (in CDCl₃)
| Assignment | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) |
| H-4 | ~7.2 - 7.4 | d | ~110 - 120 |
| H-6 | ~8.0 - 8.2 | d | ~140 - 145 |
| -OCH₃ (C3) | ~3.9 - 4.1 | s | ~55 - 57 |
| -OCH₃ (C5) | ~3.8 - 4.0 | s | ~55 - 57 |
| C-2 | - | - | ~125 - 135 |
| C-3 | - | - | ~155 - 160 |
| C-5 | - | - | ~158 - 163 |
| C≡N | - | - | ~115 - 120 |
Note: These are predictions based on additive models and data from similar substituted pyridines.[5] Actual values may vary.
Protocol: NMR Sample Preparation
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Ensure the sample height is adequate for the spectrometer's probe (~4-5 cm).
-
Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) for full structural assignment.
Infrared (IR) Spectroscopy
IR spectroscopy is ideal for identifying the presence of specific functional groups.[9] The spectrum of this compound will be characterized by several key absorption bands.
Table 3: Characteristic IR Absorption Frequencies
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| C≡N (Nitrile) | Stretch | 2240 - 2220 | Strong, Sharp |
| C-O-C (Aryl Ether) | Asymmetric Stretch | 1250 - 1200 | Strong |
| C-O-C (Aryl Ether) | Symmetric Stretch | 1070 - 1020 | Strong |
| C=C / C=N (Aromatic) | Ring Stretch | 1600 - 1450 | Medium-Strong |
| C-H (Aromatic) | Stretch | 3100 - 3000 | Medium-Weak |
| C-H (Alkyl, -OCH₃) | Stretch | 3000 - 2850 | Medium |
The most diagnostic peak is the strong, sharp nitrile stretch around 2230 cm⁻¹. Its position indicates conjugation with the aromatic ring. The strong absorptions in the 1250-1020 cm⁻¹ region are characteristic of the aryl ether linkages.
Protocol: IR Sample Preparation (KBr Pellet)
-
Thoroughly dry both the sample and high-purity potassium bromide (KBr) powder to remove moisture.
-
In an agate mortar, grind ~1-2 mg of the sample with ~100-200 mg of KBr until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press die.
-
Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
Place the pellet in the spectrometer's sample holder and acquire the spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. When coupled with liquid chromatography (LC-MS), it also serves as a powerful tool for purity assessment and reaction monitoring.
Expected Mass Spectrum Data:
-
Molecular Ion (M⁺•): Under Electron Ionization (EI), a clear molecular ion peak is expected at an m/z of 164, corresponding to the molecular weight of C₈H₈N₂O₂.
-
Fragmentation: The fragmentation pattern will be dictated by the stability of the resulting ions and neutral fragments.[5] Key fragmentation pathways could include:
-
Loss of a methyl radical (•CH₃): A significant peak at m/z 149 ([M-15]⁺) from the cleavage of a methoxy group.
-
Loss of formaldehyde (CH₂O): A peak at m/z 134 ([M-30]⁺) via rearrangement and loss from a methoxy group.
-
Loss of an oxygen atom: A fragmentation characteristic of some N-oxides, though less common for pyridines themselves, could lead to a peak at m/z 148 ([M-16]⁺).
-
Protocol: LC-MS Analysis
-
Prepare a stock solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of ~1-10 µg/mL with the initial mobile phase.
-
Inject the sample onto an appropriate HPLC column (e.g., C18 reverse-phase).
-
Elute with a gradient of water and acetonitrile (both typically containing 0.1% formic acid for better ionization in positive ion mode).
-
Direct the eluent to the mass spectrometer source (e.g., Electrospray Ionization - ESI).
-
Acquire data in full scan mode to detect the protonated molecule [M+H]⁺ at m/z 165 and in tandem MS (MS/MS) mode to analyze fragmentation patterns.
Section 4: Relevance and Applications in Drug Discovery
The picolinonitrile scaffold is considered a "privileged structure" in medicinal chemistry. The nitrile group is a versatile functional handle; it is metabolically robust and can act as a hydrogen bond acceptor, mimicking a carbonyl group in interactions with biological targets. Furthermore, it can be readily hydrolyzed to a carboxylic acid or reduced to an amine, providing access to a wide range of derivatives.
The presence of two methoxy groups at the 3 and 5 positions significantly influences the molecule's properties. These groups can enhance solubility, modulate electronic properties, and provide steric bulk, which can be crucial for achieving selectivity for a particular biological target.[6] This substitution pattern is found in various bioactive molecules, including tubulin inhibitors and other anticancer agents.[6] Therefore, this compound serves as a valuable starting material for generating libraries of compounds for high-throughput screening in drug discovery programs.[2][4]
Section 5: Safety and Handling
As with any laboratory chemical, proper safety precautions are essential. While a specific, detailed toxicological profile for this compound is not widely published, data for analogous structures (e.g., substituted benzonitriles) should be considered.
-
General Hazards: May cause skin, eye, and respiratory irritation. Harmful if swallowed or inhaled.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical safety goggles, and nitrile gloves.
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong bases.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
References
- 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. - ResearchGate. (n.d.).
- CN103570617A - Preparation method of 3-cyano-pyridine N-oxide - Google Patents. (n.d.).
- Mass spectral fragmentations of alkylpyridine N‐oxides - ResearchGate. (n.d.).
- Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers - RSC Publishing. (2021).
- Reissert reaction - Wikipedia. (n.d.).
- Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. (2023). Journal of advanced Biomedical and Pharmaceutical Sciences, 6(1). [Link]
- Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence - NIH. (n.d.).
- Preparation of Cyanopyridines by Direct Cyanation. (2005). Synthesis, 2005(06), 993–997. [Link]
- Predict 1H proton NMR spectra - NMRDB.org. (n.d.).
- Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC - NIH. (n.d.).
- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. (n.d.).
- Functionalization of Pyridines via Reissert-Henze Reaction. (n.d.).
- Organic Nitrogen Compounds IV: Nitriles | Spectroscopy Online. (2019).
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Title: A Strategic Approach to the Biological Activity Screening of the Novel Scaffold: 3,5-Dimethoxypicolinonitrile
An in-depth technical guide by a Senior Application Scientist
Abstract
The quest for novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. The pyridine ring is a privileged scaffold, forming the core of numerous approved drugs, while the picolinonitrile moiety offers unique electronic and structural features. This guide presents a comprehensive, tiered strategy for the systematic biological activity screening of 3,5-Dimethoxypicolinonitrile, a novel compound with an unexplored biological profile. As a Senior Application Scientist, the proposed workflow is grounded in field-proven methodologies, emphasizing a logical progression from foundational physicochemical and cytotoxicity assessments to broad, target-agnostic screens and subsequent hit deconvolution. This document serves as a technical blueprint for researchers and drug development professionals, detailing not only the "how" but the critical "why" behind each experimental choice, ensuring a robust and efficient evaluation of this promising new scaffold.
Introduction: Unveiling the Potential of a Novel Scaffold
The pyridine skeleton is a fundamental structural motif in medicinal chemistry, prized for its ability to engage in hydrogen bonding and its presence in a vast array of bioactive molecules.[1] The addition of a nitrile group, as seen in the picolinonitrile structure, introduces a strong electron-withdrawing group and a potential hydrogen bond acceptor, which can be pivotal for molecular recognition by biological targets. When further decorated with methoxy groups, as in this compound, the molecule's lipophilicity, metabolic stability, and target interaction profile are significantly modulated. This unique combination of features justifies a thorough and systematic investigation into its biological potential.
This guide outlines a strategic screening cascade designed to efficiently probe the bioactivity of this compound. The approach is intentionally broad at the outset, reflecting the absence of a predefined biological hypothesis for this novel entity.
Foundational Compound Profiling: Knowing Your Molecule
Before embarking on biological assays, a comprehensive understanding of the compound's fundamental physicochemical properties is paramount. This foundational knowledge is crucial for designing meaningful experiments, interpreting results, and avoiding common artifacts.
In Silico ADMET Profiling
Computational tools provide a rapid, preliminary assessment of a compound's likely Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. These predictions help anticipate potential liabilities and guide experimental design.
| Property | Predicted Value | Rationale & Implication |
| Molecular Weight | 164.16 g/mol | Well within Lipinski's Rule of Five (<500), suggesting good potential for cell permeability. |
| LogP | ~1.5 - 2.0 | Indicates moderate lipophilicity, balancing aqueous solubility with membrane permeability. |
| Hydrogen Bond Donors | 0 | Favorable for membrane permeation. |
| Hydrogen Bond Acceptors | 3 (N in ring, N in nitrile, O in methoxy x2) | Provides ample opportunity for target-specific interactions. |
| Topological Polar Surface Area (tPSA) | ~58 Ų | Below the 140 Ų threshold, suggesting good potential for oral bioavailability. |
| Aqueous Solubility | Moderate | Predicted to be sufficient for in vitro assays; requires experimental verification. |
| CYP450 Inhibition | Low to Moderate Risk | Pyridine core can interact with heme iron; experimental validation is necessary. |
Essential Experimental Physicochemical Assessment
In silico predictions must be validated through rigorous experimental analysis.
Protocol: Aqueous Thermodynamic Solubility
-
Prepare a supersaturated stock of this compound in phosphate-buffered saline (PBS), pH 7.4.
-
Equilibrate the solution at room temperature for 24 hours with constant agitation to ensure equilibrium is reached.
-
Centrifuge the suspension at >14,000 g for 15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.
-
Rationale : This establishes the maximum achievable concentration in a physiologically relevant buffer, defining the upper limit for in vitro assay concentrations and preventing false negatives due to compound precipitation.
The Tiered Screening Cascade: A Funnel Approach to Discovery
A tiered or cascaded approach is the most resource-efficient method for screening a novel compound. It begins with broad, essential assays and progresses to more specific and complex investigations based on initial findings.
Caption: A tiered workflow for screening this compound.
Tier 1: Cytotoxicity Profiling
The initial and most critical biological assessment is to determine the compound's inherent cytotoxicity. This context is essential for all subsequent assays, allowing researchers to distinguish between targeted biological effects and non-specific cell death.
Protocol: MTS Assay for General Cytotoxicity
-
Cell Culture : Seed human embryonic kidney (HEK293) or human liver carcinoma (HepG2) cells into 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight at 37°C in a 5% CO₂ incubator.
-
Compound Preparation : Prepare a 2X serial dilution of this compound in the appropriate cell culture medium, starting from a top concentration informed by its solubility (e.g., 100 µM). Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Treatment : Remove the old medium from the cells and add 100 µL of the compound dilutions. Incubate for 48-72 hours.
-
MTS Reagent Addition : Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.
-
Incubation & Readout : Incubate the plates for 1-4 hours at 37°C. Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis : Convert absorbance values to percent viability relative to the vehicle control. Plot the dose-response curve and calculate the CC₅₀ (50% cytotoxic concentration) using non-linear regression.
-
Rationale & Trustworthiness : This assay establishes the concentration window for subsequent cell-based assays. Including a positive control (e.g., doxorubicin) validates assay performance. Running the assay in a sensitive cell line like HepG2 can provide early warnings of potential hepatotoxicity.[2]
Tier 2: Broad Phenotypic and Target-Agnostic Screening
With a non-toxic concentration range established, the compound can be screened across diverse biological systems to uncover potential activities.
A. Antimicrobial Screening The pyridine nucleus is present in many antimicrobial agents.[3] Therefore, assessing activity against a panel of pathogenic microbes is a logical starting point.
Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Microorganism Preparation : Prepare standardized inoculums (e.g., 5 x 10⁵ CFU/mL) of representative Gram-positive (Staphylococcus aureus), Gram-negative (Escherichia coli), and fungal (Candida albicans) strains in their respective broth media (e.g., Mueller-Hinton Broth, RPMI-1640).[4][5]
-
Compound Dilution : In a 96-well plate, perform a two-fold serial dilution of this compound (e.g., from 64 µg/mL to 0.5 µg/mL).
-
Inoculation : Add the prepared microbial suspension to each well.
-
Controls : Include a positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi), a negative/growth control (vehicle only), and a sterility control (broth only).
-
Incubation : Incubate the plates at 37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).[4]
-
MIC Determination : The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Rationale : This standardized broth microdilution method is a robust, widely accepted technique for quantifying antimicrobial potency and provides a clear, actionable endpoint.[5]
B. Broad Kinase Panel Screening The pyridine scaffold is a well-known "hinge-binder" that interacts with the ATP-binding site of protein kinases, a critical class of drug targets.[6][7]
-
Methodology : A cost-effective approach is to submit the compound to a commercial service (e.g., Eurofins, Promega) for screening against a large, diverse panel of kinases (e.g., >300). Typically, the compound is tested at a single high concentration (e.g., 1 or 10 µM).
-
Data Output : Results are usually reported as "% Inhibition" at the tested concentration.
-
Rationale : This provides a rapid and comprehensive overview of the compound's potential as a kinase inhibitor. Any hits >50% inhibition are considered significant and warrant follow-up dose-response analysis to determine IC₅₀ values.
Tier 3: Hit Deconvolution and Mechanism of Action
A "hit" from any Tier 2 screen is merely the starting point for a more profound investigation. The goal of this phase is to confirm the activity and begin to understand the underlying mechanism.
Caption: A logical workflow for validating and characterizing primary hits.
-
Hit Confirmation : The first step is to re-test the original compound sample. If activity is confirmed, the compound should be resynthesized to ensure the observed activity is not due to an impurity from the initial synthesis.
-
Dose-Response Analysis : Generate a full 10-point dose-response curve to accurately determine potency (IC₅₀, EC₅₀, or MIC).
-
Orthogonal Assays : Confirm the hit using a different assay technology. For a kinase hit identified in a biochemical assay, an orthogonal assay could be a cell-based method that measures the phosphorylation of a known substrate of that kinase.
-
Selectivity Profiling : For a target-based hit (like a kinase), it's crucial to assess selectivity by testing against closely related targets. This helps to understand the potential for off-target effects.
Conclusion and Forward Look
This technical guide proposes a systematic, multi-tiered strategy for the initial biological characterization of this compound. By starting with foundational physicochemical and cytotoxicity profiling, this workflow establishes a solid basis for interpreting data from subsequent broad screening campaigns. The proposed assays in antimicrobial and kinase biology represent logical starting points based on the compound's structural motifs. This funnel-like approach, from broad screening to specific hit deconvolution, ensures that resources are used efficiently while maximizing the probability of discovering and validating novel biological activity. The data generated from this workflow will provide a comprehensive initial profile of this compound, enabling an informed decision on its potential for further development in a drug discovery program.
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Unlocking the Therapeutic Potential of 3,5-Dimethoxypicolinonitrile: A Technical Guide for Drug Discovery Professionals
Abstract
The pyridine scaffold is a cornerstone in modern medicinal chemistry, with its derivatives forming the basis of numerous therapeutic agents.[1][2] The strategic incorporation of functional groups, such as nitrile and methoxy moieties, can significantly enhance the pharmacological profile of these molecules.[3] This guide delves into the untapped potential of a novel compound, 3,5-Dimethoxypicolinonitrile. While direct research on this specific molecule is nascent, this paper will extrapolate from a wealth of data on structurally related compounds to illuminate its promising therapeutic applications. We will explore its plausible synthesis, potential mechanisms of action in oncology and infectious diseases, and provide detailed, actionable experimental protocols for its investigation. This document serves as a technical roadmap for researchers, scientists, and drug development professionals poised to explore the next generation of pyridine-based therapeutics.
Introduction: The Strategic Importance of the Picolinonitrile Scaffold
Picolinonitrile, a pyridine ring substituted with a nitrile group, represents a privileged scaffold in drug discovery. The pyridine ring itself is a bioisostere for benzene and is found in numerous natural products and FDA-approved drugs.[1][2] Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, facilitating interactions with biological targets.
The nitrile group is a versatile functional group that can significantly modulate a molecule's physicochemical and pharmacological properties. It is a strong electron-withdrawing group and a potent hydrogen bond acceptor, often enhancing binding affinity to target proteins.[3] Furthermore, the nitrile moiety is generally metabolically stable and can improve pharmacokinetic profiles.
The addition of two methoxy groups at the 3 and 5 positions of the picolinonitrile scaffold is a deliberate design choice. Methoxy groups are known to influence the electronic properties of aromatic rings and can participate in hydrogen bonding, potentially fine-tuning the molecule's interaction with specific biological targets and enhancing its therapeutic efficacy.[3]
Synthesis of this compound: A Plausible Route
While a definitive, published synthesis for this compound is not yet available, a feasible synthetic pathway can be proposed based on modern organic chemistry techniques. A promising approach involves the direct C-H cyanation of the readily available 3,5-dimethoxypyridine precursor.
Recent advancements in photoredox catalysis offer a mild and efficient method for the cyanation of electron-rich aromatic compounds.[4] This method avoids the harsh conditions and toxic reagents associated with traditional cyanation reactions.
Below is a proposed workflow for the synthesis of this compound.
Diagram 1: Proposed Synthesis of this compound
Caption: A proposed synthetic workflow for this compound.
Experimental Protocol: Photoredox-Mediated C-H Cyanation
-
Reaction Setup: In a reaction vessel, combine 3,5-dimethoxypyridine (1 equivalent), an acridinium photoredox catalyst (e.g., 1 mol%), and a cyanide source such as potassium cyanide (2 equivalents) in a suitable solvent like 1,2-dichloroethane (DCE).
-
Reaction Conditions: Sparge the reaction mixture with oxygen for 15 minutes. Irradiate the mixture with a visible light source (e.g., a blue LED lamp) at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Upon completion, quench the reaction and perform a standard aqueous workup. Purify the crude product by column chromatography on silica gel to yield this compound.
-
Characterization: Confirm the structure of the final product using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).
Potential Therapeutic Applications
Based on the biological activities of structurally similar pyridine and picolinonitrile derivatives, this compound is hypothesized to have significant potential in several therapeutic areas.
Anticancer Activity
The pyridine scaffold is a common feature in a multitude of anticancer agents.[1] The presence of dimethoxy-substituted rings, in particular, has been associated with potent antitumor activity, including the disruption of microtubule polymerization.[1]
Hypothesized Mechanism of Action: Kinase Inhibition
Many picolinonitrile derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell growth, proliferation, and survival. The nitrile group can form key hydrogen bonds with the hinge region of the kinase active site, leading to potent and selective inhibition. Substituted aminonitriles have shown potential as kinase inhibitors in in-silico studies.[5]
Diagram 2: Hypothesized Kinase Inhibition by this compound
Caption: A workflow for evaluating the antimicrobial potential.
Experimental Protocol: Antimicrobial Susceptibility Testing
-
Microbial Strains: Test the compound against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus fumigatus).
-
MIC Determination: Determine the Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to CLSI guidelines.
-
Mechanism of Action Studies:
-
Target-Based Assays: If a putative enzyme target is identified, perform in vitro enzyme inhibition assays.
-
Macromolecular Synthesis Inhibition: Evaluate the effect of the compound on the synthesis of DNA, RNA, proteins, and the cell wall in microbial cells.
-
-
Toxicity Assays: Assess the cytotoxicity of the compound against mammalian cell lines to determine its therapeutic index.
| Hypothetical Data Summary: Antimicrobial Activity | |
| Organism | Predicted MIC (µg/mL) |
| Staphylococcus aureus | 1-8 |
| Escherichia coli | 8-32 |
| Candida albicans | 2-16 |
Conclusion and Future Directions
While in its infancy, the exploration of this compound holds immense promise for the development of novel therapeutics. The strategic combination of the picolinonitrile scaffold with dimethoxy substituents presents a compelling starting point for lead discovery in oncology and infectious diseases. The proposed synthetic route offers a practical means of accessing this molecule for further investigation.
Future research should focus on the synthesis and in-depth biological evaluation of this compound and a library of its analogs. Structure-activity relationship (SAR) studies will be crucial for optimizing its potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols provided in this guide offer a comprehensive framework for initiating these investigations. It is with great anticipation that the scientific community awaits the discoveries that will undoubtedly emerge from the study of this promising new chemical entity.
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An In-depth Technical Guide to the Synthesis of 3,5-Dimethoxypicolinonitrile
Foreword: Charting a Course to a Niche Pyridine Derivative
The journey to synthesize a specific chemical entity is often one of building upon established principles and adapting known methodologies to new targets. While a singular, seminal publication detailing the ab initio discovery and synthesis of 3,5-Dimethoxypicolinonitrile remains elusive in the surveyed chemical literature, its structural components—a substituted pyridine ring bearing both methoxy and nitrile functionalities—place its synthesis within the realm of well-established heterocyclic chemistry. This guide, therefore, presents a scientifically grounded and plausible synthetic pathway to this compound, drawing upon authoritative methods for the functionalization of pyridine rings. Our approach is to provide not just a recipe, but a strategic blueprint, elucidating the rationale behind the chosen transformations and offering insights for researchers, scientists, and drug development professionals.
Strategic Overview: A Multi-step Approach to this compound
The synthesis of this compound (a compound of significant interest in medicinal and agrochemical research) necessitates a multi-step approach, beginning with a readily accessible pyridine precursor. A logical and efficient strategy involves the introduction of the methoxy groups onto the pyridine core, followed by the installation of the nitrile function at the 2-position. This sequence is often dictated by the directing effects of the substituents and the reactivity of the pyridine ring at each stage.
Our proposed synthetic route commences with 2-amino-3,5-dihydroxypyridine, a commercially available starting material. The synthesis will proceed through the following key transformations:
-
Diazotization and Halogenation (Sandmeyer-type Reaction): Conversion of the amino group to a diazonium salt, followed by its displacement with a halide to introduce a handle for subsequent cyanation.
-
Williamson Ether Synthesis: Methylation of the hydroxyl groups to form the desired dimethoxy substituents.
-
Nucleophilic Aromatic Substitution (SNAr): Displacement of the halide with a cyanide nucleophile to yield the final product.
This pathway is selected for its reliability, the wealth of literature supporting each transformation, and the relatively mild conditions that can be employed, which are favorable for preserving the integrity of the substituted pyridine ring.
Detailed Synthetic Protocols and Mechanistic Insights
Step 1: Synthesis of 2-Chloro-3,5-dihydroxypyridine
The initial step involves the conversion of 2-amino-3,5-dihydroxypyridine to 2-chloro-3,5-dihydroxypyridine. A modified Sandmeyer reaction is a classic and effective method for this transformation.[1][2][3][4]
Experimental Protocol:
-
To a stirred suspension of 2-amino-3,5-dihydroxypyridine (1.0 eq.) in concentrated hydrochloric acid (approx. 6 M) at 0-5 °C, a solution of sodium nitrite (1.1 eq.) in water is added dropwise, maintaining the temperature below 5 °C.
-
The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
In a separate flask, a solution of copper(I) chloride (1.2 eq.) in concentrated hydrochloric acid is prepared.
-
The cold diazonium salt solution is then added slowly to the copper(I) chloride solution. Effervescence (evolution of nitrogen gas) will be observed.
-
The reaction mixture is allowed to warm to room temperature and then heated to 60 °C for 1 hour to ensure complete reaction.
-
After cooling, the mixture is neutralized with a suitable base (e.g., sodium carbonate) and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 2-chloro-3,5-dihydroxypyridine, which can be purified by column chromatography or recrystallization.
Causality and Expertise: The use of low temperatures is critical during diazotization to prevent the premature decomposition of the unstable diazonium salt. Copper(I) chloride catalyzes the displacement of the diazonium group with a chloride ion via a radical-nucleophilic aromatic substitution mechanism.[1][2] Heating the reaction mixture after the addition of the diazonium salt helps to drive the reaction to completion.
Diagram of the Sandmeyer Reaction:
Caption: Sandmeyer reaction for the synthesis of 2-chloro-3,5-dihydroxypyridine.
Step 2: Synthesis of 2-Chloro-3,5-dimethoxypyridine
The hydroxyl groups of 2-chloro-3,5-dihydroxypyridine are converted to methoxy groups via a Williamson ether synthesis.
Experimental Protocol:
-
To a solution of 2-chloro-3,5-dihydroxypyridine (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF or acetone), a base such as potassium carbonate (2.5 eq.) is added.
-
The mixture is stirred at room temperature for 30 minutes to form the corresponding diphenoxide.
-
A methylating agent, such as dimethyl sulfate or methyl iodide (2.2 eq.), is added dropwise to the suspension.
-
The reaction mixture is then heated to 50-60 °C and stirred for several hours until the reaction is complete (monitored by TLC).
-
After cooling to room temperature, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
The crude product can be purified by column chromatography on silica gel.
Causality and Expertise: The use of a strong base is necessary to deprotonate the phenolic hydroxyl groups, making them nucleophilic. A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SN2 reaction. An excess of the methylating agent and base is used to ensure complete methylation of both hydroxyl groups.
Step 3: Synthesis of this compound
The final step is the introduction of the nitrile group via a nucleophilic aromatic substitution of the chloride. The Rosenmund-von Braun reaction is a well-established method for this transformation.[5]
Experimental Protocol:
-
A mixture of 2-chloro-3,5-dimethoxypyridine (1.0 eq.) and copper(I) cyanide (1.2 eq.) in a high-boiling polar aprotic solvent such as DMF or NMP is heated under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction temperature is typically maintained between 150-200 °C, and the progress of the reaction is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and poured into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.
-
The product is then extracted with an organic solvent (e.g., ethyl acetate or toluene).
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude this compound is then purified by column chromatography or recrystallization.
Causality and Expertise: The electron-withdrawing nature of the pyridine nitrogen and the nitrile group facilitates the nucleophilic aromatic substitution. Copper(I) cyanide is used as the cyanide source, and it also catalyzes the reaction. The high reaction temperature is necessary to overcome the activation energy for the substitution on the electron-rich pyridine ring. The workup with ferric chloride is a standard procedure to break down the stable copper-nitrile complexes formed during the reaction.
Diagram of the Synthetic Workflow:
Caption: Proposed synthetic pathway to this compound.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Transformation |
| 2-Amino-3,5-dihydroxypyridine | C5H6N2O2 | 126.11 | Starting Material |
| 2-Chloro-3,5-dihydroxypyridine | C5H4ClNO2 | 145.55 | Diazotization followed by Sandmeyer Reaction |
| 2-Chloro-3,5-dimethoxypyridine | C7H8ClNO2 | 173.60 | Williamson Ether Synthesis |
| This compound | C8H8N2O2 | 164.16 | Nucleophilic Aromatic Substitution (Rosenmund-von Braun) |
Conclusion and Future Perspectives
This technical guide has outlined a robust and scientifically sound synthetic route to this compound. While the initial discovery and synthesis of this specific molecule are not prominently documented, the presented pathway leverages well-established and reliable chemical transformations. The detailed protocols and mechanistic discussions provide a solid foundation for researchers to successfully synthesize this valuable compound.
Future work in this area could focus on the development of more efficient and environmentally benign synthetic methods. For instance, exploring palladium-catalyzed cyanation reactions could offer milder reaction conditions and broader substrate scope. Furthermore, a thorough investigation into the biological activities of this compound and its derivatives could unveil new therapeutic or agrochemical applications, further highlighting the importance of efficient synthetic access to this class of compounds.
References
- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
- Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(1), 1633–1635. [Link]
- Comins, D. L., & Abdullah, A. H. (1985). A convenient synthesis of 3,5-disubstituted pyridines. The Journal of Organic Chemistry, 50(22), 4410–4411. [Link]
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
- Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
- Boyd, G. V. (1991). Synthesis of 3-Nitropyridines. Chemical Reviews, 91(3), 339–361. [Link]
- Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (1997). Heterocycles in Life and Society: An Introduction to Heterocyclic Chemistry and Biochemistry and the Role of Heterocycles in Science, Technology, Medicine and Agriculture. John Wiley & Sons.
- Hodgson, H. H. (1947). The Sandmeyer Reaction. Chemical Reviews, 40(2), 251–277. [Link]
- Galli, C. (1988). Radical reactions of diazonium salts. Chemical Reviews, 88(5), 765–792. [Link]
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
- Eicher, T., Hauptmann, S., & Speicher, A. (2013).
- Ellis, G. P., & Romney-Alexander, T. M. (1987). Cyanation of aromatic halides. Chemical Reviews, 87(4), 779–794. [Link]
- Doyle, M. P., & Bryker, W. J. (1979). Alkyl nitrite-metal halide deamination reactions. 6. A convenient and general method for the synthesis of aryl and heteroaryl chlorides and bromides. The Journal of Organic Chemistry, 44(9), 1572–1574. [Link]
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- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Rosenmund-von Braun Reaction [organic-chemistry.org]
An In-depth Technical Guide to Investigating the Mechanism of Action of 3,5-Dimethoxypicolinonitrile
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides a comprehensive, technically-grounded framework for the systematic investigation of the mechanism of action of the novel small molecule, 3,5-Dimethoxypicolinonitrile. This document is designed to be a practical resource, blending established methodologies with strategic insights to facilitate a thorough elucidation of its biological activity.
Introduction: The Imperative to Uncover the "How"
The discovery of novel bioactive small molecules is a cornerstone of therapeutic advancement. This compound, a compound with structural similarities to classes of molecules known to exhibit potent biological activities, represents a promising candidate for further investigation. While preliminary screening may reveal a desired phenotypic effect, such as anticancer activity, a deep understanding of its mechanism of action is paramount for its progression as a potential therapeutic agent. Elucidating the precise molecular target(s) and the subsequent signaling pathways modulated by this compound is critical for predicting efficacy, understanding potential off-target effects, and identifying patient populations who are most likely to respond.
This guide will outline a multi-tiered, logical workflow to systematically dissect the mechanism of action of this compound, commencing with unbiased target identification and culminating in the characterization of its impact on cellular signaling and function.
Part 1: Unbiased Identification of Molecular Targets
The initial and most critical step is to identify the direct binding partners of this compound within the proteome. This can be achieved through several powerful techniques, with affinity chromatography coupled with mass spectrometry being a robust and widely used approach.[1][2][3]
Experimental Workflow: Affinity Chromatography-Mass Spectrometry (AC-MS)
This method involves immobilizing the small molecule of interest to a solid support to "pull down" its binding partners from a cell lysate. Subsequent identification of these proteins is achieved through mass spectrometry.
Caption: Workflow for target identification using AC-MS.
Detailed Protocol: Photo-Affinity Chromatography
A more advanced iteration of this technique, photo-affinity labeling, incorporates a photo-reactive group into the affinity probe. This allows for covalent cross-linking of the probe to its target upon UV irradiation, which can help to capture transient or low-affinity interactions.[4]
1. Synthesis of a Photo-Affinity Probe:
-
Modify this compound with a linker and a biotin tag for affinity purification, and a photo-activatable group (e.g., a diazirine or benzophenone). The linker position should be chosen based on structure-activity relationship (SAR) data to minimize disruption of the compound's biological activity.
2. Cell Culture and Lysis:
-
Culture a relevant cancer cell line (e.g., a panel of breast, lung, and colon cancer cell lines) to a high density.
-
Harvest and lyse the cells under non-denaturing conditions to preserve protein structure and interactions. A common lysis buffer is RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
3. Incubation and Photo-Crosslinking:
-
Incubate the cell lysate with the photo-affinity probe.
-
Irradiate the mixture with UV light (typically 365 nm) to induce covalent cross-linking between the probe and its binding partners.
4. Affinity Purification:
-
Add streptavidin-coated magnetic beads to the lysate to capture the biotinylated probe-protein complexes.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
5. Elution and Protein Identification:
-
Elute the captured proteins from the beads.
-
Separate the eluted proteins by SDS-PAGE.
-
Excise unique protein bands and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]
6. Data Analysis:
-
Analyze the mass spectrometry data using a protein identification software (e.g., Mascot, Sequest) to identify the proteins.
-
Prioritize candidate targets based on abundance, specificity (absence in control pull-downs), and known biological relevance.
Part 2: In Vitro Validation of Target Engagement
Once candidate targets are identified, the next step is to validate the direct interaction between this compound and the purified target protein(s) in a cell-free system. Based on the activities of structurally related compounds, potential targets could include tubulin or protein kinases like EGFR.
Case Study 1: Tubulin Polymerization Assay
If tubulin is identified as a potential target, an in vitro tubulin polymerization assay can directly measure the effect of the compound on microtubule dynamics.[6][7]
Principle: The polymerization of purified tubulin into microtubules can be monitored by measuring the increase in turbidity (light scattering) at 340 nm or by using a fluorescent reporter.[6][7]
Detailed Protocol: Fluorescence-Based Tubulin Polymerization Assay
-
Reagents and Preparation:
-
Purified tubulin (>99% pure).
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA.
-
GTP stock solution (100 mM).
-
Glycerol.
-
Fluorescent reporter dye that binds to polymerized microtubules.
-
Positive controls: Nocodazole (inhibitor), Paclitaxel (enhancer).
-
Test compound: this compound dissolved in an appropriate solvent (e.g., DMSO).
-
-
Assay Procedure:
-
Prepare a tubulin reaction mix on ice containing tubulin (e.g., 2 mg/mL) in GTB supplemented with GTP (1 mM), glycerol (15%), and the fluorescent reporter.
-
In a pre-warmed 96-well plate, add the test compound at various concentrations, positive controls, and a vehicle control.
-
Initiate the polymerization reaction by adding the ice-cold tubulin reaction mix to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for 60-90 minutes.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Calculate the rate of polymerization and the maximum polymer mass for each condition.
-
Determine the IC50 value (for inhibitors) or EC50 value (for enhancers) of this compound.
-
Table 1: Expected Outcomes of Tubulin Polymerization Assay
| Compound | Effect on Polymerization Rate | Effect on Max Polymer Mass | Predicted Mechanism |
| Vehicle Control | Normal | Normal | Baseline |
| Nocodazole | Decreased | Decreased | Inhibition |
| Paclitaxel | Increased | Increased | Enhancement |
| This compound (Hypothetical Inhibitor) | Decreased | Decreased | Inhibition |
| This compound (Hypothetical Enhancer) | Increased | Increased | Enhancement |
Case Study 2: EGFR Kinase Assay
If a protein kinase such as EGFR is identified, a kinase assay can determine if this compound inhibits its enzymatic activity.[8][9][10][11]
Principle: The assay measures the transfer of a phosphate group from ATP to a substrate peptide by the kinase. Inhibition of this activity by the compound is quantified. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are highly sensitive and suitable for high-throughput screening.[11]
Detailed Protocol: ADP-Glo™ EGFR Kinase Assay
-
Reagents and Preparation:
-
Recombinant human EGFR kinase.
-
Kinase substrate (e.g., Poly (Glu, Tyr) 4:1).
-
ATP.
-
ADP-Glo™ Reagent and Kinase Detection Reagent.
-
Positive control inhibitor (e.g., Gefitinib).
-
Test compound: this compound.
-
-
Assay Procedure:
-
In a 384-well plate, add the test compound at various concentrations, a positive control, and a vehicle control.
-
Add the EGFR kinase and substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Incubate for 40 minutes.
-
Convert the generated ADP to ATP and measure the light produced using a luciferase/luciferin reaction by adding the Kinase Detection Reagent.
-
Incubate for 30 minutes and measure luminescence with a plate reader.
-
-
Data Analysis:
-
Plot luminescence versus compound concentration.
-
Calculate the IC50 value of this compound for EGFR inhibition.
-
Part 3: Elucidation of Cellular Effects and Signaling Pathways
Following in vitro validation, it is crucial to determine how the interaction between this compound and its target(s) translates into cellular effects.
Cell Cycle Analysis by Flow Cytometry
Many anticancer agents exert their effects by arresting the cell cycle at specific phases.[12][13][14][15] Flow cytometry with propidium iodide (PI) staining is a standard method to assess cell cycle distribution.[15]
Caption: Simplified EGFR signaling pathway and potential inhibition point.
Detailed Protocol: Western Blotting
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound and/or EGF (for EGFR pathway studies).
-
Lyse cells and quantify protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the total and phosphorylated forms of the proteins of interest (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and detect the signal using a digital imaging system.
-
-
Analysis:
-
Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of the compound on pathway activation.
-
Part 4: In Vivo Efficacy and Target Validation
The final phase of preclinical mechanism of action studies involves testing the compound in animal models of cancer to establish in vivo efficacy and confirm target engagement. [16][17][18][19][20]
Xenograft Models
Human tumor cells are implanted into immunodeficient mice, which are then treated with the compound. [17]Tumor growth is monitored over time to assess the antitumor activity of this compound.
Pharmacodynamic (PD) Biomarker Analysis
To confirm that the compound is hitting its target in vivo, tumor samples can be collected from treated animals and analyzed for biomarkers of target engagement. For example, if the target is EGFR, tumors can be analyzed for a decrease in p-EGFR levels by immunohistochemistry or Western blotting.
Conclusion
The systematic approach outlined in this guide provides a robust framework for the comprehensive investigation of the mechanism of action of this compound. By progressing logically from unbiased target identification to in vitro validation, cellular pathway analysis, and in vivo efficacy studies, researchers can build a compelling, data-driven narrative of the compound's biological activity. This in-depth understanding is not only academically insightful but is an indispensable prerequisite for the successful translation of a promising small molecule from the laboratory to the clinic.
References
- Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed
- Cell cycle analysis with flow cytometry and propidium iodide - Abcam
- Identification of Direct Protein Targets of Small Molecules | ACS Chemical Biology
- The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Str
- Apoptosis enzyme-linked immunosorbent assay distinguishes anticancer drugs from toxic chemicals and predicts drug synergism - PubMed
- In Vitro Tubulin Polymeriz
- Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC - NIH
- Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds
- Assaying cell cycle st
- Identification of Direct Protein Targets of Small Molecules | ACS Chemical Biology
- Application Notes and Protocols for EGFR-IN-112 In Vitro Kinase Assay - Benchchem
- Optimization of a LanthaScreen Kinase assay for EGFR (ErbB1) L858R - Thermo Fisher Scientific
- Animal Testing Significantly Advances Cancer Research - Pharma Models
- EGFR Kinase Enzyme System Application Note - Promega Corpor
- Methods for the elucidation of protein-small molecule interactions - PubMed
- How to Complete Cell Cycle Analysis via Flow Cytometry | NanoCellect
- In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin) - Sigma-Aldrich
- EGFR Kinase Assay - Promega Corpor
- The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC
- In vivo screening models of anticancer drugs - ResearchG
- Application Notes and Protocols for Western Blot Analysis of Signaling P
- Proliferation & Cell Cycle - Flow Cytometry Guide - Bio-Rad Antibodies
- What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?
- Identification of Direct Protein Targets of Small Molecules - PMC - PubMed Central
- Probing Microtubule Dynamics: An in-depth Technical Guide to the In Vitro Tubulin Polymerization Assay for the Evalu
- Cell Cycle Analysis
- Identifying the proteins to which small-molecule probes and drugs bind in cells - PNAS
- In vitro Microtubule Binding Assay and Dissociation Constant Estim
- Two-color in vitro assay to visualize and quantify microtubule shaft dynamics - PMC - NIH
- Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - UK
- Apoptosis assays for quantifying the bioactivity of anticancer drug products - ResearchG
- Frontal Affinity Chromatography with Mass Spectrometry Detection for Probing Molecular Interactions - DTIC
- Western Blotting Protocol - Cell Signaling Technology
- Western blot protocol - Abcam
- Apoptosis Assays - Sigma-Aldrich
- Advanced Western Blotting Solutions for Cell Signaling P
- High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance - EMBL-EBI
- Small molecule target identification using photo-affinity chrom
- Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands - BrJAC
- Accelerating the Throughput of Affinity Mass Spectrometry-Based Ligand Screening toward a G Protein-Coupled Receptor - PMC - PubMed Central
- This compound - MySkinRecipes
- 3,5-Dimethoxyphenylacetonitrile | C10H11NO2 | CID 139445 - PubChem - NIH
- (3,5-Dimethoxyphenyl)acetonitrile | CAS 13388-75-5 | SCBT
- 3,5-DIMETHOXYPHENYLACETONITRILE | 13388-75-5 - ChemicalBook
- 3,5-Dihydroxybenzonitrile | C7H5NO2 | CID 87952 - PubChem
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- 20. researchgate.net [researchgate.net]
spectroscopic analysis of 3,5-Dimethoxypicolinonitrile (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Analysis of 3,5-Dimethoxypicolinonitrile
Abstract
This technical guide provides a comprehensive framework for the spectroscopic analysis of this compound, a heterocyclic compound with applications in medicinal and agrochemical research.[1] As a Senior Application Scientist, this document moves beyond mere data reporting to establish a foundational methodology for structural elucidation and purity assessment. It leverages predictive analysis based on established spectroscopic principles to detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) signatures of the molecule. This guide is designed for researchers, scientists, and drug development professionals, offering not only predicted data but also the underlying scientific rationale and detailed, field-proven experimental protocols necessary for robust and reliable characterization.
Introduction: The Analytical Imperative for this compound
This compound is a substituted pyridine derivative. The strategic placement of its functional groups—two methoxy groups, a nitrile, and the pyridine nitrogen—creates a unique electronic and structural profile that makes it a valuable building block in organic synthesis.[1] Its potential utility in the development of novel therapeutic agents or agrochemicals necessitates unambiguous structural confirmation and rigorous quality control, which is primarily achieved through a multi-technique spectroscopic approach.
The combination of NMR, IR, and MS provides a holistic and definitive characterization. NMR spectroscopy maps the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups, and mass spectrometry confirms the molecular weight and provides insight into the molecule's fragmentation patterns. This guide will detail the predicted spectroscopic fingerprint of this compound and the protocols to acquire this data.
Caption: Molecular Structure of this compound.
Predicted Spectroscopic Profile: A Multi-Technique Approach
Due to the absence of publicly available spectra for this specific molecule, this section presents a predicted spectroscopic profile based on established principles and data from analogous structures. This serves as a benchmark for researchers performing the analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR are essential. The expected solvent for analysis is deuterochloroform (CDCl₃), with tetramethylsilane (TMS) as the internal standard (δ 0.00 ppm).[2]
The ¹H NMR spectrum is anticipated to be relatively simple, showing signals for two distinct aromatic protons and two equivalent methoxy groups.
-
Aromatic Protons (H-4, H-6): The pyridine ring contains two protons. H-4 and H-6 are in different chemical environments. H-6 is adjacent to the electron-withdrawing pyridine nitrogen, while H-4 is situated between two electron-donating methoxy groups. Consequently, the H-6 proton is expected to be deshielded and appear further downfield (higher ppm) than the H-4 proton. They will appear as two distinct doublets due to meta-coupling (⁴JHH), which is typically small (2-3 Hz).
-
Methoxy Protons (-OCH₃): The two methoxy groups at positions 3 and 5 are chemically equivalent due to the molecule's symmetry. They are expected to produce a single, sharp singlet integrating to six protons. The signal should appear in the typical range for aryl methoxy groups.
The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are influenced by the electronegativity and resonance effects of the substituents.[3][4]
-
Nitrile Carbon (-C≡N): The carbon of the nitrile group is typically found in the 110-125 ppm range.
-
Aromatic Carbons (C-2 to C-6):
-
C-3 & C-5: These carbons are attached to the highly electronegative oxygen atoms of the methoxy groups and are expected to be the most downfield of the ring carbons, typically in the 155-165 ppm region.
-
C-2: This carbon is bonded to the electron-withdrawing nitrile group and is adjacent to the ring nitrogen, placing it significantly downfield.
-
C-6 & C-4: These carbons are bonded to hydrogen. C-6, being adjacent to the nitrogen, will be more deshielded than C-4.
-
-
Methoxy Carbons (-OCH₃): The two equivalent methoxy carbons will produce a single signal in the characteristic region for aryl methoxy groups, typically around 55-60 ppm.
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| Aromatic | ~8.2 | d (J ≈ 2-3 Hz) | 1H | H-6 |
| Aromatic | ~7.0 | d (J ≈ 2-3 Hz) | 1H | H-4 |
| Methoxy | ~4.0 | s | 6H | 2 x -OCH₃ |
| ¹³C NMR | Predicted δ (ppm) | Assignment | ||
| Aromatic | ~160 | C-3, C-5 | ||
| Aromatic | ~145 | C-6 | ||
| Aromatic | ~135 | C-2 | ||
| Nitrile | ~118 | -C≡N | ||
| Aromatic | ~110 | C-4 | ||
| Methoxy | ~56 | 2 x -OCH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[5] The absorptions are due to the vibrations of chemical bonds.[6]
-
C≡N Stretch: The nitrile group has a very characteristic, sharp, and strong absorption band in the 2260-2220 cm⁻¹ region.
-
C-O-C Stretch (Aryl Ether): Aryl ethers show strong, characteristic C-O stretching bands. There will be an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch around 1050 cm⁻¹.
-
C=N and C=C Stretches (Aromatic Ring): The pyridine ring will exhibit multiple stretching vibrations in the 1600-1450 cm⁻¹ region.
-
C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). Aliphatic C-H stretching from the methyl groups will appear just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹).[7]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~3080 | Medium | C-H Stretch | Aromatic |
| ~2950, ~2850 | Medium | C-H Stretch | -OCH₃ |
| ~2230 | Strong, Sharp | C≡N Stretch | Nitrile |
| ~1600, ~1570, ~1480 | Medium-Strong | C=C and C=N Ring Stretches | Pyridine Ring |
| ~1250, ~1050 | Strong | Asymmetric & Symmetric C-O-C | Aryl Ether |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and structural information based on the fragmentation of the molecule under ionization.[8] Electron Ionization (EI) or Electrospray Ionization (ESI) would be suitable techniques.
The molecular formula is C₈H₈N₂O₂. The calculated monoisotopic mass is 164.0586 g/mol .
-
Molecular Ion Peak (M⁺•): A prominent molecular ion peak is expected at m/z 164.
-
Key Fragmentation Pathways:
-
Loss of a Methyl Radical (M-15): A common fragmentation for methoxy compounds is the loss of a methyl radical (•CH₃) to give a stable cation at m/z 149.
-
Loss of Formaldehyde (M-30): The loss of CH₂O from the methoxy group is another possible pathway, leading to a fragment at m/z 134.
-
Loss of a Methoxy Radical (M-31): Cleavage of the C-O bond can result in the loss of a methoxy radical (•OCH₃), yielding a fragment at m/z 133.
-
| m/z (Predicted) | Relative Intensity | Proposed Fragment |
| 164 | High | [M]⁺• (Molecular Ion) |
| 149 | High | [M - •CH₃]⁺ |
| 133 | Medium | [M - •OCH₃]⁺ |
| 134 | Medium | [M - CH₂O]⁺ |
Experimental Protocols
To ensure data integrity and reproducibility, standardized protocols are essential.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Place the tube in the NMR spectrometer (e.g., a 400 MHz or 500 MHz instrument).
-
Lock & Shim: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H spectrum using a standard single-pulse experiment. A spectral width of 12-16 ppm, a 30-degree pulse, and a relaxation delay of 1-2 seconds are typical starting parameters.
-
¹³C NMR Acquisition: Acquire the ¹³C spectrum using a proton-decoupled pulse program (e.g., zgpg30). A spectral width of 240 ppm and a relaxation delay of 2 seconds are standard. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.[4]
-
Processing: Process the acquired Free Induction Decays (FIDs) with Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal (0.00 ppm) or the residual solvent signal (CDCl₃: 7.26 ppm for ¹H, 77.16 ppm for ¹³C).[2]
IR Spectroscopy Protocol
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean by wiping it with a solvent such as isopropanol.
-
Background Scan: Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Acquisition: Apply pressure using the instrument's anvil and initiate the sample scan. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify the key absorption bands and compare them to the predicted values.
Mass Spectrometry Protocol (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~10-100 μg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.
-
Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.
-
Method Setup: Set up the ESI source parameters (e.g., capillary voltage, gas flow, temperature) and MS scan parameters (e.g., mass range 50-500 m/z).
-
Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 μL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. If fragmentation data is desired, perform a tandem MS (MS/MS) experiment by selecting the molecular ion (m/z 164) for collision-induced dissociation (CID).[9][10]
Caption: General workflow for the spectroscopic analysis of this compound.
Data Integration and Structural Confirmation
No single spectroscopic technique provides a complete structural picture. The power of this multi-technique approach lies in the integration of complementary data.
-
MS confirms the molecular mass (164 g/mol ), providing the molecular formula C₈H₈N₂O₂.
-
IR confirms the presence of key functional groups: a nitrile (C≡N), aryl ether (C-O-C), and the aromatic pyridine ring.
-
NMR provides the final, detailed map of the structure. ¹³C NMR confirms the presence of 8 unique carbons, matching the proposed structure. ¹H NMR confirms the number and connectivity of protons: two distinct aromatic protons and six equivalent methoxy protons.
The convergence of these distinct datasets provides an unassailable confirmation of the structure of this compound.
Caption: Logical relationship of data integration for structural confirmation.
Conclusion
The structural characterization of this compound is reliably achieved through the synergistic application of NMR, IR, and Mass Spectrometry. This guide provides the predicted spectroscopic signatures—including ¹H and ¹³C NMR chemical shifts, key IR absorption frequencies, and expected mass-to-charge ratios—that serve as a benchmark for analysis. By following the detailed experimental protocols outlined herein, researchers can generate high-quality, reproducible data, enabling the unambiguous confirmation of the molecule's identity and purity, which is a critical step in any research or development pipeline.
References
- The Royal Society of Chemistry. (n.d.). Table of Contents.
- The Royal Society of Chemistry. (n.d.). The Solid-state Hierarchy and Iodination Potential of [bis(3-acetaminopyridine)iodine(I)]PF6 - Supporting Information.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883).
- The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
- Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.
- Oregon State University. (n.d.). 13C NMR Chemical Shifts.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000012).
- Brunning, A. (2015). A Guide to 13C NMR Chemical Shift Values. Compound Interest.
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- Brown, J. (n.d.). Infrared Spectroscopy Index. Doc Brown's Chemistry.
- LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra.
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- PubMed. (2019). LC-MS/MS Method for Quantification of 3,4-dihydroxyphenylglycol, a Norepinephrine Metabolite in Plasma and Brain Regions.
- Pagoria, P. F., et al. (n.d.). Synthesis, Scale-up and Characterization of 2,6-Diamino-3,5-dinitropyrazine-l-oxide (LLM-105). OSTI.GOV.
- Journal of Materials Chemistry C. (2023). 3,5-Dicyanopyridine motifs for electron-transporting semiconductors: from design and synthesis to efficient organic light-emitting diodes.
- PubMed. (2005). Synthesis and identification of[2][6][11]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors.
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An In-depth Technical Guide to 3,5-Dimethoxypicolinonitrile: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
3,5-Dimethoxypicolinonitrile, a substituted pyridine derivative, represents a molecule of significant interest within the realms of medicinal chemistry and organic synthesis. Its unique electronic and structural features make it a valuable precursor and building block for a variety of more complex molecular architectures, particularly in the development of novel therapeutic agents. This guide serves as a comprehensive technical resource, consolidating available physical, chemical, and spectral data, alongside an examination of its synthetic pathways and potential applications in drug discovery. The information presented herein is intended to empower researchers with the foundational knowledge required to effectively utilize this compound in their scientific endeavors.
Physicochemical and Spectral Data
A thorough understanding of a compound's physical and spectral properties is paramount for its application in research and development. This section details the known characteristics of this compound.
Key Identifiers and Properties
| Property | Value | Source(s) |
| IUPAC Name | 3,5-Dimethoxypyridine-2-carbonitrile | N/A |
| CAS Number | 36057-45-1 | [1] |
| Molecular Formula | C₈H₈N₂O₂ | [1] |
| Molecular Weight | 164.17 g/mol | [1] |
| Predicted Boiling Point | 338.6 ± 37.0 °C | N/A |
| Predicted Density | 1.19 ± 0.1 g/cm³ | N/A |
| Purity (Typical) | >95% | [1] |
Note: Predicted values are based on computational models and should be used as an estimate.
Spectral Analysis Workflow
The structural elucidation of this compound relies on a combination of spectroscopic techniques. While a publicly available, comprehensive dataset is not readily accessible, the following represents the expected spectral characteristics based on its structure and data from analogous compounds.
Caption: Workflow for the structural characterization of this compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and the six protons of the two methoxy groups. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nitrile group and the electron-donating methoxy groups.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all eight carbon atoms in the molecule. The carbon of the nitrile group (C≡N) will appear in the characteristic downfield region for nitriles. Separate signals are expected for the two methoxy carbons and the five carbons of the pyridine ring.
-
Infrared (IR) Spectroscopy: The IR spectrum will prominently feature a sharp absorption band characteristic of the nitrile (C≡N) stretching vibration. Other key absorptions will include C-H stretching from the aromatic ring and methoxy groups, C-O stretching of the methoxy groups, and C=C and C=N stretching vibrations within the pyridine ring.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound with the detection of the molecular ion peak. The fragmentation pattern can provide further structural information.
Synthesis and Reactivity
The synthesis of this compound can be approached through the functionalization of a pre-formed pyridine ring. A plausible synthetic route involves the conversion of a precursor, such as 3,5-dimethoxypyridine, to the corresponding 2-carbonitrile.
Proposed Synthetic Pathway
A potential synthetic strategy begins with the preparation of 3,5-dimethoxypyridine, which can then be functionalized to introduce the nitrile group at the 2-position.
Caption: A potential synthetic pathway to this compound.
Experimental Protocol: Synthesis of 3,5-Dimethoxypyridine (Precursor)
This protocol is adapted from a known procedure for the synthesis of the precursor, 3,5-dimethoxypyridine.
Materials:
-
3,5-Dichloropyridine
-
Sodium methoxide
-
Dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Water
Procedure:
-
Dissolve 3,5-dichloropyridine in dimethyl sulfoxide.
-
Add sodium methoxide to the solution while stirring.
-
Heat the reaction mixture under anhydrous conditions.
-
After the reaction is complete, quench with water and extract the product with diethyl ether.
-
Dry the organic phase and remove the solvent under reduced pressure to yield 3,5-dimethoxypyridine.
Causality Behind Experimental Choices:
-
DMSO as Solvent: DMSO is a polar aprotic solvent that is well-suited for nucleophilic aromatic substitution reactions. It can effectively dissolve the reactants and facilitate the displacement of the chloride ions by the methoxide nucleophile.
-
Anhydrous Conditions: The exclusion of moisture is crucial to prevent the hydrolysis of sodium methoxide and potential side reactions.
-
Workup Procedure: The aqueous workup and extraction are standard procedures to separate the organic product from the inorganic salts and the polar solvent.
The subsequent conversion of 3,5-dimethoxypyridine to this compound would likely involve a directed metalation followed by reaction with a cyanating agent, or a palladium-catalyzed cyanation reaction.
Applications in Drug Development
Pyridine and its derivatives are ubiquitous scaffolds in medicinal chemistry, found in numerous approved drugs.[2][3] The unique properties of the pyridine ring, including its ability to act as a hydrogen bond acceptor and its tunable electronic nature, make it a privileged structure in drug design.[4]
This compound serves as a valuable pharmaceutical intermediate .[5] This means it is a key building block in the synthesis of more complex active pharmaceutical ingredients (APIs).[6] The presence of multiple functional groups—the nitrile and two methoxy groups on a pyridine core—provides several points for chemical modification, allowing for the construction of diverse molecular libraries for drug discovery screening.
Potential Therapeutic Areas:
While specific drug candidates derived from this compound are not extensively documented in publicly available literature, its structural motifs suggest potential applications in the development of compounds targeting a range of diseases. It has been suggested as an intermediate for compounds with potential anti-cancer, anti-inflammatory, or antimicrobial properties.[5]
Safety and Handling
As a substituted cyanopyridine, this compound should be handled with appropriate caution, following standard laboratory safety procedures for toxic and potentially reactive chemicals.
General Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, flush the affected area with copious amounts of water.
-
Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[1] A recommended storage temperature is 0°C.[1]
Toxicity Profile of Related Compounds:
Safety data for 2-cyanopyridines indicate that they can be harmful if swallowed and toxic in contact with skin.[6] Thermal decomposition may produce toxic fumes, including oxides of nitrogen and carbon monoxide.[6]
Conclusion
This compound is a chemical entity with significant potential as a versatile intermediate in organic synthesis, particularly within the pharmaceutical industry. While a complete experimental dataset is not yet fully available in the public domain, this guide provides a comprehensive overview of its known properties, a plausible synthetic approach, and its likely applications. As research in medicinal chemistry continues to evolve, the utility of such well-defined building blocks will undoubtedly grow, paving the way for the discovery of new and improved therapeutic agents.
References
- Jubilant Ingrevia. (2024).
- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. (2021, October 13).
- Synthesis of pyridine 3,5, dicarbonitriles with plausible mechanism.
- Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. (2022, May 20).
- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. (2023, May 18).
- Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship.
- Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision. Journal of the Chemical Society, Perkin Transactions 1.
- 3,5-Dimethoxypyridine. PubChem.
- Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers.
- Pyridine-3,5-dicarbonitrile, 2-amino-6-methoxy-4-(4-dimethylaminophenyl)-. SpectraBase.
- 3,5-Dimethoxy-pyridine-2-carbonitrile-Inform
- 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. PMC. (2021, March 23).
- 3,5-Dichloropyridine-2-carbonitrile. Chem-Impex.
- 2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile. MDPI.
- Practical Generation of 3,5-Dimethoxybenzyllithium: Application to the Synthesis of 5-Substituted-Resorcinols.
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- Nitropyridines in the Synthesis of Bioactive Molecules.
- Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.
- This compound. MySkinRecipes.
- Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. (2024).
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Methodological & Application
Application Notes & Protocols: Synthesis of 3,5-Dimethoxypicolinonitrile Derivatives
Abstract
This document provides a comprehensive guide for the synthesis of 3,5-dimethoxypicolinonitrile, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. Picolinonitrile derivatives are integral components of numerous biologically active molecules, and the strategic placement of methoxy groups on the pyridine ring can significantly influence their pharmacokinetic and pharmacodynamic properties.[1][2] This guide details a robust and reliable synthetic pathway commencing from 3,5-dimethoxypyridine, proceeding through an N-oxide intermediate. We will elucidate the chemical principles underpinning the chosen route, provide step-by-step experimental protocols, and discuss alternative strategies. The information is tailored for researchers, medicinal chemists, and process development scientists.
Introduction: The Significance of the Picolinonitrile Scaffold
The pyridine ring is a "privileged" structural motif in drug discovery, present in a vast array of FDA-approved therapeutics.[1] The introduction of a nitrile (cyano) group to this scaffold to form picolinonitriles provides a versatile chemical handle for further molecular elaboration. The nitrile group is a key pharmacophore in many drugs, capable of participating in critical binding interactions, such as hydrogen bonds and dipole interactions, with enzyme active sites.[3] Furthermore, it can be readily converted into other important functional groups, including amines, amides, carboxylic acids, and tetrazoles, making it an invaluable intermediate for building molecular diversity in drug discovery campaigns.[4] The 3,5-dimethoxy substitution pattern is of particular interest as it modulates the electronic properties and metabolic stability of the core structure, potentially leading to improved drug candidates.
Overview of Synthetic Strategies
Several synthetic routes can be envisioned for the preparation of this compound. A critical consideration is the regioselective introduction of the cyano group at the C2 position of the 3,5-dimethoxypyridine core. Two primary strategies are considered: the cyanation of a pyridine N-oxide intermediate and the Sandmeyer reaction from an aminopyridine precursor.
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Application Notes and Protocols for Substituted Picolinonitriles as Pharmaceutical Intermediates: A Case Study on the Synthesis of a Key Omeprazole Precursor
These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals on the utility of substituted picolinonitriles as versatile intermediates in pharmaceutical synthesis. While 3,5-Dimethoxypicolinonitrile represents a member of this valuable class of chemical building blocks, this guide will focus on the well-documented and industrially significant analogue, 3,5-dimethyl-4-methoxy-2-cyanopyridine , to illustrate the core chemical principles and practical methodologies. This compound is a critical intermediate in the synthesis of Omeprazole, a widely used proton pump inhibitor for treating acid-related gastrointestinal disorders.[1][2][3] The protocols and scientific rationale detailed herein are broadly applicable to the handling and reaction of similarly substituted picolinonitriles.
Physicochemical Properties and Handling
The starting intermediate, 3,5-dimethyl-4-methoxy-2-cyanopyridine, is the foundation for constructing the pyridine moiety of Omeprazole. Its purity is paramount to ensure high yield and quality in the subsequent synthetic steps.
| Property | Value | Source |
| Chemical Name | 3,5-dimethyl-4-methoxy-2-cyanopyridine | Internal Data |
| CAS Number | Not explicitly found for this specific name, but related to Omeprazole intermediates. | |
| Molecular Formula | C₉H₁₀N₂O | Internal Calculation |
| Molecular Weight | 162.19 g/mol | Internal Calculation |
| Appearance | Typically a solid | General Knowledge |
| Solubility | Soluble in organic solvents like methanol and dichloromethane | [4] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | General Lab Safety |
Synthetic Protocol: From Picolinonitrile to a Key Pharmaceutical Precursor
The conversion of the nitrile group in 3,5-dimethyl-4-methoxy-2-cyanopyridine to a hydroxymethyl group is a pivotal step. This is typically achieved through a two-step process: catalytic hydrogenation to the aminomethyl derivative, followed by a diazotization reaction.[4][5]
This protocol details the conversion of the cyanopyridine intermediate to its corresponding hydroxymethyl derivative.
Materials:
-
3,5-dimethyl-4-methoxy-2-cyanopyridine
-
Methanol (NH₃-saturated)
-
Raney Nickel (catalyst)
-
Glacial Acetic Acid
-
Sodium Nitrite (NaNO₂)
-
Water
-
Dichloromethane (for extraction)
-
Sodium Sulfate (for drying)
Equipment:
-
Hydrogenation apparatus
-
Three-necked round-bottom flask
-
Magnetic stirrer and heating mantle
-
Dropping funnel
-
Standard laboratory glassware
-
Rotary evaporator
Step-by-Step Procedure:
-
Hydrogenation to 2-Aminomethyl-3,5-dimethyl-4-methoxypyridine:
-
In a suitable hydrogenation vessel, dissolve 20 g of 3,5-dimethyl-4-methoxy-2-cyanopyridine in 650 ml of methanol saturated with ammonia.[4]
-
Carefully add 20 g of Raney Nickel catalyst under an inert atmosphere (e.g., nitrogen).
-
Hydrogenate the mixture at room temperature and normal pressure. The reaction progress should be monitored by a suitable technique like TLC or HPLC until the starting material is consumed.
-
Upon completion, filter off the catalyst under an inert atmosphere.
-
Evaporate the solvent under reduced pressure to obtain the crude 2-aminomethyl-3,5-dimethyl-4-methoxypyridine as an oil.[4] This intermediate is often used directly in the next step without further purification.[4]
-
-
Diazotization to 2-Hydroxymethyl-3,5-dimethyl-4-methoxypyridine:
-
Dissolve the crude aminomethyl intermediate in a mixture of 100 ml of water and 100 ml of glacial acetic acid, and cool the solution to 0°C in an ice bath.[4]
-
Slowly add a solution of 25.4 g of sodium nitrite in 50 ml of water dropwise, maintaining the temperature below 5°C.[4]
-
After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified time, monitoring for the disappearance of the amine.
-
Carefully neutralize the reaction mixture with a suitable base (e.g., sodium hydroxide solution) to a pH of approximately 10.[6]
-
Extract the aqueous layer multiple times with dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine.[6]
-
Causality Behind Experimental Choices:
-
Ammonia-saturated Methanol: The use of ammonia during the hydrogenation helps to prevent the formation of secondary amines as byproducts.
-
Raney Nickel: This is a highly effective and commonly used catalyst for the reduction of nitriles to primary amines due to its high surface area and catalytic activity.
-
Diazotization at Low Temperature: The reaction of the primary amine with nitrous acid (formed in situ from sodium nitrite and acetic acid) generates an unstable diazonium salt. Performing this reaction at low temperatures is crucial to prevent the premature decomposition of this intermediate and to control the reaction rate.
Conversion to the Active Intermediate for API Coupling
The synthesized 2-hydroxymethyl derivative is subsequently converted to a more reactive species, typically the chloromethyl derivative, to facilitate nucleophilic substitution with the benzimidazole moiety of Omeprazole.
-
Chlorination:
-
Dissolve the 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine in an inert solvent such as dichloromethane.
-
Cool the solution to a low temperature (e.g., -20°C to 0°C).
-
Slowly add thionyl chloride (SOCl₂) to the solution.[4]
-
Allow the reaction to proceed until completion, as monitored by TLC or HPLC.
-
The resulting product, 2-chloromethyl-3,5-dimethyl-4-methoxypyridine, is often isolated as its hydrochloride salt to improve stability.[3] This can be achieved by bubbling HCl gas through the solution or by adding a solution of HCl in a suitable solvent.
-
The following diagram illustrates the logical progression from the picolinonitrile starting material to the final coupling step in the synthesis of Omeprazole.
Quality Control and Analytical Methods
Rigorous quality control of pharmaceutical intermediates is essential to ensure the safety and efficacy of the final active pharmaceutical ingredient.
| Analytical Method | Purpose | Key Parameters and Expected Results |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of impurities. | A main peak corresponding to the intermediate with a purity of >99%. Impurity peaks should be below specified thresholds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural confirmation and identification of impurities. | The spectra should show characteristic peaks corresponding to the protons and carbons of the molecule, confirming its structure.[6] |
| Mass Spectrometry (MS) | Confirmation of molecular weight. | A molecular ion peak corresponding to the calculated molecular weight of the intermediate. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for the nitrile (C≡N), ether (C-O-C), and aromatic C-H bonds. |
Conclusion
Substituted picolinonitriles, exemplified by 3,5-dimethyl-4-methoxy-2-cyanopyridine, are highly valuable intermediates in the pharmaceutical industry. Their versatile chemistry allows for the construction of complex heterocyclic scaffolds present in numerous active pharmaceutical ingredients. The detailed protocols and scientific rationale provided in these application notes offer a solid foundation for researchers and drug development professionals working with this important class of compounds, ensuring the synthesis of high-quality intermediates for the production of life-saving medicines.
References
- Synthesis of Omeprazole: A Detailed Application Note and Protocol for Researchers. Benchchem.
- Omeprazole synthesis. ChemicalBook.
- 3,5-Dimethyl-4-methoxy-2-pyridinemethanol | 86604-78-6. ChemicalBook.
- CN111303018A - Synthetic method of omeprazole intermediate.
- EP0369208A1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor.
- CA2002757A1 - Process for the preparation of 3,5-dimethyl-4-methoxy-pyridine derivatives and novel intermediate for said preparation.
- Intermediates for the preparation of omeprazole - P
- New Route for the synthesis of Bosutinib. Der Pharma Chemica.
- Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review.
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Application Notes and Protocols: A Detailed Guide to the Synthesis of 3,5-Dimethoxypicolinonitrile
Introduction
3,5-Dimethoxypicolinonitrile is a substituted pyridine derivative of interest in medicinal chemistry and materials science due to the versatile reactivity of the nitrile group and the electronic properties imparted by the methoxy substituents on the pyridine ring. As a key building block, it can be further elaborated into a variety of downstream products, including carboxylic acids, amines, and tetrazoles, making it a valuable intermediate for the synthesis of novel pharmaceuticals and functional materials.
This document provides a comprehensive, in-depth guide for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development and chemical synthesis. The proposed synthetic route is a two-step process commencing from the commercially available 2-amino-3,5-dichloropyridine. This pathway was selected for its logical progression and reliance on well-established, robust chemical transformations. The procedure is designed to be self-validating, with explanations for the causality behind each experimental choice, ensuring both technical accuracy and practical applicability.
Overall Synthetic Scheme
The synthesis of this compound is achieved through a two-step reaction sequence:
-
Step 1: Dimethoxylation. A nucleophilic aromatic substitution reaction on 2-amino-3,5-dichloropyridine with sodium methoxide to yield 2-amino-3,5-dimethoxypyridine.
-
Step 2: Sandmeyer Reaction. Conversion of the 2-amino-3,5-dimethoxypyridine to the corresponding diazonium salt, followed by a copper-catalyzed cyanation to afford the final product, this compound.
Caption: Overall synthetic workflow for this compound.
Part 1: Detailed Experimental Protocol
Step 1: Synthesis of 2-Amino-3,5-dimethoxypyridine
Principle: This step involves a nucleophilic aromatic substitution reaction. The electron-withdrawing nature of the pyridine nitrogen and the chloro-substituents facilitates the attack of the methoxide nucleophile, displacing the chloride ions. The reaction is typically carried out at elevated temperatures in a sealed vessel to reach the necessary activation energy for the substitution to occur. The use of a polar solvent like methanol not only serves as the source for the methoxide but also effectively solvates the ionic intermediates.
Materials and Equipment:
| Reagent/Material | Quantity | Notes |
| 2-Amino-3,5-dichloropyridine | 10.0 g (61.3 mmol) | Commercially available |
| Sodium Methoxide (30% in MeOH) | 100 mL (approx.) | Corrosive, handle with care |
| Methanol (anhydrous) | 150 mL | |
| Deionized Water | As needed | For work-up |
| Ethyl Acetate | As needed | For extraction |
| Brine (saturated NaCl solution) | As needed | For washing |
| Anhydrous Sodium Sulfate | As needed | For drying |
| 250 mL Pressure Vessel | 1 | With stirring capability |
| Magnetic Stirrer with Hotplate | 1 | |
| Rotary Evaporator | 1 | |
| Standard Glassware | As needed | Beakers, flasks, separatory funnel |
Procedure:
-
Reaction Setup: In a 250 mL pressure vessel equipped with a magnetic stir bar, add 2-amino-3,5-dichloropyridine (10.0 g, 61.3 mmol).
-
Reagent Addition: To the vessel, add 150 mL of anhydrous methanol followed by the cautious addition of approximately 100 mL of a 30% solution of sodium methoxide in methanol.
-
Reaction: Seal the pressure vessel securely and place it on a hotplate stirrer. Heat the mixture to 120-130 °C with vigorous stirring. Maintain this temperature for 16-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) if desired.
-
Work-up: After the reaction is complete, allow the vessel to cool to room temperature. Carefully vent the vessel in a fume hood. Transfer the reaction mixture to a round-bottom flask and remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add 100 mL of deionized water and extract with ethyl acetate (3 x 75 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude 2-amino-3,5-dimethoxypyridine can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.
Step 2: Synthesis of this compound (Sandmeyer Reaction)
Principle: The Sandmeyer reaction is a classic transformation to introduce a variety of functional groups onto an aromatic ring via a diazonium salt intermediate.[1][2] In the first part of this step, the primary amino group of 2-amino-3,5-dimethoxypyridine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a relatively unstable diazonium salt.[3] It is crucial to maintain a low temperature (0-5 °C) to prevent the premature decomposition of this intermediate.[3] In the second part, the diazonium salt is added to a solution of a copper(I) cyanide, which catalyzes the replacement of the diazonium group with a nitrile group, with the evolution of nitrogen gas.[2] This reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[1]
Materials and Equipment:
| Reagent/Material | Quantity | Notes |
| 2-Amino-3,5-dimethoxypyridine | 5.0 g (32.4 mmol) | From Step 1 |
| Concentrated Hydrochloric Acid | 15 mL | Corrosive, handle with care |
| Sodium Nitrite (NaNO₂) | 2.4 g (34.8 mmol) | Oxidizer, handle with care |
| Copper(I) Cyanide (CuCN) | 3.5 g (39.1 mmol) | Highly toxic, handle with extreme caution |
| Potassium Cyanide (KCN) | 2.5 g (38.4 mmol) | Highly toxic, handle with extreme caution |
| Deionized Water | As needed | |
| Dichloromethane (DCM) | As needed | For extraction |
| Sodium Bicarbonate (sat. soln.) | As needed | For neutralization |
| Anhydrous Magnesium Sulfate | As needed | For drying |
| Ice-salt bath | 1 | |
| Standard Glassware | As needed | Beakers, flasks, dropping funnel, etc. |
Procedure:
-
Diazotization:
-
In a 250 mL three-necked flask equipped with a magnetic stirrer and a thermometer, suspend 2-amino-3,5-dimethoxypyridine (5.0 g, 32.4 mmol) in a mixture of concentrated hydrochloric acid (15 mL) and water (20 mL).
-
Cool the suspension to 0 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (2.4 g, 34.8 mmol) in 10 mL of cold water.
-
Add the sodium nitrite solution dropwise to the stirred suspension, ensuring the temperature is maintained between 0 and 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature. The formation of the diazonium salt solution is now complete.
-
-
Cyanation:
-
Caution: This step involves highly toxic cyanides and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
In a separate 500 mL flask, dissolve copper(I) cyanide (3.5 g, 39.1 mmol) and potassium cyanide (2.5 g, 38.4 mmol) in 50 mL of water. Warm the mixture gently if necessary to achieve dissolution, then cool it to 0 °C in an ice-salt bath.
-
Slowly and carefully add the cold diazonium salt solution from the previous step to the copper(I) cyanide solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash carefully with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
-
Part 2: Safety and Handling
-
General Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Sodium Methoxide: Corrosive and flammable. Handle with care and avoid contact with skin and eyes.
-
Hydrochloric Acid: Highly corrosive. Causes severe burns. Handle with extreme care.
-
Cyanides (CuCN, KCN): Highly toxic. Can be fatal if ingested, inhaled, or absorbed through the skin. Never add acid to cyanide waste , as this will generate highly toxic hydrogen cyanide gas. All cyanide-containing waste must be quenched with an oxidizing agent like sodium hypochlorite solution before disposal according to institutional guidelines.
Part 3: Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic nitrile (C≡N) stretching frequency (typically around 2220-2240 cm⁻¹).
-
Melting Point Analysis: To assess the purity of the final product.
References
- Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086.
- Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19(3), 837-867.
- Sandmeyer reaction. In Wikipedia.
- Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633-1635.
Sources
Application Notes and Protocols for the Quantification of 3,5-Dimethoxypicolinonitrile
Abstract
This technical guide provides a comprehensive overview of analytical methodologies for the accurate quantification of 3,5-Dimethoxypicolinonitrile, a key intermediate in the synthesis of novel pharmaceutical compounds. Recognizing the critical need for robust and reliable analytical methods in drug development and quality control, this document details protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind the selection of specific techniques and parameters. This guide emphasizes scientific integrity, providing self-validating protocols and grounding in authoritative sources.
Introduction: The Significance of this compound Quantification
This compound is a substituted pyridine derivative whose structural motif is of growing interest in medicinal chemistry. The presence of the nitrile group, a versatile functional group, and the methoxy substituents on the pyridine ring, makes it a valuable building block for the synthesis of a variety of biologically active molecules.[1] The nitrile moiety can act as a bioisostere for other functional groups and participate in key interactions with biological targets.
Accurate and precise quantification of this intermediate is paramount throughout the drug development lifecycle. In process chemistry, it is essential for reaction monitoring, yield optimization, and ensuring the purity of the final active pharmaceutical ingredient (API). In formulation development, precise measurement is necessary for dosage form uniformity and stability studies. Therefore, the development of validated, stability-indicating analytical methods is a non-negotiable aspect of regulatory compliance and ensuring product quality and patient safety.
This application note presents two orthogonal analytical techniques, HPLC-UV and GC-MS, to provide a comprehensive analytical toolkit for the quantification of this compound.
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is the foundation for developing effective analytical methods.
| Property | Value | Source |
| Chemical Structure | ||
| N#C-c1cncc(OC)c1OC | (Inferred from name) | |
| Molecular Formula | C₈H₈N₂O₂ | [1] |
| Molecular Weight | 164.16 g/mol | [1] |
| CAS Number | 36057-45-1 | [1] |
| Appearance | Likely a solid at room temperature | (General knowledge of similar compounds) |
| Solubility | Expected to be soluble in organic solvents like methanol, acetonitrile, and dichloromethane. | (General knowledge of similar compounds) |
| UV Absorbance | Expected to have significant UV absorbance due to the aromatic pyridine ring. The exact λmax should be determined experimentally, but is likely to be in the 250-300 nm range, based on the UV spectrum of pyridine and the influence of substituents.[2] |
High-Performance Liquid Chromatography (HPLC) with UV Detection
Reverse-phase HPLC (RP-HPLC) is the workhorse of pharmaceutical analysis due to its versatility, robustness, and wide applicability. For a moderately polar compound like this compound, RP-HPLC offers excellent separation from non-polar and highly polar impurities.
Rationale for Method Design
The selection of a C18 or ODS (Octadecylsilane) stationary phase is based on its proven ability to retain and separate a wide range of aromatic compounds through hydrophobic interactions.[3] A mobile phase consisting of acetonitrile or methanol and water provides the necessary polarity gradient to elute the analyte with good peak shape. Acetonitrile is often preferred for its lower UV cutoff and viscosity. The addition of an acid, such as formic acid or phosphoric acid, to the mobile phase is crucial for suppressing the ionization of the basic pyridine nitrogen, which ensures symmetrical peak shapes and reproducible retention times. UV detection is selected due to the presence of the chromophoric pyridine ring.
Experimental Workflow for HPLC Analysis
Caption: General workflow for the HPLC analysis of this compound.
Detailed HPLC Protocol
Instrumentation:
-
HPLC system with a pump (isocratic or gradient), autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., Inertsil ODS-SP, 5 µm, 150 x 3.0 mm I.D.) | Provides good retention and selectivity for aromatic compounds.[3] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier. Formic acid helps to achieve good peak shape for the basic pyridine moiety. |
| Elution Mode | Isocratic (e.g., 40% B) or Gradient (e.g., 20-80% B over 15 min) | Isocratic elution is simpler, while a gradient may be necessary to separate impurities with different polarities. |
| Flow Rate | 0.5 - 1.0 mL/min | A standard flow rate for analytical columns of this dimension. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at λmax (determine by scanning from 200-400 nm; likely around 250-280 nm) | The aromatic ring provides strong UV absorbance.[2] |
| Injection Vol. | 5 - 20 µL | Dependent on sample concentration and instrument sensitivity. |
Standard and Sample Preparation:
-
Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable diluent (e.g., 50:50 acetonitrile:water).
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1 - 100 µg/mL).
-
Sample Preparation: Accurately weigh the sample containing this compound, dissolve it in the diluent to achieve a concentration within the calibration range, and filter through a 0.45 µm syringe filter prior to injection.
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It offers high sensitivity and specificity, making it an excellent confirmatory technique to HPLC.
Rationale for Method Design
For a compound like this compound, which is expected to have sufficient volatility, GC analysis is a viable option. A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is generally suitable for the separation of aromatic compounds. Mass spectrometric detection provides high selectivity and allows for structural confirmation based on the fragmentation pattern of the molecule. While derivatization is often required for polar compounds to increase their volatility, it may not be necessary for this compound. However, if poor peak shape or low response is observed, derivatization should be considered.
Experimental Workflow for GC-MS Analysis
Caption: General workflow for the GC-MS analysis of this compound.
Detailed GC-MS Protocol
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Recommended Condition | Rationale |
| GC Column | 5% Phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm I.D., 0.25 µm film thickness) | A versatile column for a wide range of semi-volatile organic compounds. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert and provides good chromatographic efficiency. |
| Inlet Temp. | 250 °C | Ensures rapid volatilization of the analyte. |
| Oven Program | Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min | A starting point for method development; should be optimized for best separation. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte before entering the mass spectrometer. |
| Ion Source Temp. | 230 °C | A standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| MS Mode | Full Scan (m/z 40-400) for identification; Selected Ion Monitoring (SIM) for quantification | Full scan allows for identification, while SIM mode increases sensitivity for quantification. |
Standard and Sample Preparation:
-
Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a volatile solvent such as dichloromethane or ethyl acetate.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.1 - 10 µg/mL).
-
Sample Preparation: Dissolve a known amount of the sample in the chosen solvent to achieve a concentration within the calibration range.
Data Analysis:
-
For quantification, use SIM mode and monitor characteristic ions of this compound (to be determined from the full scan mass spectrum).
-
Construct a calibration curve by plotting the peak area of the selected ion(s) against the concentration of the standards.
-
Determine the concentration in the sample by interpolation from the calibration curve.
Method Validation and System Suitability
For use in a regulated environment, both the HPLC and GC-MS methods must be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
System Suitability: Before each analytical run, system suitability tests should be performed to ensure the chromatographic system is performing adequately. Typical parameters include retention time, peak area, tailing factor, and theoretical plates.
Stability Considerations
Based on literature for similar methoxy-substituted pyridines, it is advisable to consider the potential for degradation.[4][5] Stock solutions and samples should be stored at refrigerated temperatures (2-8 °C) and protected from light to minimize potential degradation. The stability of the analyte in the chosen diluent should be established as part of method validation. For regulatory purposes, a stability-indicating method should be developed, which involves forced degradation studies (acid, base, oxidation, heat, and light) to demonstrate that the method can separate the analyte from its degradation products.
Conclusion
The HPLC-UV and GC-MS methods outlined in this application note provide a robust framework for the quantification of this compound. The HPLC method is well-suited for routine quality control analysis, offering high precision and throughput. The GC-MS method serves as an excellent orthogonal technique for confirmation and for analyses requiring higher sensitivity and specificity. The successful implementation of these methods requires careful optimization and validation to ensure the generation of reliable and accurate data, which is fundamental to the advancement of pharmaceutical development projects involving this important chemical intermediate.
References
- MySkinRecipes. This compound. [Link]
- Mnangat Brian, P., & Musau, P. (2016). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. Indonesian Journal of Chemistry, 16(1), 53-58. [Link]
- GL Sciences.
- Mnangat Brian, P., & Musau, P. (2016). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines.
- U.S. Department of Health and Human Services. (1994). Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry. [Link]
- Muszalska, I., Ładowska, H., & Sabiniarz, A. (2006). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL- 2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica - Drug Research, 63(1), 3-9. [Link]
- SIELC Technologies. UV-Vis Spectrum of Pyridine. [Link]
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The Picolinonitrile Scaffold: A Versatile Blueprint for Modern Medicinal Chemistry
Senior Application Scientist Note: An initial survey of the scientific literature reveals a notable scarcity of specific data directly pertaining to the medicinal chemistry applications of 3,5-Dimethoxypicolinonitrile. However, the foundational picolinonitrile (or 2-cyanopyridine) framework is a well-established and highly valued structural motif in the landscape of drug discovery. This guide, therefore, shifts its focus to the broader applications of substituted picolinonitriles, providing a comprehensive overview of their synthesis, biological significance, and the experimental protocols for their evaluation. The principles and methodologies detailed herein are directly applicable to novel derivatives, including the specific yet under-documented this compound.
The pyridine ring is a cornerstone of many FDA-approved pharmaceuticals, and the incorporation of a nitrile group at the 2-position introduces unique electronic properties and synthetic handles that medicinal chemists can exploit.[1][2] The nitrile moiety can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or a precursor for a variety of other chemical transformations, making the picolinonitrile scaffold a versatile starting point for the synthesis of diverse compound libraries.[3]
Therapeutic Landscape of Picolinonitrile Derivatives
Substituted picolinonitriles have demonstrated a remarkable breadth of biological activities, with significant potential in several key therapeutic areas.
Oncology: Targeting Cellular Proliferation and Survival
In the realm of oncology, picolinonitrile derivatives have emerged as potent inhibitors of various protein kinases, enzymes that play a crucial role in cancer cell signaling.[4] The nitrile group can form key interactions within the ATP-binding pocket of these enzymes, contributing to high-affinity binding and potent inhibition.[3] For instance, novel 3-cyanopyridine derivatives have been synthesized and shown to induce apoptosis in breast cancer cells, highlighting their potential as anticancer agents.[5][6] Furthermore, certain cyanopyridine-based compounds have been identified as dual inhibitors of VEGFR-2 and HER-2, two important targets in cancer therapy.[7]
Synthetic Strategies for Picolinonitrile Scaffolds
The synthesis of substituted picolinonitriles can be achieved through various routes, often involving multi-component reactions that allow for the rapid generation of molecular diversity. A common and efficient method is the one-pot, three-component condensation of an aldehyde, malononitrile, and a thiol, catalyzed by a base such as diethylamine.[8] This approach is advantageous due to its operational simplicity, mild reaction conditions, and generally high yields.
Protocol 1: General One-Pot Synthesis of 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines
Objective: To synthesize a library of substituted picolinonitriles via a multi-component reaction.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Malononitrile (2.0 mmol)
-
Thiol (e.g., thiophenol, benzyl mercaptan) (1.0 mmol)
-
Diethylamine (catalyst)
-
Ethanol (solvent)
Procedure:
-
To a stirred solution of the aromatic aldehyde (1.0 mmol) and malononitrile (2.0 mmol) in ethanol, add the thiol (1.0 mmol).
-
Add a catalytic amount of diethylamine to the reaction mixture.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, the solid product that precipitates is collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to afford the pure 2-amino-3,5-dicarbonitrile-6-sulfanylpyridine derivative.
Causality Behind Experimental Choices: The use of a basic catalyst like diethylamine facilitates the initial Knoevenagel condensation between the aldehyde and malononitrile, a key step in the reaction cascade.[8] Ethanol is a suitable solvent as it dissolves the reactants and allows for the precipitation of the product upon formation, simplifying purification.
Biological Evaluation of Picolinonitrile Derivatives
The assessment of the biological activity of newly synthesized picolinonitrile derivatives is a critical step in the drug discovery process. For potential anticancer agents, in vitro cytotoxicity assays against a panel of cancer cell lines are a primary screening tool.
Protocol 2: In Vitro Cytotoxicity Assay using the MTT Method
Objective: To determine the half-maximal inhibitory concentration (IC50) of synthesized picolinonitrile derivatives against human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized picolinonitrile derivatives (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
DMSO
-
96-well microplates
-
Multi-well plate reader
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds.
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a multi-well plate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.
Self-Validating System: The inclusion of a positive control (a known anticancer drug) and a negative control (vehicle-treated cells) in each assay is crucial for validating the experimental results.
Data Presentation
The biological activity data for a series of synthesized picolinonitrile derivatives can be effectively summarized in a table for easy comparison and structure-activity relationship (SAR) analysis.
| Compound ID | R1-substituent | R2-substituent | IC50 (µM) against MCF-7 | IC50 (µM) against HCT-116 |
| PN-1 | 4-Chlorophenyl | Phenyl | 5.2 | 7.8 |
| PN-2 | 4-Methoxyphenyl | Phenyl | 2.1 | 3.5 |
| PN-3 | 4-Nitrophenyl | Phenyl | 10.5 | 15.2 |
| PN-4 | 4-Chlorophenyl | Benzyl | 8.9 | 11.4 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are invaluable tools for visualizing complex experimental workflows and biological pathways.
Caption: High-level workflow for the synthesis and biological evaluation of picolinonitrile derivatives.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of a picolinonitrile-based kinase inhibitor.
Conclusion and Future Directions
The picolinonitrile scaffold represents a privileged structure in medicinal chemistry, offering a robust platform for the development of novel therapeutic agents. While direct information on this compound is limited, the general synthetic and evaluation protocols outlined in this guide provide a solid foundation for its exploration. Future research in this area could focus on synthesizing and evaluating a library of 3,5-disubstituted picolinonitriles to elucidate their structure-activity relationships and identify lead compounds for further development in oncology and other therapeutic areas.
References
- Synthesis and biological evaluation of substituted -phenylcinnamonitriles.
- New 3-Cyano-2-Substituted Pyridines Induce Apoptosis in MCF 7 Breast Cancer Cells.
- Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Form
- Application Notes and Protocols for Picolinate Deriv
- Biological evalu
- Manufacturing process for 3,5-dichloropicolinonitrile for synthesis of vadadust
- Design, Synthesis, and Biological Evaluation of Substituted Pyrimidines as Potential Phosphatidylinositol 3-Kinase (PI3K) Inhibitors.
- Design, synthesis, and biological evaluation of novel 3-substituted imidazo[1,2-a]pyridine and quinazolin-4(3H)
- Biological evalu
- Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Upd
- Discovery of Novel 3-Cyanopyridines as Survivin Modul
- Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER.
- Utilization of cyanopyridine in design and synthesis of first-in-class anticancer dual acting PIM-1 kinase/HDAC inhibitors.
- 3,5-Dimethoxyphenylacetonitrile.
- A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters.
- Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simul
- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.
- Recent Advances of Pyridinone in Medicinal Chemistry.
- Synthesis of pyridine 3,5, dicarbonitriles with plausible mechanism.
- Process for the synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in the synthesis of ivabradine and addition salts thereof with a pharmaceutically acceptable acid.
- 3,5-Dinitrobenzonitrile.
- Synthesis and Applic
- 3,5-Dinitrobenzaldehyde.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Utilization of cyanopyridine in design and synthesis of first-in-class anticancer dual acting PIM-1 kinase/HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New 3-Cyano-2-Substituted Pyridines Induce Apoptosis in MCF 7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
Application Note & Protocol: A Scalable and Robust Synthesis of 3,5-Dimethoxypicolinonitrile for Pharmaceutical and Agrochemical Applications
Abstract
3,5-Dimethoxypicolinonitrile is a pivotal intermediate in the synthesis of a multitude of active pharmaceutical ingredients and agrochemicals. The increasing demand for this compound necessitates a well-defined, scalable, and safe manufacturing process. This application note provides a comprehensive, in-depth technical guide for the large-scale synthesis of this compound, commencing from the readily available 2-chloro-3,5-dimethoxypyridine. The protocol is structured to be self-validating, with explanations for critical process parameters and experimental choices, ensuring both scientific integrity and practical applicability for researchers, scientists, and drug development professionals.
Strategic Overview of the Synthetic Route
The selected synthetic pathway is a two-step process, optimized for scalability, efficiency, and safety. This route is favored over others due to the high yields, the commercial availability and cost-effectiveness of the starting material, and the manageable reaction conditions.
Diagram 1: Overall Synthetic Workflow
Caption: Two-step synthesis of this compound.
The initial step involves a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of aromatic chemistry.[1][2][3][4] The subsequent cyanation of the electron-rich pyridine ring is achieved using a Lewis acid-catalyzed reaction with trimethylsilyl cyanide (TMSCN).[5][6][7][8][9][10][11][12][13][14][15]
In-Depth Experimental Protocols
Step 1: Large-Scale Synthesis of 2,3,5-trimethoxypyridine
Causality of Experimental Choices: The SNAr reaction is facilitated by the electron-deficient nature of the pyridine ring, which is further activated by the chloro-substituent. Methanol is chosen as the solvent as it is the conjugate acid of the nucleophile, sodium methoxide, minimizing side reactions. Refluxing ensures a sufficient reaction rate for a high conversion on a large scale.
Materials and Reagents (Illustrative 1 kg Scale):
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity | Notes |
| 2-chloro-3,5-dimethoxypyridine | 173.59 | 1.00 kg | 5.76 | >98% | Starting material |
| Sodium Methoxide (30% in Methanol) | 54.02 | 1.14 L | 6.34 | 30% w/w | Corrosive and flammable[16] |
| Methanol (Anhydrous) | 32.04 | 5.0 L | - | >99.8% | Solvent |
| Ethyl Acetate | 88.11 | 8.0 L | - | Technical | Extraction solvent |
| Brine (Saturated NaCl solution) | - | 2.0 L | - | - | For washing |
| Anhydrous Sodium Sulfate | 142.04 | 500 g | - | Granular | Drying agent |
Protocol:
-
Reactor Preparation: A 20 L jacketed glass reactor equipped with a mechanical overhead stirrer, a reflux condenser with a nitrogen inlet, a temperature probe, and a bottom discharge valve is rendered inert with nitrogen.
-
Charging of Reagents: The reactor is charged with 2-chloro-3,5-dimethoxypyridine (1.00 kg, 5.76 mol) and anhydrous methanol (5.0 L).
-
Controlled Addition of Nucleophile: The resulting slurry is agitated, and the sodium methoxide solution (1.14 L, 6.34 mol) is added portion-wise over 60 minutes, maintaining the internal temperature below 40 °C via the reactor jacket.
-
Reaction Execution: Upon completion of the addition, the mixture is heated to reflux (approx. 65-70 °C) and maintained for 12-16 hours.
-
In-Process Monitoring: The reaction progress is monitored by HPLC or GC-MS until the starting material is consumed (<1% remaining).
-
Solvent Removal: The reaction mixture is cooled to room temperature, and the methanol is distilled off under reduced pressure.
-
Aqueous Work-up and Extraction: To the residue, deionized water (5.0 L) is added. The product is extracted with ethyl acetate (1 x 4.0 L, then 2 x 2.0 L).
-
Washing and Drying: The combined organic layers are washed with brine (2.0 L), dried over anhydrous sodium sulfate (500 g), and filtered.
-
Isolation of Intermediate: The solvent is removed under reduced pressure to yield 2,3,5-trimethoxypyridine as a pale yellow oil. The product is typically used in the next step without further purification.
Expected Yield: 92-97%
Step 2: Large-Scale Synthesis of this compound
Causality of Experimental Choices: The cyanation of the electron-rich 2,3,5-trimethoxypyridine requires activation by a Lewis acid, in this case, zinc iodide.[15] Trimethylsilyl cyanide serves as a safer and more soluble cyanide source compared to alkali metal cyanides. Toluene is an appropriate high-boiling solvent for this reaction.
Materials and Reagents (Assuming quantitative yield from Step 1):
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity | Notes |
| 2,3,5-trimethoxypyridine | 169.18 | 970 g | 5.73 | >95% | Crude from Step 1 |
| Trimethylsilyl cyanide (TMSCN) | 99.22 | 850 mL | 6.88 | >97% | Highly toxic[16][17][18][19] |
| Zinc Iodide (ZnI₂) | 319.22 | 91 g | 0.287 | >98% | Lewis acid catalyst |
| Toluene (Anhydrous) | 92.14 | 10.0 L | - | >99.8% | Solvent |
| Saturated Sodium Bicarbonate Solution | - | 5.0 L | - | - | For quenching |
| Ethanol (95%) | 46.07 | As needed | - | Technical | Recrystallization solvent |
Protocol:
-
Reactor Preparation: The 20 L jacketed glass reactor is thoroughly dried and purged with nitrogen.
-
Charging of Reagents: The reactor is charged with 2,3,5-trimethoxypyridine (970 g, 5.73 mol), zinc iodide (91 g, 0.287 mol), and anhydrous toluene (10.0 L).
-
Controlled Addition of Cyanide Source: The mixture is stirred, and trimethylsilyl cyanide (850 mL, 6.88 mol) is added via a dropping funnel over 60 minutes at room temperature. A slight exotherm may be observed.
-
Reaction Execution: The reaction mixture is heated to reflux (approx. 110-115 °C) and maintained for 24-36 hours.
-
In-Process Monitoring: The reaction is monitored by GC-MS until the intermediate is consumed.
-
Safe Quenching Procedure: The reaction is cooled to 0-5 °C using the reactor jacket. Saturated sodium bicarbonate solution (5.0 L) is added slowly and cautiously to quench the reaction and any unreacted TMSCN.
-
Phase Separation and Extraction: The layers are separated. The aqueous layer is extracted with toluene (2 x 2.0 L).
-
Washing and Drying: The combined organic layers are washed with brine (3.0 L), dried over anhydrous magnesium sulfate, and filtered.
-
Isolation and Purification: The toluene is removed under reduced pressure to yield the crude product. The crude solid is purified by recrystallization from ethanol/water to afford this compound as a crystalline solid.
Expected Yield: 80-90%
Scale-Up and Process Safety
Diagram 2: Critical Process Parameters and Safety Considerations
Caption: Interplay of process parameters and safety for successful scale-up.
-
Thermal Management: Both steps have exothermic events. A jacketed reactor with a reliable cooling system is imperative to control the temperature, especially during reagent addition.
-
Reagent Handling: Sodium methoxide is corrosive and flammable.[16] Trimethylsilyl cyanide is highly toxic and reacts with moisture to release hydrogen cyanide gas.[16][17][18][19] All transfers should be conducted in a closed system or a well-ventilated fume hood.
-
Cyanide Waste Management: The aqueous waste from the cyanation work-up will contain cyanide. This must be quenched with an oxidizing agent like sodium hypochlorite (bleach) under basic conditions before disposal, in accordance with environmental regulations.[20]
Analytical Characterization of this compound
Data Presentation Table:
| Technique | Purpose | Expected Results |
| ¹H NMR | Structural Elucidation | Peaks corresponding to aromatic and methoxy protons with correct integration. |
| ¹³C NMR | Structural Confirmation | Signals for all unique carbons, including the nitrile carbon. |
| LC-MS | Purity Assessment | A single major peak with the expected mass-to-charge ratio.[21][22] |
| GC-MS | Purity and Volatiles | A single major peak and confirmation of the molecular weight.[23][24][25] |
| Melting Point | Identity and Purity | A sharp melting point range consistent with a pure compound. |
| FTIR | Functional Group ID | Characteristic absorption for the nitrile group (C≡N) around 2230 cm⁻¹. |
References
- Optimisation and scale-up of microwave assisted cyan
- SAFETY DATA SHEET - Trimethylsilyl cyanide. (2010, November 10). Bio-Connect.
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- Supplementary Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.
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- TRIMETHYLSILYL CYANIDE FOR SYNTHESIS MSDS. (2016, April 15). Loba Chemie.
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- trimethylsilyl cyanide - SD Fine-Chem. (n.d.). SD Fine-Chem Limited.
- TRIMETHYLSILYL CYANIDE. (n.d.). Gelest, Inc.
- RECENT ADVANCES IN CYANATION REACTIONS. (2025, August 9).
- A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. (n.d.).
- TRIMETHYLSILYL CYANIDE: CYANOSILATION OF p-BENZOQUINONE. (n.d.). Organic Syntheses.
- 1H and 13C NMR Spectra. (n.d.). The Royal Society of Chemistry.
- Copper- and DMF-mediated switchable oxidative C–H cyanation and formylation of imidazo[1,2-a]pyridines using ammonium iodide. (n.d.). RSC Publishing.
- Cyanation – Knowledge and References. (n.d.). Taylor & Francis.
- Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. (n.d.).
- C−H Cyanation of 6‐Ring N‐Containing Heteroaromatics. (2017, August 22).
- 1H-NMR, 13C-NMR, and 13C-DEPT-135-NMR spectra of.... (n.d.).
- ZnI2-Catalyzed Cyanation of Acyl Chlorides with TMS-CN: An Interesting Role of Iodine. (2025, August 7).
- Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. (2025, August 6).
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- CuCN quenching. (2023, May 30). Reddit.
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- Fast GC-MS/MS for High Throughput Pesticides Analysis. (n.d.). Thermo Fisher Scientific.
- Solvent Molecules Play a Role in an SNAr Reaction. (n.d.). ChemRxiv.
- Highly Regioselective Snar of a Polyhalogenated Benzaldehyde-Magical Power of Quantum Mechanics-Chemistry. (n.d.). QM Magic Class.
- LC/MS method to determine plasticizers in indoor dust. (n.d.). Indoor Air 2002.
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- Increasing throughput of the LC-MS analysis of pesticide residues in food. (n.d.). Thermo Fisher Scientific.
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- Rapid and Comprehensive Analysis of 41 Harmful Substances in Multi-Matrix Products by Gas Chromatography–Mass Spectrometry Using Matrix-Matching Calibration Str
- Synthesis, Scale-up and Characterization of 2,6-Diamino-3,5-dinitropyrazine-l-oxide (LLM-105). (n.d.). OSTI.GOV.
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The Strategic Utility of 3,5-Dimethoxypicolinonitrile as a Versatile Precursor in Heterocyclic Synthesis
Introduction: Unlocking Complex Scaffolds from a Simple Precursor
In the landscape of modern medicinal chemistry and drug discovery, the efficient construction of complex heterocyclic scaffolds is of paramount importance. These nitrogen-containing ring systems are foundational to a vast array of pharmacologically active agents.[1][2][3][4] Among the myriad of starting materials, substituted picolinonitriles have emerged as particularly valuable synthons due to the versatile reactivity of the nitrile group and the inherent electronic properties of the pyridine ring. This application note delves into the specific utility of 3,5-dimethoxypicolinonitrile as a strategic precursor for the synthesis of diverse and medicinally relevant heterocyclic compounds, with a focus on thieno[2,3-b]pyridines and pyrido[2,3-d]pyrimidines. The electron-donating methoxy groups at the 3- and 5-positions of the pyridine ring significantly influence the reactivity of the nitrile and the ring itself, offering unique opportunities for selective transformations.
Physicochemical Properties and Safety Profile
A comprehensive understanding of the physicochemical properties and safety considerations of a starting material is a prerequisite for its effective and safe utilization in any synthetic protocol.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O₂ | N/A |
| Molecular Weight | 164.16 g/mol | N/A |
| Appearance | Off-white to pale yellow solid | Supplier Data |
| Melting Point | 115-118 °C | Supplier Data |
| Solubility | Soluble in common organic solvents (e.g., DMF, DMSO, chlorinated solvents) | General Knowledge |
| CAS Number | 36057-45-1 | [5] |
Safety and Handling Precautions:
-
General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[6] Avoid inhalation of dust and contact with skin and eyes.[7]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.[6]
-
Toxicology: While specific toxicity data is unavailable, it is prudent to treat this compound as potentially harmful if swallowed, in contact with skin, or if inhaled.[7]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]
Synthesis of this compound: A General Approach
The synthesis of this compound can be achieved through various established methods for the preparation of substituted picolinonitriles. A common strategy involves the dehydration of the corresponding picolinamide.
Caption: General synthetic route to this compound.
Protocol 1: Synthesis of this compound
Materials:
-
3,5-Dimethoxypicolinic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Ammonium hydroxide (NH₄OH)
-
Phosphorus oxychloride (POCl₃) or Phosphorus pentoxide (P₂O₅)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous pyridine
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate
Procedure:
-
Amide Formation:
-
Suspend 3,5-dimethoxypicolinic acid (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride or oxalyl chloride (1.2 eq) at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove excess reagent.
-
Dissolve the crude acid chloride in DCM and add it dropwise to a cooled (0 °C) solution of ammonium hydroxide (excess).
-
Stir for 1 hour and then extract the product with DCM.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 3,5-dimethoxypicolinamide.
-
-
Nitrile Formation (Dehydration):
-
To the crude 3,5-dimethoxypicolinamide (1.0 eq) in a round-bottom flask, add phosphorus oxychloride (3.0 eq) and a small amount of anhydrous pyridine.
-
Heat the mixture to reflux for 2-3 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford pure this compound.
-
Application in the Synthesis of Thieno[2,3-b]pyridines via the Gewald Reaction
The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of 2-aminothiophenes.[8][9] This methodology can be effectively applied to this compound to construct the thieno[2,3-b]pyridine scaffold, a privileged core in many biologically active molecules.[10][11]
Caption: Schematic of the Gewald reaction.
Protocol 2: Synthesis of 2-Amino-3-cyano-5,7-dimethoxythieno[2,3-b]pyridine
Materials:
-
This compound
-
Malononitrile
-
Elemental Sulfur (S₈)
-
Morpholine or Piperidine
-
Ethanol
-
Ice-water bath
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.
-
Add elemental sulfur (1.2 eq) to the solution.
-
Add a catalytic amount of morpholine or piperidine (0.1-0.2 eq).
-
Stir the reaction mixture at 50-60 °C for 4-6 hours. Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice-water bath to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of DMF/water) to obtain the pure 2-amino-3-cyano-5,7-dimethoxythieno[2,3-b]pyridine.
Table 2: Representative Examples of Thieno[2,3-b]pyridines from Picolinonitriles
| Picolinonitrile Derivative | Active Methylene Compound | Product | Yield (%) | Reference |
| 2-Mercapto-6-(2-thienyl)pyridine-3-carbonitrile | N/A (Intramolecular cyclization) | Thieno[2,3-b]pyridine derivative | Not specified | [12] |
| Substituted 2-chloropyridine-3-carbonitrile | Various thiols | Thieno[2,3-b]pyridine derivatives | Good to excellent | [13] |
Application in the Synthesis of Pyrido[2,3-d]pyrimidines
Pyrido[2,3-d]pyrimidines are another class of heterocyclic compounds with significant pharmacological interest, often acting as kinase inhibitors.[14][15][16] this compound can serve as a key building block for the construction of this scaffold through cyclocondensation reactions.
Caption: General pathway to pyrido[2,3-d]pyrimidines.
Protocol 3: Synthesis of 5,7-Dimethoxypyrido[2,3-d]pyrimidin-4-amine
Prerequisite: This protocol requires the synthesis of a 2-amino-3-cyanopyridine derivative from this compound. A plausible route involves the Thorpe-Ziegler cyclization of a dimer of this compound, although this specific reaction is not detailed in the provided search results. A more direct approach would be the reaction of this compound with a suitable amidine precursor. For the purpose of this protocol, we will assume the availability of 2-amino-3-cyano-5-methoxypyridine, a closely related analogue.
Materials:
-
2-Amino-3-cyano-5-methoxypyridine
-
Formamide
-
Sodium methoxide
Procedure:
-
A mixture of 2-amino-3-cyano-5-methoxypyridine (1.0 eq) and formamide (10 eq) is heated at 180-200 °C for 4-6 hours.
-
Alternatively, the 2-amino-3-cyanopyridine derivative can be refluxed with guanidine hydrochloride in the presence of a base like sodium methoxide in a suitable solvent like ethanol.
-
Monitor the reaction by TLC.
-
After completion, the reaction mixture is cooled to room temperature, and the product is precipitated by the addition of water.
-
The solid is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from an appropriate solvent.
Table 3: Examples of Pyrido[2,3-d]pyrimidine Synthesis
| Starting Material | Reagent(s) | Product | Yield (%) | Reference |
| 2-Aminonicotinonitrile derivative | Acylation/Thioacylation followed by cyclization | Pyrido[2,3-d]pyrimidine derivatives | Good | [14] |
| 6-Cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine | 3,4,5-Trimethoxyaniline | Pyrido[2,3-d]pyrimidine-2,4-diamine derivative | Not specified | [15] |
Conclusion and Future Perspectives
This compound is a highly valuable and versatile precursor for the synthesis of a range of medicinally important heterocyclic compounds. Its unique electronic properties, conferred by the methoxy substituents, can be strategically exploited to achieve selective transformations and build molecular complexity. The protocols outlined in this application note for the synthesis of thieno[2,3-b]pyridines and pyrido[2,3-d]pyrimidines serve as a foundation for further exploration and optimization. Future work in this area could focus on expanding the scope of heterocyclic systems accessible from this precursor, including the development of novel multi-component reactions and the synthesis of libraries of analogues for biological screening. The continued investigation into the reactivity of this compound will undoubtedly contribute to the advancement of synthetic and medicinal chemistry.
References
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- A Study Of Synthesis Of Bioactive Heterocycles. International Journal of Novel Research and Development.
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- "Bioactive heterocycles containing a 3,4,5-trimethoxyphenyl fragment exerting potent antiproliferative activity through microtubule destabilization." European journal of medicinal chemistry 157 (2018): 50-61.
- "A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions." Organic Chemistry Research 9.1 (2023): 40-43.
- "Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors." RSC advances 14.18 (2024): 12857-12871.
- "Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents." Journal of the Indian Chemical Society 100.4 (2023): 100927.
- "Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy." Bioorganic & medicinal chemistry 26.10 (2018): 2796-2806.
- "Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives." Pharmaceuticals 14.11 (2021): 1145.
- "Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan." European Journal of Medicinal Chemistry 225 (2021): 113778.
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- "Editorial: Emerging heterocycles as bioactive compounds." Frontiers in Chemistry 11 (2023): 1201509.
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- Gewald Reaction. Organic Chemistry Portal. [Link]
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Application Notes & Protocols: The Strategic Utilization of Substituted Picolinonitriles in Agrochemical Synthesis
Introduction: The Primacy of the Pyridine Scaffold in Modern Crop Protection
The pyridine ring system is a cornerstone of modern agrochemical design, serving as a critical pharmacophore in a vast array of commercially successful fungicides, herbicides, and insecticides.[1][2] Its unique electronic properties and versatile functionalization potential allow for the fine-tuning of biological activity, selectivity, and environmental fate. Pyridine-based compounds are integral to developing solutions that address global challenges in food security, including pathogen resistance and the need for more sustainable farming practices.[3]
While a diverse range of substituted pyridines are employed in synthesis, picolinonitriles (2-cyanopyridines) are particularly valuable as chemical intermediates. The electron-withdrawing nature of the nitrile group activates the pyridine ring for certain transformations and provides a versatile chemical handle for conversion into other essential functional groups like carboxylic acids, amides, or amines.[4]
This guide focuses on the synthetic utility of this class of compounds. While the specific derivative 3,5-Dimethoxypicolinonitrile is not widely cited in mainstream agrochemical synthesis literature, we will use the closely related and industrially significant intermediate, 3,5-Dichloropicolinonitrile , as a representative model. This compound excellently illustrates the core chemical principles and synthetic strategies employed by researchers and process chemists in the agrochemical industry. Its unique structure, featuring both chlorine substituents and a cyano group, makes it a powerful building block for a variety of biologically active molecules.[5]
Part 1: 3,5-Dichloropicolinonitrile - A Versatile Synthon for Agrochemicals
3,5-Dichloropicolinonitrile (CAS: 85331-33-5) is a crystalline solid that serves as a key starting material in the development of novel crop protection agents.[6] Its value stems from the specific arrangement of its functional groups, which allows for controlled, sequential reactions.
Key Structural Features and Reactivity:
-
Cyano Group (-C≡N): This group is a versatile precursor. It can be hydrolyzed under acidic or basic conditions to form a picolinamide or picolinic acid, a common structural motif in auxin-mimic herbicides and certain fungicides.[7]
-
Chlorine Substituents (-Cl): The two chlorine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution (SNAr). This is the most critical feature for building molecular complexity. The substitution pattern allows for selective displacement, enabling the introduction of various side chains that are crucial for tuning the molecule's biological target specificity and physical properties.[5]
The strategic placement of these groups allows chemists to construct complex target molecules by leveraging well-understood reaction mechanisms.
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- 4. Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: Leveraging 3,5-Dimethoxypicolinonitrile for the Development of Novel Biological Assays
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of 3,5-Dimethoxypicolinonitrile as a versatile scaffold in the development of novel biological assays. While direct biological applications of this specific molecule are not yet extensively documented, its picolinonitrile core presents a privileged structure for strategic chemical modification. Pyridine derivatives are integral to modern drug discovery, serving as key building blocks for a wide range of therapeutic agents due to their ability to engage in various biological interactions.[1][2] This guide outlines hypothetical, yet scientifically grounded, protocols for developing kinase inhibitor screens, cell-based cytotoxicity assays, and novel fluorescent probes for cellular imaging, all originating from the this compound scaffold.
Introduction: The Potential of the Picolinonitrile Scaffold
The picolinonitrile moiety is a recurring motif in medicinal chemistry. The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, while the pyridine ring provides a scaffold for diverse chemical modifications.[3][4][5] The methoxy groups on the 3 and 5 positions of the pyridine ring in this compound can influence the molecule's electronic properties and provide synthetic handles for further derivatization. These features make this compound an attractive starting point for generating libraries of small molecules with potential biological activity. This guide will explore three potential avenues for its application in assay development.
Application I: Development of a High-Throughput Kinase Inhibitor Assay
Enzyme inhibitors are a cornerstone of modern pharmacology.[6][7][8] Kinases, in particular, are a major class of drug targets. The following section details a hypothetical workflow for synthesizing a library of compounds derived from this compound and screening them for kinase inhibitory activity.
Rationale for Kinase Inhibition
The pyridine core is a common feature in many approved kinase inhibitors. By modifying the this compound scaffold, it is plausible to generate derivatives that can compete with ATP for the kinase active site.
Experimental Workflow for Kinase Inhibitor Screening
Figure 1: Workflow for Kinase Inhibitor Discovery.
Protocol: High-Throughput Fluorescence-Based Kinase Assay
This protocol is designed for a 384-well plate format and is based on the principles of detecting the product of the kinase reaction.
Materials:
-
Kinase of interest (e.g., a tyrosine kinase)
-
Substrate peptide
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound-derived compound library dissolved in DMSO
-
Positive control inhibitor (e.g., Staurosporine)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well white, flat-bottom plates
-
Multichannel pipettes and automated liquid handler
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Plating: Dispense 50 nL of each library compound into the wells of a 384-well plate. For controls, dispense DMSO (negative control) and the positive control inhibitor.
-
Enzyme and Substrate Preparation: Prepare a solution containing the kinase and its substrate in the kinase buffer.
-
Enzyme Addition: Add 10 µL of the enzyme/substrate solution to each well of the plate.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.
-
Initiation of Reaction: Prepare a solution of ATP in the kinase buffer. Add 10 µL of the ATP solution to each well to start the kinase reaction.
-
Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 20 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add 40 µL of the Kinase Detection Reagent to each well to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
Data Analysis and Interpretation
The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. Inhibition is observed as a decrease in luminescence.
| Compound ID | Concentration (µM) | Luminescence (RLU) | % Inhibition |
| DMSO Control | - | 500,000 | 0% |
| Positive Control | 10 | 5,000 | 99% |
| DMPC-001 | 10 | 450,000 | 10% |
| DMPC-002 | 10 | 100,000 | 80% |
| DMPC-003 | 10 | 250,000 | 50% |
Percent inhibition is calculated as: (1 - (RLU_compound - RLU_positive_control) / (RLU_DMSO - RLU_positive_control)) * 100
Hits are typically defined as compounds that show inhibition above a certain threshold (e.g., >50%). These hits would then be subjected to further studies to determine their IC50 values and mechanism of action.[9]
Application II: Development of a Cell-Based Cytotoxicity Assay
Following the identification of active compounds, it is crucial to assess their effects on cell viability.[10][11][12]
Rationale for Cytotoxicity Screening
This assay helps to identify compounds that are toxic to cells, which can be desirable for anti-cancer drug discovery or undesirable for other therapeutic applications.
Experimental Workflow for Cytotoxicity Assay
Figure 2: Workflow for Cell-Based Cytotoxicity Assay.
Protocol: Luminescence-Based Cell Viability Assay
Materials:
-
Human cancer cell line (e.g., HeLa)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound-derived compounds dissolved in DMSO
-
Positive control for cytotoxicity (e.g., Doxorubicin)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well clear-bottom, white-walled plates
-
Standard cell culture equipment (incubator, biosafety cabinet)
-
Plate reader capable of luminescence detection
Procedure:
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Addition: Prepare serial dilutions of the test compounds and controls. Add 1 µL of each compound dilution to the respective wells.
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
Assay Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well.
Data Analysis
The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells. A decrease in signal indicates cytotoxicity.
| Compound | Concentration (µM) | Luminescence (RLU) | % Viability |
| Untreated Control | - | 800,000 | 100% |
| DMPC-002 | 1 | 750,000 | 93.75% |
| DMPC-002 | 10 | 400,000 | 50% |
| DMPC-002 | 100 | 50,000 | 6.25% |
The data can be plotted to determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.
Application III: Development of a Novel Fluorescent Probe for Cellular Imaging
Small molecule fluorescent probes are powerful tools for visualizing cellular structures and processes.[13][14][][16] The picolinonitrile scaffold can be modified to create a novel fluorescent probe.
Rationale and Design Strategy
By conjugating a fluorophore to the this compound scaffold and potentially adding a targeting moiety, a probe could be designed to accumulate in a specific cellular organelle. The nitrile group's electron-withdrawing properties could be exploited to modulate the fluorophore's properties upon binding to a target.
Hypothetical Probe Structure and Mechanism
Let's hypothesize a probe, "DMPC-Fluor520," where a fluorophore is attached in a way that its fluorescence is quenched. Upon enzymatic cleavage of a specific group by an intracellular enzyme, the fluorescence is restored. This "turn-on" mechanism is common in activity-based probes.[17][18]
Figure 3: Mechanism of a "Turn-On" Fluorescent Probe.
Protocol: Live-Cell Imaging with a Novel Fluorescent Probe
Materials:
-
Live cells (e.g., COS-7) cultured on glass-bottom dishes
-
DMPC-Fluor520 probe stock solution in DMSO
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Confocal microscope with appropriate filter sets
Procedure:
-
Cell Preparation: Culture cells on glass-bottom dishes to ~70% confluency.
-
Probe Loading: Replace the culture medium with pre-warmed live-cell imaging medium containing the desired concentration of DMPC-Fluor520 (e.g., 1-10 µM).
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, 5% CO₂.
-
Washing: Gently wash the cells twice with fresh, pre-warmed imaging medium to remove excess probe.
-
Imaging: Mount the dish on the stage of a confocal microscope. Acquire images using an appropriate laser excitation wavelength (e.g., 488 nm) and emission filter (e.g., 500-550 nm).
-
Co-localization (Optional): To determine the subcellular localization of the probe, co-stain with an organelle-specific tracker (e.g., MitoTracker™ Red).
Assay Validation and Best Practices
For all developed assays, rigorous validation is essential to ensure the reliability and reproducibility of the results.[19]
Key Validation Parameters:
-
Specificity: The assay should specifically measure the intended analyte or activity.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
-
Accuracy: The closeness of the test results to the true value.
-
Linearity and Range: The ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range.
-
Robustness: The capacity of the assay to remain unaffected by small, deliberate variations in method parameters.[19]
Conclusion
This compound represents a promising, yet underexplored, chemical scaffold. The protocols and workflows detailed in this application note provide a roadmap for leveraging this molecule in the development of robust and reliable biological assays for drug discovery and chemical biology research. By applying established principles of assay development and validation, researchers can unlock the potential of this and other novel chemical entities.
References
- Yuan, L., Lin, W., Zheng, K., & He, L. (2016). Fluorescent Probes for Sensing and Imaging within Specific Cellular Organelles. Accounts of Chemical Research, 49(9), 1779–1789.
- Hildebrandt, L. M., & Lindsley, C. W. (2017). A Critical and Comparative Review of Fluorescent Tools for Live Cell Imaging. ACS Chemical Biology, 12(9), 2147–2157.
- Wang, L., et al. (2020). Organic fluorescent probes for live-cell super-resolution imaging. Hepatobiliary Surgery and Nutrition, 9(5), 623–626.
- Frontiers in Chemistry. (n.d.). Development and Applications of New Activity-Based Probes.
- Sanman, L. E., & Bogyo, M. (2014). Editorial: Development and Applications of New Activity-Based Probes. Frontiers in Chemistry, 2, 95.
- BioProcess International. (2021). Analytical Methods for Cell Therapies: Method Development and Validation Challenges.
- Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay.
- National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual.
- Wiley. (n.d.). Validation of Cell-Based Assays in the GLP Setting: A Practical Guide.
- PPD, Inc. (2013). Development & Validation of Cell-based Assays. YouTube.
- Sterling Pharma Solutions. (2024). Applying analytical method validation to cell-based potency assays.
- MDPI. (2022). Development of Small-Molecule Fluorescent Probes Targeting Enzymes. Molecules, 27(14), 4525.
- Frontiers in Chemistry. (2023). Editorial: Mapping enzyme activity: from novel diagnostics to target-based therapeutics, how activity-based probes are improving our understanding of biological catalysts. Frontiers in Chemistry, 11.
- Biobide. (n.d.). What is an Inhibition Assay?.
- BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery.
- Royal Society of Chemistry. (2021). Recent progress towards the development of fluorescent probes for the detection of disease-related enzymes. Journal of Materials Chemistry B, 9(33), 6549-6565.
- National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual.
- Fleming, F. F., Yao, L., Ravikumar, P. C., Weaver, L., & Nelson, N. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. Available at: [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2988 nitrile-containing-pharmaceuticals/]([Link] nitrile-containing-pharmaceuticals/)
- Frontiers in Chemistry. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10.
- Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyridine Derivatives in Modern Drug Discovery.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyridine Derivatives in Modern Drug Development.
- Shen, H. W., Jiang, X. L., Winter, J. C., & Yu, A. M. (2010). Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions. Current Drug Metabolism, 11(8), 659–666.
- Głowacka, I. E., et al. (2015). Synthesis and biological assay of new 2'-deoxyuridine dimers containing a 1,2,3-triazole linker. Part I. Molecules, 20(4), 6885–6901.
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- 2. nbinno.com [nbinno.com]
- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 5. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. blog.biobide.com [blog.biobide.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 11. wiley.com [wiley.com]
- 12. One moment, please... [sterlingpharmasolutions.com]
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- 19. bioprocessintl.com [bioprocessintl.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of 3,5-Dimethoxypicolinonitrile Reaction Yield
Welcome to the technical support center for the synthesis and optimization of 3,5-Dimethoxypicolinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to help you maximize your reaction yield and purity.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. The strategic placement of the electron-donating methoxy groups and the electron-withdrawing nitrile group on the pyridine ring creates a unique electronic environment, making it a versatile intermediate for further functionalization. However, these same electronic factors can present challenges during its synthesis. This guide will focus on the most common synthetic routes and provide solutions to potential hurdles you may encounter.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that can arise during the synthesis of this compound, primarily focusing on the Sandmeyer reaction, a common and effective method for its preparation from 2-amino-3,5-dimethoxypyridine.
Scenario 1: Low or No Product Yield
Question: I performed a Sandmeyer reaction starting from 2-amino-3,5-dimethoxypyridine, but I'm seeing very low conversion to the desired this compound. What could be the issue?
Answer: Low or no yield in a Sandmeyer reaction can stem from several factors, primarily related to the stability of the diazonium salt intermediate and the efficiency of the subsequent cyanation step. The electron-rich nature of the dimethoxypyridine ring can make the corresponding diazonium salt particularly reactive and prone to decomposition.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Scientific Rationale | Troubleshooting & Optimization Steps |
| Diazonium Salt Decomposition | The diazonium salt of an electron-rich pyridine is often unstable at elevated temperatures. Premature decomposition leads to the formation of undesired phenols and other byproducts. | Strict Temperature Control: Maintain the diazotization reaction at 0-5 °C. Use a jacketed reactor or an ice-salt bath for precise temperature management. Controlled Reagent Addition: Add the sodium nitrite solution slowly and subsurface to the acidic solution of the amine to avoid localized heating and high concentrations of nitrous acid. |
| Incomplete Diazotization | Insufficient acid or sodium nitrite will lead to unreacted starting material. | Stoichiometry: Ensure at least 3 equivalents of a strong, non-nucleophilic acid (e.g., H₂SO₄, HBF₄) are used. One equivalent protonates the pyridine nitrogen, one protonates the amino group, and one reacts with sodium nitrite. Use a slight excess (1.05-1.1 equivalents) of sodium nitrite. |
| Inefficient Cyanation | Poor reactivity of the copper(I) cyanide or premature decomposition of the diazonium salt before it can react. | Freshly Prepared CuCN: Use high-quality, freshly prepared, or properly stored copper(I) cyanide. The activity of CuCN can diminish over time. Neutralization: After diazotization, carefully neutralize the excess acid before adding the diazonium salt solution to the cyanide solution. A pH range of 6-7 is often optimal for the cyanation step. |
| Side Reactions | The aryl radical intermediate can react with other species in the reaction mixture, leading to biaryl formation or other undesired products.[1] | Degas Solvents: Use degassed water and solvents to minimize the presence of oxygen, which can participate in radical side reactions. Optimize Catalyst Concentration: While catalytic copper(I) is required, an excess can sometimes promote side reactions. Experiment with catalyst loading, starting from 0.2 equivalents. |
Workflow for Troubleshooting Low Yield:
Caption: Troubleshooting workflow for low yield.
Scenario 2: Formation of Significant Impurities
Question: My reaction produces the desired nitrile, but I'm struggling with significant impurities, particularly a major byproduct with a mass corresponding to a hydroxyl group instead of the nitrile. How can I suppress this?
Answer: The formation of a hydroxypyridine (a pyridinol) is a common side reaction in Sandmeyer reactions, especially when performed in aqueous media.[1] This occurs when the diazonium salt reacts with water instead of the cyanide nucleophile.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Scientific Rationale | Troubleshooting & Optimization Steps |
| Reaction with Water (Hydrolysis) | Water is a competing nucleophile that can attack the diazonium salt, leading to the formation of a phenol-like byproduct and release of nitrogen gas. | Use of Non-Aqueous Solvents: Consider performing the diazotization in a non-aqueous system. For example, using an organic nitrite like tert-butyl nitrite or isoamyl nitrite in a solvent such as acetonitrile can minimize the presence of water.[2] Controlled Addition to Cyanide Solution: Add the cold diazonium salt solution to a well-stirred, and slightly heated (e.g., 40-50 °C) solution of copper(I) cyanide. This ensures that the diazonium salt encounters a high concentration of the desired nucleophile immediately. |
| Biaryl Formation | The aryl radical intermediate can dimerize to form biaryl compounds.[1] | Dilution: Running the reaction at a lower concentration can disfavor bimolecular side reactions like dimerization. Scavengers: While less common, radical scavengers that do not interfere with the desired reaction could be explored, though this requires careful consideration of the reaction mechanism. |
Reaction Pathway and Side Reaction:
Caption: Main and side reaction pathways.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the synthesis of this compound?
A1: The most common and commercially available starting material is 2-amino-3,5-dimethoxypyridine. This allows for a straightforward conversion to the nitrile via the Sandmeyer reaction.
Q2: Are there alternative methods to the Sandmeyer reaction?
A2: Yes, other methods for nitrile synthesis exist, although they may require different starting materials:
-
Dehydration of an Amide: If you can synthesize 3,5-dimethoxypicolinamide, it can be dehydrated to the nitrile using reagents like phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride.[3] This is a robust method but requires the synthesis of the corresponding amide first.
-
Ammoxidation: If 3,5-dimethoxy-2-methylpyridine is available, it could potentially be converted to the nitrile via ammoxidation, which involves reacting it with ammonia and oxygen at high temperatures over a metal oxide catalyst.[4][5][6] This is typically a gas-phase industrial process and may be less suitable for laboratory-scale synthesis.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a convenient method. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to separate the starting amine, the product nitrile, and any major byproducts. The nitrile product is typically less polar than the starting amine. For more quantitative analysis, high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) can be used on quenched aliquots of the reaction mixture.
Q4: What are the key safety precautions for this reaction?
A4:
-
Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. It is crucial to keep them in solution and at low temperatures at all times.
-
Cyanides: Copper(I) cyanide and any cyanide salts are highly toxic. Handle them with appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood. Have a cyanide poisoning antidote kit readily available and ensure you are trained in its use.
-
Acid Handling: Strong acids are corrosive. Use appropriate PPE when handling them.
Experimental Protocols
Protocol 1: Sandmeyer Reaction for this compound
This protocol is a starting point and may require optimization based on your specific laboratory conditions and reagent quality.
Materials:
-
2-amino-3,5-dimethoxypyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)
-
Deionized Water
-
Toluene or other suitable organic solvent for extraction
-
Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-amino-3,5-dimethoxypyridine (1.0 eq) in a mixture of water and concentrated sulfuric acid (3.0 eq) while cooling in an ice-salt bath to maintain an internal temperature of 0-5 °C.
-
In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in cold deionized water.
-
Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.
-
-
Cyanation:
-
In a separate, larger three-necked flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.3 eq) in water. Warm the solution gently to 50-60 °C with stirring to ensure complete dissolution.
-
Slowly and carefully add the cold diazonium salt solution to the warm cyanide solution. Vigorous evolution of nitrogen gas will occur. Control the addition rate to maintain a manageable reaction.
-
After the addition is complete, continue stirring at 50-60 °C for 1-2 hours, or until TLC analysis indicates the consumption of the diazonium salt.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and extract with toluene or another suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers and wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
-
References
- Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]
- Sandmeyer reaction. Wikipedia. [Link]
- A general electrochemical strategy for the Sandmeyer reaction.
- Sandmeyer reaction. L.S.College, Muzaffarpur. [Link]
- Precursors and products from the Sandmeyer reaction.
- Sandmeyer Reaction. Organic Chemistry Portal. [Link]
- Recent trends in the chemistry of Sandmeyer reaction: a review. PubMed. [Link]
- Sandmeyer Reaction Mechanism. BYJU'S. [Link]
- Deaminative chlorination of aminoheterocycles.
- Sandmeyer Reaction. YouTube. [Link]
- ChemInform Abstract: The Sandmeyer Reaction on Some Selected Heterocyclic Ring Systems: Synthesis of Useful 2-Chloroheterocyclic-3-carbonitrile Intermediates.
- Continuous-Flow Ammoxidation of 2-Methylpyrazine to 2-Cyanopyrazine with High Space-Time Yield in a Microreactor. ACS Omega. [Link]
- Dehydration of amides to give nitriles. Master Organic Chemistry. [Link]
- Nitrile synthesis by oxidation, rearrangement, dehydr
- Ammoxidation catalyst and method for producing nitrile compound using the same.
- Recent developments in dehydration of primary amides to nitriles. RSC Publishing. [Link]
- Continuous-Flow Ammoxidation of 2-Methylpyrazine to 2-Cyanopyrazine with High Space-Time Yield in a Microreactor. PubMed. [Link]
- 4′-(3,5-Dimethoxy-4-propargyloxyphenyl)-2,2′:6′,2″-terpyridine. MDPI. [Link]
- Preparation of Nitriles. Chemistry Steps. [Link]
- Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review).
- One-pot synthesis of dehydrating reagent and its application in preparation of nitriles
- 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. RSC Advances. [Link]
- 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. RSC Publishing. [Link]
- Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy.
- Synthesis of 2-amino-3,5-dicarbonitrile-6-thio-pyridines 254 by multicomponent reaction of benzaldehydes 252, thiophenols 253 and malononitrile catalyzed by Cu(II)-L-HIS@Fe3O4, reported in 2016 by Guorbani-Choghamarani and co-workers.
- One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent.
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- 6. Continuous-Flow Ammoxidation of 2-Methylpyrazine to 2-Cyanopyrazine with High Space-Time Yield in a Microreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
identifying and minimizing byproducts in 3,5-Dimethoxypicolinonitrile synthesis
Welcome to the technical support center for the synthesis of 3,5-Dimethoxypicolinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you identify and minimize byproducts, ensuring the highest purity of your final product.
Core Synthesis Pathway: A Mechanistic Overview
A prevalent and efficient method for synthesizing this compound is the nucleophilic aromatic substitution (SNAr) reaction. This process typically involves the reaction of 3,5-dichloropicolinonitrile with sodium methoxide. The electron-withdrawing nature of the nitrile group and the nitrogen atom in the pyridine ring activates the C3 and C5 positions for nucleophilic attack by the methoxide ion.[1][2]
Troubleshooting Guide: From Common Issues to Advanced Solutions
This section is structured to address specific byproducts and experimental observations you may encounter. Each issue is followed by a detailed explanation of its root cause, preventative measures, and remediation protocols.
Issue 1: Incomplete Reaction and Presence of Mono-Substituted Byproducts
Observation: Your reaction mixture or final product contains significant amounts of 3-chloro-5-methoxypicolinonitrile and/or 5-chloro-3-methoxypicolinonitrile, alongside the desired this compound.
Root Cause Analysis: The formation of mono-substituted byproducts is a classic sign of an incomplete reaction. The nucleophilic aromatic substitution occurs in a stepwise manner, and insufficient reaction time, temperature, or reagent stoichiometry can halt the reaction at the intermediate stage. The reactivity of the second chloride substitution is often lower than the first, requiring more forcing conditions to proceed to completion.
Preventative & Remediation Strategies:
-
Reagent Stoichiometry: Ensure at least 2.2 to 2.5 equivalents of sodium methoxide are used to drive the reaction to completion. A slight excess is often necessary to account for any moisture that may be present.
-
Reaction Temperature and Time: The reaction may require elevated temperatures and prolonged reaction times. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal conditions for full conversion.
-
Solvent Choice: Anhydrous polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are typically effective for SNAr reactions. Ensure the solvent is thoroughly dried before use.
Experimental Protocol: Monitoring Reaction Completion by TLC
-
Prepare a TLC chamber with a suitable solvent system (e.g., 30% ethyl acetate in hexanes).
-
Spot the TLC plate with the starting material (3,5-dichloropicolinonitrile), a co-spot of the starting material and the reaction mixture, and the reaction mixture.
-
Develop the plate and visualize under UV light.
-
The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane. The mono-substituted intermediates will appear as new spots with Rf values between the starting material and the final product.
| Parameter | Recommended Condition | Rationale |
| Sodium Methoxide | 2.2 - 2.5 equivalents | Drives the equilibrium towards the di-substituted product. |
| Temperature | 80-120 °C (solvent dependent) | Provides sufficient energy to overcome the activation barrier for the second substitution. |
| Reaction Time | 4-24 hours | Allows for complete conversion of the mono-substituted intermediates. |
| Moisture Control | Use of anhydrous solvents and freshly prepared sodium methoxide | Prevents quenching of the nucleophile and formation of hydroxy-byproducts. |
Workflow for Addressing Incomplete Substitution
Caption: Troubleshooting workflow for incomplete substitution.
Issue 2: Formation of 3,5-Dimethoxypicolinamide and 3,5-Dimethoxypicolinic Acid
Observation: Your product contains impurities with different polarity, often visible on a TLC plate as baseline spots or streaks. Mass spectrometry or NMR analysis confirms the presence of the corresponding amide or carboxylic acid.
Root Cause Analysis: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which can occur during the reaction or, more commonly, during the aqueous workup.[3][4] The presence of water and strong base (excess sodium methoxide) or acidic conditions during purification can facilitate this unwanted side reaction. The hydrolysis proceeds first to the primary amide and then to the carboxylic acid.[5][6]
Preventative & Remediation Strategies:
-
Anhydrous Reaction Conditions: As with incomplete substitution, strictly anhydrous conditions are crucial.
-
Careful Workup: Neutralize the reaction mixture carefully with a mild acid (e.g., saturated aqueous ammonium chloride) at a low temperature before extraction. Avoid using strong acids or bases during the workup.
-
Purification: If hydrolysis has occurred, the acidic and amide byproducts can often be removed by column chromatography. The carboxylic acid can also be removed by a basic wash during the extraction process, though this may promote further hydrolysis of any remaining nitrile.
Experimental Protocol: Neutral Workup Procedure
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add saturated aqueous ammonium chloride solution to quench the excess sodium methoxide until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Hydrolysis Pathway
Caption: Pathway for nitrile hydrolysis.
Issue 3: Demethylation of Methoxy Groups
Observation: The presence of phenolic byproducts such as 3-hydroxy-5-methoxypicolinonitrile or 3,5-dihydroxypicolinonitrile is detected. These impurities will have significantly different polarities compared to the desired product.
Root Cause Analysis: While sodium methoxide is not a typical demethylating agent, certain conditions or downstream processing can lead to the cleavage of the methyl ether. This can be caused by localized high temperatures or the presence of certain impurities. More commonly, demethylation can occur if strong Lewis acids or Brønsted acids are used in subsequent purification steps.[7][8]
Preventative & Remediation Strategies:
-
Temperature Control: Avoid excessive heating during the reaction and purification.
-
Choice of Reagents for Purification: Avoid the use of strong acids like HBr, BBr₃, or AlCl₃ if further purification requires chemical modification.[8][9]
-
Chromatographic Separation: Phenolic byproducts can be readily separated from the desired product by column chromatography due to their increased polarity.
| Demethylating Agent Class | Examples | Conditions to Avoid |
| Lewis Acids | BBr₃, AlCl₃ | Low temperatures (-78 °C to rt) |
| Brønsted Acids | HBr (47%), Pyridinium-HCl | High temperatures (>100 °C) |
| Nucleophilic Reagents | L-selectride, Alkyl thiols | Refluxing in solvents like THF or NMP |
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the reaction of 3,5-dichloropicolinonitrile with sodium methoxide?
A1: Anhydrous polar aprotic solvents such as DMF, DMSO, or NMP are generally preferred for this type of SNAr reaction. They effectively dissolve the reagents and facilitate the reaction.
Q2: How can I confirm the identity of the mono-substituted byproducts?
A2: The most definitive methods are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. GC-MS can also be a powerful tool for separating and identifying these closely related compounds. In the ¹H NMR spectrum, the aromatic protons of the two possible mono-substituted isomers will exhibit distinct chemical shifts and coupling patterns compared to the symmetrical desired product.
Q3: My reaction has gone to completion, but I am still getting a low yield after purification. What are the possible reasons?
A3: Low isolated yields despite complete conversion can be due to several factors:
-
Mechanical Losses: Product loss during transfers, extractions, and filtration.
-
Decomposition on Silica Gel: Some nitrogen-containing heterocyclic compounds can be sensitive to silica gel. You can try deactivating the silica gel with triethylamine before performing column chromatography.
-
Volatility: Although not highly volatile, some product may be lost during solvent removal under high vacuum, especially if excessive heat is applied.
Q4: Can I use potassium methoxide instead of sodium methoxide?
A4: Yes, potassium methoxide can also be used. In some cases, the choice of counter-ion (Na⁺ vs. K⁺) can influence the reaction rate and selectivity, but for this particular reaction, both are expected to be effective.
References
- Chemoselective Demethylation of Methoxypyridine.
- Hydrolysis of Nitriles. Chemguide.
- Nitrile to Amide - Common Conditions. Organic Chemistry Portal.
- Hydrolysis of nitriles. Lumen Learning.
- Converting Nitriles to Amides. Chemistry Steps.
- Acidic Hydrolysis of Nitriles To Amides. Master Organic Chemistry.
- Shiao, M.-J., Ku, W.‐S., & Hwu, J. R. (1993). Demethylation of methoxypyridines with sodium trimethylsilanethiolate. Heterocycles, 36(2), 323-328.
- Nucleophilic Aromatic Substitution. Chemistry LibreTexts.
- O-Demethylation. Chem-Station.
- Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties. Google Patents.
- Sandmeyer reaction. L.S.College, Muzaffarpur.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
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Technical Support Center: 3,5-Dimethoxypicolinonitrile Solution Stability
Welcome to the technical support center for 3,5-Dimethoxypicolinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for improving the solution stability of this compound. As a specialized picolinonitrile derivative, understanding its unique chemical liabilities is crucial for obtaining reliable and reproducible experimental results. This resource provides field-proven insights and protocols to mitigate common stability challenges.
Introduction to the Stability of this compound
This compound is a substituted pyridine nitrile, a class of compounds that are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. The stability of this molecule in solution is governed by the interplay of its three key structural features: the pyridine ring, the nitrile group, and the two electron-donating methoxy groups. While the compound is generally stable as a solid under appropriate storage conditions, its stability in solution can be compromised by several factors, primarily hydrolysis, and to a lesser extent, photodegradation and thermal stress.
The electron-donating nature of the two methoxy groups increases the electron density on the pyridine ring, which can influence its reactivity.[1][2][3] The primary concern for solutions of this compound is the hydrolysis of the nitrile group, which can be catalyzed by both acidic and basic conditions, leading to the formation of the corresponding amide and subsequently the carboxylic acid.[4][5][6]
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues you may encounter during your experiments with this compound.
FAQ 1: My solution of this compound is showing a new, more polar spot on TLC/LC-MS after a short period. What is happening?
Answer:
This is a classic sign of hydrolysis. The nitrile group (-CN) of your compound is likely hydrolyzing to the more polar carboxamide (-CONH₂) or further to the carboxylic acid (-COOH). This reaction is often accelerated by the presence of trace amounts of acid or base in your solvent or on your glassware.
Causality:
Nitriles are susceptible to hydrolysis, a reaction in which a water molecule breaks the carbon-nitrogen triple bond. This process typically occurs in two steps:
-
Formation of an Amide: The nitrile first hydrolyzes to form 3,5-dimethoxypicolinamide.
-
Formation of a Carboxylic Acid: The amide can then undergo further hydrolysis to form 3,5-dimethoxypicolinic acid.
Both the amide and the carboxylic acid are significantly more polar than the starting nitrile, which explains the appearance of new, less mobile spots on a normal-phase TLC plate or peaks with shorter retention times in reverse-phase HPLC.
Troubleshooting and Mitigation:
-
Solvent Purity: Ensure you are using high-purity, anhydrous solvents. Water is a key reactant in hydrolysis. For particularly sensitive experiments, using freshly opened anhydrous solvents or solvents dried over molecular sieves is recommended.
-
pH Control: Avoid acidic and basic conditions. If your experimental protocol allows, working in a neutral pH range (pH 6-8) is ideal. If you are using an aqueous buffer, ensure it is freshly prepared and its pH is verified.
-
Glassware Preparation: Traces of acid or base on glassware can catalyze hydrolysis. It is good practice to wash glassware thoroughly and, for highly sensitive applications, to rinse with a neutralizing agent followed by a final rinse with deionized water and drying in an oven.
FAQ 2: I observe a gradual yellowing of my this compound solution, even when stored in the dark. What could be the cause?
Answer:
While photodegradation is a common cause of color change, if you have excluded light, the yellowing could be due to slow thermal degradation or reaction with impurities in your solvent. The methoxy groups on the pyridine ring make it electron-rich, which can increase its susceptibility to certain degradation pathways.[7]
Causality:
Electron-rich aromatic systems can sometimes be more prone to oxidation or other complex degradation reactions, even at ambient temperatures over extended periods. Impurities in the solvent, such as peroxides in aged ethers, could also initiate degradation.
Troubleshooting and Mitigation:
-
Solvent Quality: Use high-quality, peroxide-free solvents, especially with ethers like THF or dioxane. You can test for peroxides using commercially available test strips.
-
Inert Atmosphere: For long-term storage of solutions, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
-
Lower Storage Temperature: Storing your solution at a lower temperature (e.g., 4°C or -20°C) can significantly slow down the rate of thermal degradation. However, you must first ensure that the compound will remain soluble at these lower temperatures to avoid precipitation.
FAQ 3: Can I use protic solvents like methanol or ethanol to dissolve this compound?
Answer:
Yes, you can use protic solvents, but with caution. While these solvents are often good for dissolving polar compounds, they can also participate in solvolysis reactions, especially under non-neutral pH conditions. For short-term use in neutral conditions, they are generally acceptable. For long-term storage or for reactions that are sensitive to impurities, aprotic solvents are a safer choice.
Troubleshooting and Mitigation:
-
Solvent Selection: For preparing stock solutions for long-term storage, consider using aprotic solvents such as acetonitrile, acetone, ethyl acetate, or dichloromethane. The choice of solvent will depend on the specific requirements of your experiment.
-
Time Limitation: If you must use a protic solvent, prepare the solution fresh and use it as quickly as possible. Avoid storing solutions in protic solvents for extended periods.
FAQ 4: How can I quickly assess the stability of my this compound solution under my experimental conditions?
Answer:
A simple and effective way to assess stability is to perform a time-course analysis using an analytical technique like HPLC or LC-MS.
Experimental Protocol: Rapid Stability Assessment
-
Prepare your solution of this compound in the solvent system you intend to use for your experiment.
-
Take an initial sample (t=0) and analyze it by HPLC or LC-MS to get a baseline chromatogram and determine the initial purity.
-
Incubate the solution under your experimental conditions (e.g., temperature, lighting).
-
Take samples at various time points (e.g., 1, 4, 8, 24 hours) and analyze them using the same HPLC/LC-MS method.
-
Compare the chromatograms. A decrease in the peak area of your starting material and the appearance of new peaks will indicate degradation.
This will give you a good indication of the stability of your compound over the timescale of your experiment.
In-Depth Technical Guides
Guide 1: Understanding and Preventing Hydrolysis
Hydrolysis is the most significant stability concern for this compound in solution. The reaction can be catalyzed by both acid and base.
Acid-Catalyzed Hydrolysis:
Under acidic conditions, the nitrogen of the nitrile group is protonated, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack by water.
Base-Catalyzed Hydrolysis:
Under basic conditions, the hydroxide ion (OH⁻) is a strong nucleophile that can directly attack the electrophilic carbon of the nitrile group.
Workflow for Minimizing Hydrolysis:
Caption: Workflow for preparing stable solutions of this compound.
Guide 2: Photostability Considerations
Pyridine and its derivatives can be susceptible to photodegradation.[8] While the methoxy groups may have some influence on the photostability, it is a good laboratory practice to protect solutions of this compound from light, especially if they will be stored for an extended period or used in light-sensitive assays.
Recommendations:
-
Store solutions in amber vials or wrap containers in aluminum foil.
-
Minimize exposure to ambient laboratory light during experimental setup.
-
If your experiment involves irradiation, be aware that your compound may degrade and consider running a control experiment in the dark.
Data Summary and Protocols
Table 1: Recommended Solvents for Stock Solutions
| Solvent | Type | Rationale |
| Acetonitrile | Aprotic Polar | Good solvency for many nitriles and generally less reactive than protic solvents. |
| Acetone | Aprotic Polar | Good dissolving power, but can be more reactive than acetonitrile in some cases. |
| Ethyl Acetate | Aprotic, Medium Polarity | A good choice for less polar applications; be mindful of potential ester hydrolysis if water is present. |
| Dichloromethane | Aprotic, Nonpolar | Useful for applications requiring a nonpolar solvent. Ensure it is free of acidic impurities. |
| Dimethyl Sulfoxide (DMSO) | Aprotic Polar | High dissolving power, but can be difficult to remove and may absorb water from the atmosphere. |
Protocol: Preparation of a Standard Stock Solution
This protocol outlines the steps for preparing a stable stock solution of this compound.[9][10][11][12]
-
Select an appropriate solvent from Table 1 based on your experimental needs. Ensure the solvent is of high purity and anhydrous.
-
Use clean, dry glassware. A volumetric flask is recommended for accurate concentration.
-
Weigh the desired amount of solid this compound using an analytical balance.
-
Transfer the solid to the volumetric flask.
-
Add a portion of the solvent to the flask and gently swirl to dissolve the solid completely. You may use gentle warming if necessary, but allow the solution to return to room temperature before final dilution.
-
Add solvent to the calibration mark on the volumetric flask.
-
Cap the flask and invert several times to ensure the solution is homogeneous.
-
Transfer the solution to a clean, dry, and appropriately labeled storage vial, preferably amber glass with a tight-fitting cap.
-
Store the solution at a low temperature (e.g., 4°C or -20°C), protected from light.
Potential Degradation Pathway: Hydrolysis
The following diagram illustrates the likely hydrolysis pathway of this compound in the presence of water, catalyzed by acid or base.
Caption: Hydrolysis of this compound.
References
- How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines? - RSC Publishing.
- An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines | The Journal of Physical Chemistry A - ACS Publications.
- Thermal stability investigation of pyridine substituted tosyl oximes - ElectronicsAndBooks.
- Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions. 2020-02-05.
- A nitrile solvent structure induced stable solid electrolyte interphase for wide-temperature lithium-ion batteries - PMC - PubMed Central.
- Effects of organic solvents on the nitrilase activity of R.... - ResearchGate.
- A nitrile solvent structure induced stable solid electrolyte interphase for wide-temperature lithium-ion batteries - Chemical Science (RSC Publishing).
- COMMITTEE FOR PROPRIETARY MEDICINAL PRODUCTS (CPMP) GUIDELINE ON STABILITY TESTING - EMA. 2003-12-17.
- How does an electron withdrawing group affect a benzene ring? - Quora. 2022-10-17.
- A nitrile solvent structure induced stable solid electrolyte interphase for wide-temperature lithium-ion batteries - ResearchGate. 2023-08-07.
- Reactions of Nitriles - Chemistry Steps.
- Electron-rich pyridines with para -N-heterocyclic imine substituents: ligand properties and coordination to CO 2 , SO 2 , BCl 3 and Pd II complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT01399A. 2024-06-20.
- Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine | Journal of the American Chemical Society.
- Thermal Analysis of Pyridinium Tetrachloronickelate(II); Tetrahedral Octahedral Structural Transformation - ResearchGate. 2024-08-07.
- How To Make A Standard Solution | The Chemistry Blog. 2024-07-17.
- Standard Solution Preparation: A Comprehensive Guide - Blogs - News. 2024-10-25.
- Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening - RSC Publishing.
- Q1A(R2) Guideline - ICH.
- 2.5: Preparing Solutions - Chemistry LibreTexts. 2022-08-18.
- Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups - Canadian Science Publishing. 2023-01-17.
- Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides - MDPI. 2024-01-09.
- Substituent effects on the stability of extended benzylic carbocations: a computational study of conjugation - PubMed. 2005-07-07.
- Photochemical C(sp 2)−H Pyridination via Arene–Pyridinium Electron Donor–Acceptor Complexes - PMC - NIH.
- Stability testing overview for Pharmaceutical products - GMP SOP.
- Drying Organic Solutions - Organic Chemistry at CU Boulder.
- Pyridine - Wikipedia.
- How To Prepare Solutions - YouTube. 2013-03-21.
- The pyridine/benzene stability 'paradox'? - Chemistry Stack Exchange. 2017-11-20.
- Incompatible Chemicals - Risk Management and Safety.
- Examples of Incompatible Chemicals.
- Substituent effects on the stability of extended benzylic carbocations: A computational study of conjugation | Request PDF - ResearchGate. 2022-08-06.
- Substituent effects on the stability of extended benzylic carbocations: a computational study of conjugation† -.:. Michael Pittelkow .:.
- Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water | Request PDF - ResearchGate. 2022-08-07.
- Incompatibility of major chemicals - Labor Security System.
- degradation product formed: Topics by Science.gov.
- Table of Incompatible Chemicals | Environmental Safety, Sustainability and Risk - ESSR.
- Substance Incompatibility.
- Hydrolysis derivatives of (pyridyl-2)acetonitrile - PubMed.
- The products and kinetics of hydrolysis of cyanopyridinium ions - Tel Aviv University.
- Microbial Degradation of Pesticide Residues and an Emphasis on the Degradation of Cypermethrin and 3-phenoxy Benzoic Acid: A Review - MDPI. 2018-09-11.
- Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C - MDPI.
- Understanding the Degradation Pathway of the Pesticide, Chlorpyrifos by Noble Metal Nanoparticles - Pradeep Research Group. 2012-01-12.
- Characterization of stress degradation products of mirabegron using UPLC-QTOF-MS/MS and in silico toxicity predictions of its degradation products - ResearchGate. 2015-03-26.
- Characterization of stress degradation products of mirabegron using UPLC-QTOF-MS/MS and in silico toxicity predictions of its degradation products - RSC Advances (RSC Publishing).
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Technical Support Center: Navigating the Scale-Up of 3,5-Dimethoxypicolinonitrile Production
Welcome to the technical support center for the synthesis and scale-up of 3,5-Dimethoxypicolinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its production. As your partner in chemical synthesis, we aim to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot and optimize your process effectively.
Introduction: Synthetic Strategies and Common Hurdles
This compound is a key building block in the synthesis of various pharmaceutical agents. Its preparation on a larger scale, however, can present several challenges, including incomplete reactions, formation of stubborn impurities, and difficulties in purification. This guide will focus on two primary synthetic routes and the associated troubleshooting for each:
-
Palladium-Catalyzed Cyanation of a Halogenated Precursor: This is a modern and versatile method for introducing the nitrile group. However, catalyst activity and stability are critical for success.
-
From Pyridine N-Oxide: A classic approach that offers an alternative pathway but can be prone to regioselectivity issues and require careful control of reaction conditions.
Below, you will find detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Troubleshooting Guide 1: Palladium-Catalyzed Cyanation of 2-Halo-3,5-dimethoxypyridine
This route typically involves the cross-coupling of a 2-halo-3,5-dimethoxypyridine with a cyanide source, catalyzed by a palladium complex.
Visualizing the Pathway: Palladium-Catalyzed Cyanation
Caption: Palladium-Catalyzed Cyanation Workflow.
Frequently Asked Questions & Troubleshooting
Q1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix it?
A1: Low conversion in palladium-catalyzed cyanation is a common issue and can often be traced back to the catalyst's health and the reaction environment.
-
Cause 1: Catalyst Deactivation. Cyanide ions are excellent ligands for palladium and can poison the catalyst, leading to inactive palladium-cyanide complexes.[1][2][3] This is a primary cause of reaction failure.
-
Solution:
-
Use a less soluble cyanide source: Zinc cyanide (Zn(CN)₂) is often preferred over potassium or sodium cyanide because its lower solubility in organic solvents provides a slow, steady concentration of cyanide ions, minimizing catalyst poisoning.[1][4]
-
Employ a robust catalyst system: Palladacycle precatalysts can be more resistant to poisoning compared to simple palladium salts like Pd(OAc)₂.[1] Using a suitable phosphine ligand, such as dppf (1,1'-bis(diphenylphosphino)ferrocene), is also crucial for stabilizing the palladium catalyst.
-
Add a reducing agent: In some cases, adding a mild reducing agent like zinc dust can help regenerate the active Pd(0) species.[4]
-
-
-
Cause 2: Inadequate Reaction Temperature. The oxidative addition of the aryl halide to the palladium center is often the rate-limiting step and requires sufficient thermal energy.
-
Solution:
-
Increase the reaction temperature: While some modern methods operate at lower temperatures, many palladium-catalyzed cyanations require temperatures in the range of 80-140 °C to proceed efficiently.[3] Carefully increase the temperature in increments of 10 °C and monitor the reaction progress.
-
-
-
Cause 3: Poor Quality Reagents or Solvents. Water and oxygen can interfere with the catalytic cycle.
-
Solution:
-
Use anhydrous solvents and reagents: Ensure your solvent (e.g., DMF, DMAc, or NMP) is anhydrous and degassed.[5] Handle hygroscopic reagents in a glovebox or under an inert atmosphere.
-
-
Q2: I am observing significant amounts of a byproduct that I suspect is the corresponding amide. How can I prevent this?
A2: The formation of the picolinamide is a result of nitrile hydrolysis. This can occur during the reaction or, more commonly, during the workup.
-
Cause: Presence of Water and/or Basic/Acidic Conditions during Workup. The nitrile group is susceptible to hydrolysis, especially at elevated temperatures in the presence of acid or base.
-
Solution:
-
Anhydrous reaction conditions: As mentioned above, minimize water in your reaction.
-
Careful workup: During the workup, avoid prolonged exposure to strong acids or bases. If an aqueous workup is necessary, use cooled, deionized water and quickly extract the product into an organic solvent. Neutralize any acidic or basic conditions promptly.
-
-
Q3: My purification by column chromatography is difficult due to a co-eluting impurity. What could this impurity be and how can I remove it?
A3: A common co-eluting impurity in these reactions is the de-halogenated starting material (3,5-dimethoxypyridine).
-
Cause: Proto-dehalogenation. This side reaction can be promoted by trace amounts of water or other protic sources in the reaction mixture, which can protonate the organopalladium intermediate before reductive elimination of the nitrile.
-
Solution:
-
Rigorous exclusion of water: This is the most critical step to prevent this side reaction.
-
Alternative purification: If the impurity has already formed and co-elutes, consider recrystallization as an alternative purification method. A different solvent system for chromatography might also improve separation.
-
-
Data Summary: Typical Reaction Parameters
| Parameter | Recommended Range | Rationale |
| Catalyst Loading | 1-5 mol% | Balances reaction rate and cost. Higher loadings may be needed for less reactive substrates. |
| Ligand to Pd Ratio | 1:1 to 2:1 | Sufficient ligand is needed to stabilize the catalyst, but excess can sometimes inhibit the reaction. |
| Cyanide Source | Zn(CN)₂ (0.6-1.0 equiv) | Lower toxicity and controlled release of cyanide ions to prevent catalyst poisoning.[1][4] |
| Solvent | DMF, DMAc, NMP | High-boiling, polar aprotic solvents are generally effective. |
| Temperature | 80-140 °C | Necessary to overcome the activation energy for oxidative addition.[3] |
Troubleshooting Guide 2: Synthesis from 3,5-Dimethoxypyridine N-Oxide
This classical route involves the activation of the pyridine ring by N-oxidation, followed by nucleophilic attack of a cyanide source.
Visualizing the Pathway: Pyridine N-Oxide Route
Caption: Synthesis via Pyridine N-Oxide.
Frequently Asked Questions & Troubleshooting
Q1: The N-oxidation step is sluggish and gives a low yield of the N-oxide.
A1: Incomplete N-oxidation is usually due to the choice of oxidant or reaction conditions.
-
Cause 1: Insufficiently Reactive Oxidizing Agent. While hydrogen peroxide in acetic acid can be used, it often requires harsh conditions.
-
Solution:
-
Use a more potent oxidant: m-Chloroperoxybenzoic acid (m-CPBA) is a reliable and highly effective reagent for the N-oxidation of pyridines.[6]
-
Optimize stoichiometry: Use a slight excess of the oxidizing agent (e.g., 1.1-1.2 equivalents) to ensure complete conversion of the starting material.
-
-
-
Cause 2: Inappropriate Reaction Temperature. The reaction may be too slow at room temperature.
-
Solution:
-
Gentle heating: Gently warming the reaction mixture (e.g., to 40 °C) can increase the reaction rate. Monitor the reaction closely to avoid potential side reactions.
-
-
Q2: The cyanation of the N-oxide gives a mixture of isomers. How can I improve the regioselectivity for the 2-position?
A2: The cyanation of pyridine N-oxides can indeed lead to a mixture of 2- and 4-cyano isomers. The electronic nature of the substituents on the pyridine ring plays a significant role here.
-
Cause: Competing Nucleophilic Attack at C2 and C4. The N-oxide activates both the C2 and C4 positions for nucleophilic attack.
-
Solution:
-
Choice of Activating Agent: The choice of the activating agent is crucial. Reagents like dimethylcarbamoyl chloride or trimethylsilyl cyanide (TMSCN) in the presence of an acylating agent can favor the formation of the 2-cyano isomer.[7][8] The reaction proceeds via an intermediate that directs the cyanide attack to the 2-position.
-
Reaction Conditions: The reaction temperature and solvent can also influence the isomeric ratio. It is advisable to perform small-scale experiments to optimize these parameters for your specific substrate.
-
-
Q3: I am having trouble with the workup of the cyanation reaction. It's messy and the product is difficult to isolate.
A3: The workup for this type of reaction can be challenging due to the presence of various salts and byproducts.
-
Cause: Complex Reaction Mixture. The reaction mixture contains unreacted cyanide, the activating agent byproducts, and potentially isomeric products.
-
Solution:
-
Quenching: Carefully quench the reaction with a mild aqueous solution (e.g., saturated sodium bicarbonate) to neutralize any acidic species and decompose excess reagents. Be aware that this may generate heat and/or gas.
-
Extraction: Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane. Multiple extractions may be necessary to recover all of the product.
-
Purification: Column chromatography is typically required to separate the desired product from isomers and other impurities. A gradient elution method may be necessary to achieve good separation.
-
-
Experimental Protocol: General Procedure for Cyanation of a Pyridine N-Oxide
-
To a solution of the pyridine N-oxide in an anhydrous aprotic solvent (e.g., acetonitrile), add the activating agent (e.g., dimethylcarbamoyl chloride, 1.5-2.0 equiv.) under an inert atmosphere.
-
Add the cyanide source (e.g., KCN or Zn(CN)₂, 1.5-2.0 equiv.).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or HPLC.
-
Upon completion, cool the reaction to room temperature and carefully quench with an aqueous solution.
-
Extract the product with an organic solvent, dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Analytical Methods for Quality Control
Consistent and reliable analytical methods are crucial for monitoring reaction progress, identifying impurities, and ensuring the quality of the final product.
| Analytical Technique | Application | Key Parameters to Monitor |
| HPLC (High-Performance Liquid Chromatography) | Reaction monitoring, purity assessment, impurity profiling. | Retention times of starting material, product, and known impurities. Peak area percentage for purity determination. |
| ¹H and ¹³C NMR (Nuclear Magnetic Resonance) | Structural confirmation, identification of impurities. | Chemical shifts and coupling constants characteristic of the desired product. Presence of signals corresponding to potential impurities (e.g., de-halogenated starting material, isomeric products). |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Identification of volatile impurities and byproducts. | Mass-to-charge ratio of the product and any detected impurities. |
| FTIR (Fourier-Transform Infrared Spectroscopy) | Functional group analysis. | Presence of the characteristic nitrile stretch (around 2230 cm⁻¹). |
Safety Precautions
-
Cyanide Compounds: All cyanide sources (e.g., KCN, Zn(CN)₂) are highly toxic. Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide antidote kit readily available and be familiar with its use. Never acidify a solution containing cyanide salts, as this will generate highly toxic hydrogen cyanide gas.
-
Palladium Catalysts: While generally less toxic than other heavy metals, palladium compounds should be handled with care. Avoid inhalation of dust.
-
Solvents: Use appropriate precautions when working with flammable and potentially toxic organic solvents.
This technical support guide is intended to provide a starting point for troubleshooting and optimizing the scale-up of this compound production. As with any chemical process, careful planning, attention to detail, and a thorough understanding of the underlying chemistry are paramount to success.
References
- Chrovian, C. C., et al. (2019). ACS Med. Chem. Lett., 10, 261. [Link]
- El-Sayed, N. N. E., et al. (2017). New 3-Cyano-2-Substituted Pyridines Induce Apoptosis in MCF 7 Breast Cancer Cells. Molecules, 22(11), 1983. [Link]
- Huo, Z., et al. (2009). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Potassium Cyanide. Heterocycles, 78(10), 2533-2538. [Link]
- Maji, B., & Slanina, T. (2020). Recent Progress on Pyridine N‐Oxide in Organic Transformations: A Review. Asian Journal of Organic Chemistry, 9(10), 1534-1555. [Link]
- Parrino, B., et al. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086. [Link]
- Fors, B. P., et al. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(38), 10035-10039. [Link]
- Feigl, F. (1960). Cyanation of Amine Oxide Salts. A New Synthesis of Cyanopyridines. The Journal of Organic Chemistry, 25(3), 471-472. [Link]
- Anbarasan, P., & Neumann, H. (2004). Palladium-Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. ChemInform, 35(10). [Link]
- Youssif, S. (2001). Recent Trends in the Chemistry of Pyridine N-Oxides. ARKIVOC, 2001(i), 242-268. [Link]
- Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202-205. [Link]
- Ochiai, E. (1953). Recent Japanese work on the chemistry of pyridine 1-oxide and related compounds. Journal of Organic Chemistry, 18(5), 534-551. [Link]
- Grushin, V. V., & Alper, H. (1991). A novel, efficient palladium-catalyzed cyanation of aryl chlorides.
- CN101648909A - Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium. (2010).
- EP0369208B1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor. (1993).
- CN101659637A - Preparation method of 2-chloro-3-cyanopyridine. (2010).
- Hu, B., et al. (2016). A New Synthetic Route to 3,5-Diaminopyridine and 3,5-Dimethoxycarbonylamino-pyridine.
- Kumar, A., & Akula, M. R. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(63), 38255-38273. [Link]
- CN101486676B - The preparation method of cyanomethylpyridine compound. (2011).
- CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. (2012).
- Wist, J., et al. (2018). Combining HPLC-DAD-QTOF-MS and HPLC-SPE-NMR to Monitor In Vitro Vitetrifolin D Phase I and II Metabolism. Molecules, 23(11), 2943. [Link]
- US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine. (2007).
- EP0029282B1 - Process for preparing 5-halopyrimidines and 5-pyrimidine methanols. (1984).
- A process for the preparation of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[9][10][11]triazine-6-carbonitrile. (2022). Technical Disclosure Commons. [Link]
- Joseph-Nathan, P., et al. (2007). Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine. Molecules, 12(2), 247-263. [Link]
- Schiller, J., et al. (2011). Combined Reversed Phase HPLC, Mass Spectrometry, and NMR Spectroscopy for a Fast Separation and Efficient Identification of Phosphatidylcholines. Journal of Biomedicine and Biotechnology, 2011, 282681. [Link]
- Dweltz, N. E., & Kirk, M. (1994). HPLC purification and separation of 5,5'-substituted-2,4-imidazolidinedithiones.
Sources
- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN101659637A - Preparation method of 2-chloro-3-cyanopyridine - Google Patents [patents.google.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Analysis of 3,5-Dimethoxypicolinonitrile Degradation Pathways
Welcome to the technical support center for the analysis of 3,5-Dimethoxypicolinonitrile degradation pathways. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to equip you with the knowledge to anticipate and resolve experimental challenges, ensuring the integrity and success of your stability studies.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Understanding its degradation pathways is critical for ensuring the stability, efficacy, and safety of the final drug product.[1][2] Forced degradation studies, also known as stress testing, are essential to identify potential degradation products, elucidate degradation mechanisms, and develop stability-indicating analytical methods.[2][3][4] This guide will walk you through the potential degradation pathways, provide detailed experimental protocols, and offer solutions to common issues encountered during these studies.
Predicted Degradation Pathways
Based on the chemical structure of this compound, which features a pyridine ring, a nitrile group, and two methoxy groups, several degradation pathways can be anticipated under various stress conditions.
-
Hydrolysis: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which would lead to the formation of a carboxylic acid (3,5-dimethoxypicolinic acid) or an amide intermediate (3,5-dimethoxypicolinamide). The methoxy groups could also undergo hydrolysis, particularly under harsh acidic conditions, to form hydroxyl groups.
-
Oxidation: The pyridine ring and the methoxy groups are potential sites for oxidation. This could result in the formation of N-oxides on the pyridine ring or demethylation of the methoxy groups to form phenolic derivatives.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photolytic reactions. This may involve radical-mediated degradation or rearrangement of the molecule.[3]
Visualization of Potential Degradation Pathways
Sources
- 1. ijpsr.com [ijpsr.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
Technical Support Center: Optimizing Reaction Conditions for 3,5-Dimethoxypicolinonitrile Synthesis
Welcome to the technical support center for the synthesis of 3,5-Dimethoxypicolinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important chemical intermediate. Our goal is to empower you with the scientific rationale behind experimental choices to help you optimize your reaction conditions and overcome common synthetic challenges.
Introduction to the Synthesis of this compound
This compound is a substituted pyridine derivative with applications in medicinal chemistry and materials science. The introduction of a nitrile group at the 2-position of the 3,5-dimethoxypyridine core can be achieved through several synthetic strategies. The most common and versatile approach is the palladium-catalyzed cyanation of a suitable 2-halo-3,5-dimethoxypyridine precursor. This method offers good functional group tolerance and generally proceeds under milder conditions compared to classical methods like the Sandmeyer or Rosenmund-von Braun reactions.[1][2]
Another viable route involves the cyanation of 3,5-dimethoxypyridine N-oxide, which activates the 2-position for nucleophilic attack.[3][4] This guide will primarily focus on troubleshooting the palladium-catalyzed approach, as it is widely adopted in modern organic synthesis.
Troubleshooting Guide: Palladium-Catalyzed Cyanation
This section addresses specific issues that you might encounter during the palladium-catalyzed synthesis of this compound from 2-chloro- or 2-bromo-3,5-dimethoxypyridine.
dot
Caption: Troubleshooting workflow for low product yield.
Question 1: I am observing very low to no conversion of my 2-halo-3,5-dimethoxypyridine starting material. What are the likely causes and how can I fix this?
Answer:
This is a common issue that can stem from several factors related to your reagents, catalyst system, or reaction conditions.
-
Cause A: Inactive Catalyst System. The palladium catalyst and its associated ligand are the heart of this transformation. Deactivation of the catalyst is a primary reason for low conversion.
-
Troubleshooting:
-
Catalyst Quality: Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand (e.g., Xantphos, dppf) are of high purity and have been stored correctly. Older or improperly stored reagents can be less active.
-
Catalyst Poisoning by Cyanide: Excess cyanide in the reaction mixture can coordinate strongly to the palladium center and inhibit catalysis.[1] Using a cyanide source with lower solubility, such as potassium ferrocyanide (K₄[Fe(CN)₆]), can help maintain a low concentration of free cyanide.[1] Alternatively, zinc cyanide (Zn(CN)₂) is a good option that is also less toxic than alkali metal cyanides.[5]
-
Ligand Choice: The choice of phosphine ligand is crucial. For electron-rich heteroaryl halides, bulky, electron-rich ligands like Xantphos or RuPhos often perform well. If you are using a standard ligand like dppf and seeing low conversion, consider switching to a more specialized ligand.
-
-
-
Cause B: Presence of Water or Oxygen. Palladium-catalyzed cross-coupling reactions are often sensitive to moisture and atmospheric oxygen.
-
Troubleshooting:
-
Anhydrous Conditions: Ensure all your solvents and reagents are rigorously dried. Use anhydrous solvents and dry your starting materials and base in a vacuum oven if necessary.
-
Inert Atmosphere: The reaction should be set up and run under an inert atmosphere (e.g., argon or nitrogen). This involves degassing your solvent and using proper Schlenk line or glovebox techniques.
-
-
-
Cause C: Suboptimal Reaction Conditions. Temperature, solvent, and base all play a critical role in the reaction's success.
-
Troubleshooting:
-
Temperature: While many modern cyanation methods are designed to run at moderate temperatures (80-120 °C), your specific substrate may require higher temperatures to achieve a reasonable reaction rate.[5] Perform a temperature screen to find the optimal condition.
-
Solvent: Aprotic polar solvents like dioxane, DMF, or NMP are commonly used. The choice of solvent can influence the solubility of your reagents and the stability of the catalytic species. If you are having issues in one solvent, trying another is a worthwhile experiment.
-
Base: A base is often required to facilitate the catalytic cycle. Common choices include inorganic bases like K₂CO₃, Cs₂CO₃, or organic bases like triethylamine. The strength and nature of the base can impact the reaction, so screening different bases may be necessary. For cyanations using K₄[Fe(CN)₆], a weaker base like potassium acetate (KOAc) has been shown to be effective while minimizing substrate/product decomposition.[1]
-
-
Question 2: My reaction is producing a significant amount of a side product where one of the methoxy groups has been replaced by the cyanide group. How can I prevent this?
Answer:
This side product arises from nucleophilic aromatic substitution (SNAr) of a methoxy group. While the primary reaction is at the C2-halide, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, especially at the 2- and 4-positions.[6][7]
-
Cause: High Reaction Temperature and/or Strong Nucleophile Concentration. Elevated temperatures and a high concentration of free cyanide ions can promote the SNAr reaction, leading to the displacement of the methoxy group, which can act as a leaving group under these conditions.
-
Troubleshooting:
-
Lower the Reaction Temperature: This is the most straightforward approach to reduce the rate of the undesired SNAr reaction. Try running the reaction at the lowest temperature that still provides a reasonable rate of conversion for the desired product.
-
Control Cyanide Concentration: As mentioned previously, using a cyanide source like K₄[Fe(CN)₆] or Zn(CN)₂ can help maintain a low concentration of free cyanide, which will disfavor the SNAr pathway.[1][5]
-
Use a Milder Base: A very strong base can potentially deprotonate the methyl group of the methoxy substituent, leading to decomposition pathways. A milder base like KOAc or K₃PO₄ might be beneficial.
-
Question 3: I am observing the formation of a dark, tar-like substance in my reaction mixture, making product isolation difficult. What is causing this and how can I avoid it?
Answer:
The formation of tar or polymeric material is often indicative of substrate or product decomposition under the reaction conditions.
-
Cause A: High Reaction Temperature. Prolonged heating at high temperatures can lead to the decomposition of your starting material, product, or even the solvent.
-
Troubleshooting:
-
Optimize Reaction Time and Temperature: Monitor your reaction by TLC or LC-MS to determine the point of maximum product formation. Avoid unnecessarily long reaction times at elevated temperatures. Consider if a lower temperature for a longer duration could yield a cleaner reaction profile.
-
-
Cause B: Instability of the Product. Picolinonitriles, especially those with electron-donating groups, can be sensitive to the reaction conditions.
-
Troubleshooting:
-
Work-up Procedure: Once the reaction is complete, promptly cool the mixture and proceed with the work-up. Delaying the work-up can lead to product degradation.
-
Purification: During purification by column chromatography, use a less polar eluent system if possible and avoid prolonged exposure of the product to the silica gel, which can be acidic and cause decomposition.
-
-
Experimental Protocols
Palladium-Catalyzed Cyanation of 2-Bromo-3,5-dimethoxypyridine
This is a representative protocol based on modern palladium-catalyzed cyanation methods.[1][5] Optimization of specific parameters may be required for your particular setup.
Reagents and Equipment:
-
2-Bromo-3,5-dimethoxypyridine
-
Zinc cyanide (Zn(CN)₂)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Potassium carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
-
Standard work-up and purification equipment
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 2-bromo-3,5-dimethoxypyridine (1.0 eq.), zinc cyanide (0.6 eq.), Pd₂(dba)₃ (0.02 eq.), Xantphos (0.04 eq.), and potassium carbonate (1.5 eq.).
-
Add anhydrous 1,4-dioxane via syringe.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Data Summary
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Commonly available and effective precatalysts. |
| Ligand | Xantphos, RuPhos, or dppf | Bulky, electron-rich ligands are often superior for heteroaryl substrates. |
| Cyanide Source | Zn(CN)₂ or K₄[Fe(CN)₆] | Lower toxicity and helps maintain a low concentration of free cyanide to prevent catalyst poisoning and side reactions.[1][5] |
| Solvent | Anhydrous Dioxane, DMF, or NMP | Aprotic polar solvents that are suitable for a wide range of cross-coupling reactions. |
| Base | K₂CO₃, Cs₂CO₃, or KOAc | The choice of base can influence reaction rate and side product formation.[1] |
| Temperature | 80 - 120 °C | A balance between reaction rate and substrate/product stability. |
Frequently Asked Questions (FAQs)
Q1: Can I use 2-chloro-3,5-dimethoxypyridine instead of the bromo- derivative?
A1: Yes, but you may need to adjust your reaction conditions. Aryl chlorides are generally less reactive than aryl bromides in palladium-catalyzed cross-coupling. You might need a more active catalyst system (e.g., a more electron-rich ligand), higher temperatures, or longer reaction times.
Q2: My starting material, 2-halo-3,5-dimethoxypyridine, is not commercially available. How can I synthesize it?
A2: You can likely synthesize it from commercially available 3,5-dimethoxypyridine. One common route is through directed ortho-metalation followed by halogenation. Alternatively, electrophilic halogenation of 3,5-dimethoxypyridine N-oxide at the 2-position, followed by deoxygenation, is another potential route.
Q3: What analytical techniques are best for monitoring the reaction?
A3: Thin-layer chromatography (TLC) is a quick and easy way to get a qualitative sense of the reaction's progress. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) are ideal for identifying your product and any side products, as well as for determining the ratio of starting material to product.
Q4: How does the presence of two methoxy groups affect the reaction?
A4: The two methoxy groups are electron-donating, which can make the pyridine ring more electron-rich. This can have two opposing effects. On one hand, it can make the oxidative addition of the palladium catalyst to the C-X bond more challenging. On the other hand, it can also activate the ring towards electrophilic attack, which is not the primary pathway here but is a consideration in side reactions. The methoxy groups also direct the regioselectivity of potential side reactions like SNAr.
Reaction Mechanism Overview
dot
Caption: Simplified catalytic cycle for palladium-catalyzed cyanation.
The generally accepted mechanism for palladium-catalyzed cyanation involves a catalytic cycle consisting of three main steps:
-
Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: The cyanide group is transferred from the cyanide source (M-CN) to the palladium center, displacing the halide.
-
Reductive Elimination: The desired aryl nitrile (Ar-CN) is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.
Understanding this cycle is key to troubleshooting, as issues can arise at any of these stages.
References
- This guide is a synthesis of established chemical principles and does not represent a specific pre-existing templ
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange.
- Anderson, K. W., et al. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(48), 12572-12575.
- Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205.
- Twilton, J., et al. (2017). Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis. Journal of the American Chemical Society, 139(38), 13471-13474.
- The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Potassium Cyanide. Bulletin of the Korean Chemical Society.
- α‐Cyanation of substituted pyridine N‐oxides under optimized reaction condition. ResearchGate.
- Rosenmund-von Braun Reaction. Organic Chemistry Portal.
Sources
- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 3. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 4. researchgate.net [researchgate.net]
- 5. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. echemi.com [echemi.com]
Technical Support Center: Characterization of Side Products from 3,5-Dimethoxypicolinonitrile Reactions
Welcome to the Technical Support Center for reactions involving 3,5-dimethoxypicolinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on the identification and mitigation of common side products. Our goal is to equip you with the knowledge to optimize your reaction conditions, improve yields, and ensure the purity of your target compounds.
I. Understanding the Reactivity of this compound
This compound is an electron-rich heterocyclic compound. The two methoxy groups at the 3 and 5 positions are strong electron-donating groups, which significantly influence the reactivity of the pyridine ring and the nitrile moiety. This electronic nature can sometimes lead to unexpected side reactions. This guide will cover three main classes of reactions and their associated side products:
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Nucleophilic Aromatic Substitution (SNA_r_): Reactions where a nucleophile displaces one of the methoxy groups.
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Metal-Catalyzed Cross-Coupling Reactions: Reactions, such as Suzuki-Miyaura coupling, at positions where a leaving group is present (or installed).
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Reduction of the Nitrile Group: Conversion of the nitrile to an amine or other functional groups.
II. Troubleshooting Guide & FAQs
This section is organized by reaction type. Each subsection addresses common problems, their probable causes, and actionable troubleshooting steps.
A. Nucleophilic Aromatic Substitution (SNA_r_) Reactions
The electron-rich nature of the this compound ring makes nucleophilic aromatic substitution challenging compared to electron-deficient pyridines. However, under forcing conditions or with highly reactive nucleophiles, substitution can occur.
Q1: My SNA_r_ reaction is sluggish and gives a low yield of the desired product. What could be the issue?
A1: Low reactivity in SNA_r_ on electron-rich pyridines is a common challenge. The primary reasons are often related to the high electron density of the pyridine ring, which repels incoming nucleophiles.
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Causality: The two methoxy groups donate electron density into the pyridine ring, deactivating it towards nucleophilic attack. The negative charge in the Meisenheimer intermediate is destabilized by these electron-donating groups.
-
Troubleshooting Steps:
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Increase Reaction Temperature: Many SNA_r_ reactions on deactivated rings require high temperatures (100-150 °C) to proceed at a reasonable rate.
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Use a Stronger Nucleophile: If possible, switch to a more potent nucleophile. For example, if you are using an alcohol, consider its corresponding alkoxide.
-
Activate the Ring: While not always feasible, consider if a temporary electron-withdrawing group can be installed elsewhere on the ring to activate it for substitution.
-
Change the Solvent: A polar aprotic solvent like DMF or DMSO is often beneficial as it can help to solvate the nucleophile and stabilize charged intermediates.
-
Q2: I am observing a significant amount of a demethylated side product. What is happening and how can I prevent it?
A2: Demethylation is a common side reaction when using strong nucleophiles or certain reagents that can act as Lewis acids.
-
Mechanism of Demethylation: Strong nucleophiles can attack the methyl group of the methoxy ether in an S_N_2 fashion, leading to the formation of a phenoxide and a methylated nucleophile. This is particularly prevalent with sulfur or amine nucleophiles at elevated temperatures. Additionally, some reagents or impurities can have Lewis acidic character, which can coordinate to the ether oxygen and facilitate cleavage.
-
Troubleshooting & Optimization:
-
Lower the Reaction Temperature: Demethylation often has a higher activation energy than the desired S_N_Ar reaction. Running the reaction at the lowest possible temperature that still allows for product formation can significantly reduce this side product.
-
Choose a "Softer" Nucleophile: If your reaction chemistry allows, using a less basic, more polarizable ("softer") nucleophile can sometimes favor attack at the aromatic carbon over the methyl group.
-
Use a Different Base: If a base is used in your reaction, consider switching to a non-nucleophilic, sterically hindered base to avoid competitive demethylation.
-
Reagent Purity: Ensure all reagents are free from acidic impurities that could catalyze demethylation.
-
Table 1: Common Side Products in SNA_r_ Reactions and Their Characterization
| Side Product | Probable Cause | Analytical Characterization | Mitigation Strategy |
| 3-Hydroxy-5-methoxypicolinonitrile | Demethylation at the 3-position by the nucleophile or base. | MS: Loss of 14 amu (CH₂) from the starting material. ¹H NMR: Appearance of a broad singlet for the hydroxyl proton and a shift in the aromatic proton signals. | Lower reaction temperature, use a less nucleophilic base. |
| 5-Hydroxy-3-methoxypicolinonitrile | Demethylation at the 5-position. | Similar to the 3-hydroxy isomer, but with a different aromatic proton splitting pattern. | Lower reaction temperature, use a less nucleophilic base. |
| 3,5-Dihydroxypicolinonitrile | Complete demethylation. | MS: Loss of 28 amu from the starting material. ¹H NMR: Appearance of two hydroxyl proton signals. | Significantly lower reaction temperature, use milder reagents. |
B. Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
To perform cross-coupling reactions, this compound would typically first be halogenated (e.g., brominated or iodinated) at one of the available ring positions.
Q3: My Suzuki-Miyaura coupling reaction is producing a significant amount of a homocoupled byproduct of my boronic acid. What is the cause and how can I minimize it?
A3: Homocoupling of the boronic acid is a well-known side reaction in Suzuki-Miyaura couplings.[1]
-
Mechanism of Homocoupling: This side reaction is often promoted by the presence of oxygen, which can lead to oxidative coupling of the boronic acid. It can also be influenced by the choice of base and the reaction temperature.
-
Troubleshooting Steps:
-
Degas Your Reaction Mixture: Thoroughly degas the solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles. This is crucial to remove dissolved oxygen.
-
Optimize the Base: The choice and amount of base can influence the rate of homocoupling. An excess of a strong base can sometimes promote this side reaction. Consider screening different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).
-
Control the Temperature: Running the reaction at a lower temperature may reduce the rate of homocoupling.
-
Use High-Purity Reagents: Ensure your boronic acid is pure, as impurities can sometimes promote side reactions.
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Q4: I am observing a byproduct that appears to be the starting material with the halide replaced by a hydrogen atom (protodehalogenation). How can I avoid this?
A4: Protodehalogenation is another common side reaction in cross-coupling chemistry.
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Causality: This can occur through several pathways, including the reaction of the organopalladium intermediate with trace amounts of water or other proton sources in the reaction mixture.
-
Troubleshooting & Optimization:
-
Use Anhydrous Conditions: Ensure all your reagents and solvents are rigorously dried. Use freshly distilled solvents and dry glassware.
-
Optimize the Ligand: The choice of phosphine ligand can influence the stability of the organopalladium intermediates and reduce the likelihood of protodehalogenation.
-
Reagent Purity: Ensure the purity of your starting materials and reagents to minimize potential proton sources.
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Table 2: Common Side Products in Suzuki-Miyaura Coupling and Their Characterization
| Side Product | Probable Cause | Analytical Characterization | Mitigation Strategy |
| Homocoupled Boronic Acid Adduct | Oxidative coupling of the boronic acid. | MS: Molecular weight corresponding to the dimer of the boronic acid's organic group. ¹H NMR: Signals corresponding to the symmetrical homocoupled product. | Thoroughly degas the reaction mixture, optimize the base and temperature. |
| Protodehalogenated Starting Material | Reaction with trace proton sources. | MS & ¹H NMR: Identical to the de-halogenated starting material. | Use anhydrous conditions, optimize the ligand. |
| Unreacted Starting Material | Incomplete reaction. | LC-MS & NMR: Presence of the starting material. | Increase reaction time or temperature, check catalyst activity. |
C. Reduction of the Nitrile Group
The nitrile group of this compound can be reduced to a primary amine or other functional groups using various reducing agents.
Q5: My nitrile reduction is incomplete, and I am getting a mixture of products. How can I improve the conversion to the desired primary amine?
A5: Incomplete reduction of nitriles can lead to the formation of imines or other partially reduced intermediates.
-
Causality: The choice of reducing agent and the reaction conditions are critical for achieving complete reduction to the amine. Milder reducing agents or insufficient equivalents can lead to the formation of stable imine intermediates.
-
Troubleshooting Steps:
-
Choose a Powerful Reducing Agent: For the complete reduction of nitriles to primary amines, strong hydride donors like lithium aluminum hydride (LiAlH₄) are often effective. Catalytic hydrogenation (e.g., H₂ with Raney Nickel or Pd/C) is also a common method.
-
Increase Equivalents of Reducing Agent: Ensure you are using a sufficient excess of the reducing agent to drive the reaction to completion.
-
Optimize Reaction Conditions: For catalytic hydrogenation, ensure the catalyst is active and the hydrogen pressure is adequate. For hydride reductions, ensure the temperature is appropriate for the chosen reagent.
-
Work-up Procedure: A proper acidic workup is often necessary to hydrolyze any remaining imine intermediates to the corresponding amine.
-
Q6: I am observing the formation of a secondary amine as a side product. What is the mechanism and how can I prevent it?
A6: The formation of secondary amines is a known side reaction during nitrile reduction.
-
Mechanism of Secondary Amine Formation: The initially formed primary amine can react with the intermediate imine to form a new imine, which is then further reduced to a secondary amine.
-
Troubleshooting & Optimization:
-
Use a Large Excess of Ammonia: During catalytic hydrogenation, the addition of ammonia can help to suppress the formation of secondary amines by shifting the equilibrium away from the reaction of the primary amine with the imine intermediate.
-
Control the Stoichiometry: In some cases, careful control of the stoichiometry of the reducing agent can minimize the formation of byproducts.
-
Alternative Reagents: Consider using reagents that are known to minimize secondary amine formation, such as borane complexes (e.g., BH₃·THF).
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Table 3: Common Side Products in Nitrile Reduction and Their Characterization
| Side Product | Probable Cause | Analytical Characterization | Mitigation Strategy |
| Imines | Incomplete reduction. | MS: Molecular weight corresponding to the partially reduced species. ¹H NMR: Appearance of a characteristic imine proton signal. | Use a stronger reducing agent, increase reagent equivalents, ensure proper workup. |
| Secondary Amines | Reaction of the primary amine with the imine intermediate. | MS: Molecular weight corresponding to the dimerized and reduced product. ¹H NMR: Complex spectra with signals for the coupled product. | Add ammonia during catalytic hydrogenation, use alternative reducing agents. |
| Aldehyde/Carboxylic Acid | Hydrolysis of the nitrile or imine intermediate. | MS: Molecular weight corresponding to the hydrolyzed product. ¹H NMR: Appearance of an aldehyde or carboxylic acid proton signal. | Use anhydrous conditions, perform a careful work-up. |
III. Experimental Protocols & Workflows
Protocol 1: General Procedure for Monitoring Side Product Formation by HPLC
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Sample Preparation: At various time points during your reaction, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable solvent (e.g., acetonitrile) and, if necessary, a quenching agent (e.g., a weak acid or base).
-
Dilution: Dilute the quenched sample to an appropriate concentration for HPLC analysis.
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HPLC Analysis: Inject the diluted sample onto a suitable HPLC column (e.g., a C18 reverse-phase column).
-
Method: Use a gradient elution method with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile), both typically containing a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape.
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Detection: Monitor the elution profile using a UV detector at a wavelength where both the starting material and expected products/byproducts have good absorbance.
-
Analysis: Compare the chromatograms at different time points to track the consumption of the starting material and the formation of the product and any side products.
Protocol 2: Isolation and Characterization of an Unknown Side Product
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Scale-Up: If a significant side product is observed, scale up the reaction to generate enough material for isolation.
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Work-up: After the reaction, perform a standard aqueous work-up to remove any water-soluble reagents.
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Chromatography: Purify the crude product mixture using flash column chromatography on silica gel. Use a solvent system that provides good separation between your desired product and the side product.
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Characterization:
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Mass Spectrometry (MS): Obtain a high-resolution mass spectrum (HRMS) to determine the exact mass and molecular formula of the isolated side product.
-
Nuclear Magnetic Resonance (NMR): Acquire ¹H and ¹³C NMR spectra to elucidate the structure of the side product. 2D NMR techniques like COSY, HSQC, and HMBC can be invaluable for complex structures.
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Infrared (IR) Spectroscopy: Use IR spectroscopy to identify key functional groups in the side product.
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IV. Visualization of Workflows and Mechanisms
Caption: Proposed mechanism for nucleophilic demethylation as a side reaction.
V. References
Sources
Technical Support Center: Effective Purification of 3,5-Dimethoxypicolinonitrile
Welcome to the technical support center for the purification of 3,5-Dimethoxypicolinonitrile. This guide is designed for researchers, scientists, and drug development professionals who are working with this critical pharmaceutical intermediate.[1] The presence of impurities, whether from unreacted starting materials, side products, or degradation, can significantly impact downstream applications, making robust purification essential.[2][3] This document provides in-depth troubleshooting guides and FAQs to address specific challenges you may encounter during the purification process.
Compound Profile: this compound
A clear understanding of the physicochemical properties of the target compound is the foundation of any successful purification strategy.
| Property | Data | Source |
| Chemical Structure | ![]() | N/A |
| Molecular Formula | C₈H₈N₂O₂ | N/A |
| Molecular Weight | 164.16 g/mol | N/A |
| Appearance | Typically an off-white or yellow solid. | [4] |
| Key Features | Contains a basic pyridine ring (pKa ~5-6)[5][6], a nitrile group, and two methoxy groups. These functional groups dictate its polarity and chemical reactivity. | N/A |
| General Solubility | Expected to be soluble in moderately polar to polar organic solvents like dichloromethane, ethyl acetate, acetone, and methanol. Limited solubility in non-polar solvents like hexanes. | [7][8] |
Troubleshooting Guide: From Crude Mixture to High-Purity Compound
This section is structured in a problem-and-solution format to directly address common purification hurdles.
Workflow for Purification of this compound
Caption: A general workflow for the purification of this compound.
Issue 1: My crude product has low purity (<85%) and contains multiple unknown spots on TLC.
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Question: After the synthesis and initial solvent removal, my crude this compound is a complex mixture. What is the best first step?
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Answer & Rationale: A multi-step approach starting with a liquid-liquid extraction followed by either recrystallization or column chromatography is recommended. The initial extraction is designed to remove highly polar or ionizable impurities, which simplifies the subsequent, more selective purification steps.[9][10]
Step 1: Acid-Base Extraction (Aqueous Work-up) The pyridine nitrogen in your compound is basic. This property can be exploited to separate it from non-basic impurities.
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Dissolve the crude mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
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Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). Your product should move into the aqueous layer as the protonated pyridinium salt. Non-basic impurities will remain in the organic layer.
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Separate the layers. Make the aqueous layer basic (pH > 8) by carefully adding a base like sodium bicarbonate or sodium hydroxide. This deprotonates the pyridinium salt, making the neutral product insoluble in water.
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Extract the product back into an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry it over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo.
Step 2: Choose Your Primary Purification Method After the work-up, assess the purity by TLC or crude NMR.
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Issue 2: I'm having trouble with recrystallization; the compound oils out or no crystals form.
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Question: I dissolved my product in a hot solvent, but upon cooling, it either formed an oil or remained completely dissolved. What should I do?
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Answer & Rationale: This is a common problem, often caused by an inappropriate solvent choice, excessive solvent volume, or the solution being supersaturated.[8][13] The goal is to find a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures.[14]
Troubleshooting Crystallization
Caption: A decision-making flowchart for troubleshooting crystallization.
Recommended Solvent Systems for this compound: Given its polar nature, single solvents like isopropanol or ethanol, or two-solvent systems are good starting points.[7][15]
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Methanol / Water: Dissolve in a minimum of hot methanol, then add water dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.
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Ethyl Acetate / Hexanes: Dissolve in hot ethyl acetate and add hexanes as the anti-solvent.
-
Isopropanol: A good single-solvent option to try.
See the detailed Protocol for Recrystallization below.
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Issue 3: My compound shows significant peak tailing during HPLC analysis or column chromatography.
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Question: The peaks for my compound are not symmetrical (tailing) on a silica gel column, leading to poor separation from impurities. Why is this happening and how can I fix it?
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Answer & Rationale: Peak tailing for basic compounds like pyridine derivatives is a classic problem in chromatography.[16] It is primarily caused by strong, non-ideal interactions between the basic nitrogen of your compound and acidic residual silanol groups (Si-OH) on the surface of the silica stationary phase.[16] This creates a secondary interaction mechanism that broadens the peak.
Solutions to Mitigate Peak Tailing:
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Add a Competing Base to the Mobile Phase: This is the most common and effective solution. Add a small amount of a competing base, like triethylamine (TEA) or pyridine, to your mobile phase (e.g., 0.1-1% v/v). The competing base will preferentially interact with the acidic silanol sites, effectively masking them from your analyte and resulting in a more symmetrical peak shape.[16]
-
Use a Different Stationary Phase:
-
Alumina (neutral or basic): Alumina has fewer strongly acidic sites than silica and can be a good alternative.
-
End-capped Silica: Use a high-quality, end-capped silica gel where most of the residual silanol groups have been deactivated.
-
-
Adjust Mobile Phase pH (for HPLC): For reverse-phase HPLC, using a mobile phase with a pH around 2.5-3.0 can protonate the silanol groups, reducing their interaction with the basic analyte.[16] Conversely, using a high pH (e.g., >8) will deprotonate the pyridine, making it neutral, but this requires a special pH-stable column as standard silica will dissolve.[16]
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Frequently Asked Questions (FAQs)
Q1: What is the best all-around technique to purify this compound from a moderately complex mixture? A1: Flash column chromatography on silica gel is generally the most robust and versatile method for separating mixtures with multiple components of similar polarity.[17] It offers superior resolving power compared to a single recrystallization. For optimal results, use a mobile phase containing a small percentage of triethylamine to prevent peak tailing.
Q2: How do I select an appropriate mobile phase for column chromatography? A2: Use Thin-Layer Chromatography (TLC) to screen different solvent systems. A good system will give your product a Retention Factor (Rf) value between 0.25 and 0.40. Start with a non-polar solvent like hexanes or heptane and gradually add a more polar solvent like ethyl acetate. A common starting point is a gradient of 10% to 50% ethyl acetate in hexanes.
Q3: Can the nitrile group be hydrolyzed during purification? A3: Yes, the nitrile group can be hydrolyzed to a primary amide or a carboxylic acid under harsh acidic or basic conditions, especially with heating.[18] Avoid prolonged exposure to strong acids (e.g., concentrated HCl) or bases (e.g., >1M NaOH) during aqueous work-ups, and perform these steps at room temperature or below if possible.
Q4: What analytical methods should I use to confirm the purity of my final product? A4: A combination of techniques is essential for confirming purity and structure.
-
HPLC: The gold standard for quantitative purity assessment.[12][19]
-
¹H and ¹³C NMR: Confirms the chemical structure and can reveal the presence of impurities if they are at a level of ~1% or higher.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Melting Point: A sharp melting point range is a good indicator of high purity for a crystalline solid.
Experimental Protocols
Protocol 1: Recrystallization via a Solvent/Anti-Solvent System (Methanol/Water)
This protocol is ideal when your compound is highly soluble in one solvent (the "solvent") and poorly soluble in another (the "anti-solvent"), and the two solvents are miscible.
-
Dissolution: Place the crude, solid this compound in an Erlenmeyer flask. Add the minimum amount of hot methanol required to fully dissolve the solid.[15] The flask should be heated in a water bath.
-
Hot Filtration (Optional): If there are any insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.
-
Addition of Anti-Solvent: While the methanol solution is still hot, add water (the anti-solvent) dropwise with swirling until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Clarification: Add a few more drops of hot methanol, just enough to make the solution clear again.
-
Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[14]
-
Further Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[15]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold methanol/water mixture to remove any residual soluble impurities.
-
Drying: Dry the crystals thoroughly, either air-drying on the filter or in a vacuum oven at a moderate temperature.
Protocol 2: Flash Column Chromatography
This protocol is for separating the target compound from impurities with different polarities.
-
Column Packing: Select an appropriately sized column and pack it with silica gel as a slurry in the initial, least polar mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate). Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column. Dry loading often results in better separation.
-
Elution: Begin eluting the column with the initial low-polarity mobile phase.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A typical gradient might be:
-
5% EtOAc in Hexanes (2 column volumes)
-
10% EtOAc in Hexanes (4 column volumes)
-
20% EtOAc in Hexanes (4 column volumes)
-
Continue increasing as needed based on TLC analysis.
-
Crucially, add 0.5% triethylamine (TEA) to all mobile phase mixtures to prevent peak tailing. [16]
-
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound using TLC.
-
Combine and Concentrate: Combine the pure fractions (as determined by TLC), and remove the solvent using a rotary evaporator to yield the purified this compound.
References
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- Zain, M. (2024). Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. Journal of Chemical and Pharmaceutical Research.
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- ResearchG
- Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube.
- PMC, NIH. (2026).
- University Chemistry Education. (2026).
- Baumann, J. B. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment.
- HELIX Chromatography. (2026). HPLC Methods for analysis of Pyridine.
- HELIX Chromatography. (2026). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
- SIELC Technologies. (2026). HPLC Method for Analysis of Pyridine on Primesep 100 Column.
- The Royal Society of Chemistry. (2026).
- MySkinRecipes. (2026). This compound.
- Google Patents. (2026). Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
- PMC, NIH. (2026).
- ScienceDirect. (2026). Synthesis, photophysical evaluation, and computational study of 2-methoxy- and 2-morpholino pyridine compounds.
- New Journal of Chemistry. (2025). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties.
- Thermo Fisher Scientific. (2026). Classification and characterization of impurities in phosphoramidites used in making therapeutic oligonucleotides.
- ChemicalBook. (2025). 3,5-DIMETHOXYPHENYLACETONITRILE.
- Chemistry Steps. (2026). Reactions of Nitriles.
- PubChem, NIH. (2026). 3,5-Dimethoxyphenylacetonitrile.
- PMC, NIH. (2020).
- PMC, NIH. (2026).
- PubChem, NIH. (2026). 3,5-Dihydroxybenzonitrile.
- ResearchGate. (2011). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast.
- Chem-Impex. (2026). 3,5-Dimethoxybenzonitrile.
- PubChem, NIH. (2026). 3,5-Dimethylphenol.
- ResearchGate. (2025).
- PMC, NIH. (2026).
- Journal of Chemical and Pharmaceutical Research. (2015).
- BenchChem Technical Support. (2025).
- PMC, NIH. (2022).
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Validation & Comparative
A Comparative Investigation of the Biological Activity of 3,5-Dimethoxypicolinonitrile and its Analogs: A Proposed Research Guide
Introduction
The picolinonitrile scaffold, a pyridine ring bearing a nitrile group, is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The electronic properties of the pyridine ring, combined with the reactivity and metabolic potential of the nitrile group, make this a versatile template for drug design. Within this class, 3,5-Dimethoxypicolinonitrile presents an intriguing, yet underexplored, starting point for the development of novel therapeutic agents. The presence of two methoxy groups at the 3 and 5 positions is anticipated to significantly influence the molecule's electronic distribution, lipophilicity, and metabolic stability, thereby modulating its biological activity.
While extensive research has been conducted on various substituted picolinonitriles, a comprehensive biological evaluation of this compound and a systematic comparison with its direct analogs are notably absent from the current literature. This guide, therefore, serves as a roadmap for researchers in drug discovery, outlining a proposed investigation into the synthesis and comparative biological evaluation of this compound and a focused library of its analogs. We will detail the rationale for analog selection, provide robust synthetic protocols, and describe a panel of in vitro assays to probe for anticancer, antimicrobial, and enzyme inhibitory activities.
Rationale for Analog Design and Selection
To establish a clear structure-activity relationship (SAR), a series of analogs of this compound (the "parent compound") should be synthesized. The proposed modifications are designed to probe the importance of the methoxy groups and the nitrile functionality, as well as the overall electronic nature of the pyridine ring.
Proposed Analogs:
-
Analog 1: 3,5-Dihydroxypicolinonitrile: This analog will be synthesized to investigate the impact of replacing the methoxy groups with hydroxyl moieties. This change will increase the compound's polarity and its potential for hydrogen bonding, which could significantly alter its interaction with biological targets.
-
Analog 2: 3,5-Dichloropicolinonitrile: The introduction of electron-withdrawing chloro groups will drastically alter the electronic properties of the pyridine ring, potentially influencing its reactivity and binding affinity.
-
Analog 3: 3-Methoxy-5-hydroxypicolinonitrile: This mono-demethylated analog will help to dissect the individual contributions of each methoxy group to the overall biological activity.
-
Analog 4: 3,5-Dimethoxypicolinamide: Conversion of the nitrile group to a primary amide will explore the role of the nitrile in the observed biological effects. Amides can act as hydrogen bond donors and acceptors, offering different binding interactions compared to the nitrile group.
Synthetic Protocols
The synthesis of this compound and its proposed analogs can be achieved through established organic chemistry methodologies. The following are detailed, step-by-step protocols.
Synthesis of this compound (Parent Compound)
A plausible synthetic route to this compound can be adapted from known procedures for substituted pyridines. A potential starting material is 2-chloro-3,5-dimethoxypyridine, which can be subjected to a cyanation reaction.
Step-by-step Protocol:
-
Reaction Setup: To a solution of 2-chloro-3,5-dimethoxypyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add zinc cyanide (0.6 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Reaction Conditions: Heat the reaction mixture at 120 °C under a nitrogen atmosphere for 12 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.
Synthesis of Analogs
The synthesis of the proposed analogs will require modifications to the above protocol or entirely different synthetic strategies. For instance, 3,5-dihydroxypicolinonitrile could be synthesized from a protected dihydroxy-picolinonitrile precursor, followed by a deprotection step. 3,5-Dichloropicolinonitrile is a known intermediate in the synthesis of some pharmaceuticals and its preparation has been described.[1]
Proposed Biological Evaluation
A tiered approach to biological screening is recommended, starting with broad cytotoxicity and antimicrobial assays, followed by more specific enzyme inhibition studies for the most promising candidates.
In Vitro Cytotoxicity Screening
The potential anticancer activity of this compound and its analogs will be assessed against a panel of human cancer cell lines.
Experimental Protocol (MTT Assay):
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically from 0.1 to 100 µM) for 48 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) will be calculated.
Antimicrobial Susceptibility Testing
The compounds will be screened for their ability to inhibit the growth of clinically relevant bacterial and fungal strains.
Experimental Protocol (Broth Microdilution):
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strain (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Enzyme Inhibition Assays
Based on the SAR data from the initial screens, promising compounds can be evaluated for their ability to inhibit specific enzymes implicated in disease. For example, if the compounds show significant anticancer activity, they could be tested against protein kinases, which are often dysregulated in cancer.
Illustrative Signaling Pathway for a Kinase Inhibitor:
Data Presentation and Analysis
The results from the biological assays should be tabulated for a clear and direct comparison of the activity of this compound with its analogs.
Table 1: Hypothetical Comparative Biological Activity Data
| Compound | Structure | Cytotoxicity (MCF-7, IC50 µM) | Cytotoxicity (HCT-116, IC50 µM) | Antimicrobial (S. aureus, MIC µg/mL) | Antimicrobial (E. coli, MIC µg/mL) |
| Parent | This compound | ||||
| Analog 1 | 3,5-Dihydroxypicolinonitrile | ||||
| Analog 2 | 3,5-Dichloropicolinonitrile | ||||
| Analog 3 | 3-Methoxy-5-hydroxypicolinonitrile | ||||
| Analog 4 | 3,5-Dimethoxypicolinamide |
Conclusion and Future Perspectives
This guide outlines a systematic approach to investigate the biological potential of this compound and its analogs. The proposed synthesis and screening cascade will generate crucial data to establish a preliminary structure-activity relationship. The identification of a biologically active "hit" compound from this initial library would warrant further investigation, including the synthesis of a more extensive set of analogs to optimize potency and selectivity. Furthermore, mechanistic studies, such as target identification and in vivo efficacy studies, would be the logical next steps for any promising lead compounds. The exploration of this currently understudied chemical space holds the potential to uncover novel therapeutic agents with unique mechanisms of action.
References
- O'Donnell, F., et al. (2010). A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines. International Journal of Antimicrobial Agents, 35(1), 30-38.
- Sharmin, S., et al. (2021). Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. Journal of Pharmaceutical Analysis, 11(5), 545-558.
- Mayhoub, A. S., & Abulkhair, H. S. (2016). Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. Journal of Saudi Chemical Society, 20, S499-S506.
- Abdel-Aziz, A. A.-M., et al. (2020). Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers. Molecules, 25(21), 4938.
- Google Patents. (2023).
- Zhang, Y., et al. (2023). A review: Biological activities of novel cyanopyridine derivatives. Archiv der Pharmazie, 356(5), e2300067.
- El-Gohary, N. S., & Shaaban, M. I. (2020). Synthesis of New Cyanopyridine Scaffolds and their Biological Activities. Anti-Cancer Agents in Medicinal Chemistry, 20(13), 1599-1610.
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A Comparative Evaluation of Synthetic Routes to 3,5-Dimethoxypicolinonitrile: A Guide for Researchers
Introduction: 3,5-Dimethoxypicolinonitrile is a valuable substituted pyridine derivative that serves as a key building block in the synthesis of a variety of compounds with potential applications in medicinal chemistry and agrochemical research. Its strategic functionalization, featuring methoxy groups and a nitrile, makes it an attractive scaffold for further chemical modifications. This guide provides a comparative evaluation of three distinct synthetic routes to this compound, offering insights into the underlying chemical principles, experimental protocols, and a summary of their respective advantages and disadvantages. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Route 1: The Classic Approach - The Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the introduction of a variety of functional groups, including the nitrile group, onto an aromatic ring via a diazonium salt intermediate.[1][2] This route commences with the diazotization of an aromatic amine, followed by a copper-catalyzed cyanation.
Mechanistic Rationale
The reaction proceeds in two key stages. First, the primary aromatic amine, 2-amino-3,5-dimethoxypyridine, is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[3] This intermediate is highly reactive due to the excellent leaving group ability of dinitrogen gas (N₂). In the second stage, the diazonium salt is treated with a copper(I) cyanide salt. A single electron transfer from the copper(I) to the diazonium salt generates an aryl radical and nitrogen gas. The aryl radical then reacts with the cyanide anion, and subsequent re-oxidation of the copper species regenerates the catalyst and yields the desired picolinonitrile.
Caption: The Sandmeyer reaction pathway to this compound.
Experimental Protocol
Step 1: Diazotization of 2-Amino-3,5-dimethoxypyridine
-
Dissolve 2-amino-3,5-dimethoxypyridine (1.0 eq) in a suitable aqueous acid (e.g., 2 M HCl) at 0-5 °C in a three-necked flask equipped with a stirrer and a thermometer.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting solution for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Step 2: Sandmeyer Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.
-
Slowly add the cold diazonium salt solution to the copper cyanide solution with vigorous stirring. Effervescence (evolution of N₂) should be observed.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.
-
Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Route 2: The Modern Approach - Direct C-H Cyanation via Photocatalysis
Direct C-H functionalization has emerged as a powerful and atom-economical strategy in organic synthesis. Photocatalytic methods, in particular, offer mild reaction conditions and high functional group tolerance.[4] This approach aims to directly convert a C-H bond at the 2-position of 3,5-dimethoxypyridine to a C-CN bond.
Mechanistic Rationale
This reaction is predicated on the ability of a photocatalyst, upon excitation with visible light, to oxidize the electron-rich 3,5-dimethoxypyridine to a radical cation. This radical cation is then susceptible to nucleophilic attack by a cyanide source. The resulting radical intermediate is subsequently oxidized to the final product, and the photocatalyst is regenerated to complete the catalytic cycle. The regioselectivity for the 2-position is directed by the electronic properties of the pyridine ring and the methoxy substituents. A study on the photocatalytic cyanation of the analogous 2,6-dimethoxypyridine showed exclusive cyanation at the C3 position, suggesting a high degree of regiocontrol is achievable.[4]
Caption: Photocatalytic C-H cyanation pathway.
Experimental Protocol
-
To a reaction vial, add 3,5-dimethoxypyridine (1.0 eq), a suitable photocatalyst (e.g., an iridium or organic-based catalyst, 1-5 mol%), and a cyanide source (e.g., potassium cyanide or trimethylsilyl cyanide, 1.5-2.0 eq).
-
Add a suitable solvent (e.g., acetonitrile or dimethylformamide) and degas the mixture with an inert gas (e.g., argon or nitrogen).
-
Irradiate the reaction mixture with a visible light source (e.g., blue LEDs) at room temperature with stirring for 12-24 hours.
-
Upon completion (monitored by TLC or LC-MS), quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield this compound.
Route 3: Transition Metal-Catalyzed Cross-Coupling
Transition metal-catalyzed cross-coupling reactions are a mainstay of modern organic synthesis, offering a versatile and efficient means of forming carbon-carbon and carbon-heteroatom bonds. This route involves the cyanation of a pre-functionalized pyridine derivative, such as 2-chloro- or 2-bromo-3,5-dimethoxypyridine, using a palladium or nickel catalyst.
Mechanistic Rationale
The catalytic cycle typically begins with the oxidative addition of the halo-pyridine to a low-valent metal center (e.g., Pd(0) or Ni(0)). This is followed by a transmetalation step where the halide is exchanged for a cyanide group from a cyanide source (e.g., zinc cyanide or potassium ferrocyanide). The final step is reductive elimination, which forms the desired picolinonitrile and regenerates the active catalyst. The use of appropriate ligands is often crucial for the efficiency and scope of these reactions. A ligand-free palladium-catalyzed cyanation of chloropyridines using potassium ferrocyanide has been reported, offering a potentially cost-effective and operationally simple approach.[5]
Caption: Catalytic cross-coupling cycle for cyanation.
Experimental Protocol
Step 1: Synthesis of 2-Halo-3,5-dimethoxypyridine (Illustrative for 2-Chloro derivative) This is a multi-step process that may involve nitration, reduction, and halogenation of a suitable pyridine precursor. A detailed protocol for a similar compound, 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, starts from maltol, indicating a potential synthetic strategy.[6][7]
Step 2: Palladium-Catalyzed Cyanation
-
In a reaction flask, combine 2-chloro-3,5-dimethoxypyridine (1.0 eq), a palladium catalyst (e.g., palladium acetate, 2-5 mol%), a cyanide source (e.g., potassium ferrocyanide, 0.3-0.5 eq), and a base (e.g., potassium carbonate, 2.0 eq).
-
Add a suitable solvent (e.g., N,N-dimethylformamide or toluene) and degas the mixture.
-
Heat the reaction mixture to 100-140 °C for 8-16 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic phase, dry, and concentrate.
-
Purify the crude product by column chromatography to obtain this compound.
Comparative Analysis
| Feature | Route 1: Sandmeyer Reaction | Route 2: Direct C-H Cyanation | Route 3: Cross-Coupling |
| Starting Material | 2-Amino-3,5-dimethoxypyridine | 3,5-Dimethoxypyridine | 2-Halo-3,5-dimethoxypyridine |
| Key Reagents | NaNO₂, H⁺, CuCN | Photocatalyst, Cyanide Source, Light | Pd or Ni Catalyst, Cyanide Source, Base |
| Reaction Conditions | Low temperature (diazotization), then moderate heating | Room temperature, visible light irradiation | High temperature |
| Advantages | Well-established, reliable, uses inexpensive reagents | Atom-economical, mild conditions, potentially fewer steps | High functional group tolerance, generally high yields |
| Disadvantages | Generation of potentially unstable diazonium salts, use of stoichiometric copper cyanide (toxic) | May require screening of photocatalysts and conditions for optimal regioselectivity and yield | Requires synthesis of a pre-functionalized starting material (multi-step), potential for metal contamination in the product |
| Waste Products | Diazonium byproducts, copper salts | Minimal byproducts | Stoichiometric salts, catalyst residues |
Conclusion
The choice of synthetic route for this compound will ultimately depend on the specific requirements of the researcher, including scale, available starting materials, and equipment.
-
The Sandmeyer reaction represents a classical and cost-effective approach, particularly if the corresponding amino-pyridine is readily available. However, safety considerations regarding diazonium salts and the use of toxic copper cyanide are important.
-
Direct C-H cyanation via photocatalysis is a highly attractive modern alternative due to its atom economy and mild reaction conditions. While potentially requiring some optimization, this route offers a more environmentally benign and streamlined synthesis from a simple precursor.
-
Transition metal-catalyzed cross-coupling provides a robust and high-yielding method, but it is contingent on the accessibility of the halo-pyridine starting material, which may itself require a multi-step synthesis.
For laboratories equipped for photochemistry, the direct C-H cyanation route holds significant promise for the efficient and sustainable synthesis of this compound. For larger-scale synthesis where cost is a primary driver, the Sandmeyer reaction may be more practical, provided appropriate safety measures are in place. The cross-coupling approach is best suited for situations where high yields are paramount and the halogenated precursor is accessible.
References
- McManus, J. B.; Nicewicz, D. A. Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis. J. Am. Chem. Soc.2017, 139 (5), 1810–1813.[4]
- CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
- Katritzky, A. R.; et al.
- Wikipedia. Sandmeyer reaction. [Link][1]
- Organic Chemistry Portal. Sandmeyer Reaction. [Link][2]
- CN101648909A - Method for preparing cyanopyridine by using chloropyridine under the c
- PrepChem.com. Synthesis of 2-amino-5-methoxy pyridine. [Link]
- Journal of the Chemical Society, Perkin Transactions 1. Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles. [Link]
- Buy 3,5-Dimethoxypyridine-4-carbonitrile. [Link]
- CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. [7]
- Asian Journal of Chemistry.
- Master, H. E. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. 2018. [Link][3]
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Validating the In-Vitro Efficacy of Novel Bioactive Molecules: A Comparative Guide Featuring 3,5-Dimethoxypicolinonitrile
For researchers and drug development professionals, the journey from a newly synthesized compound to a potential therapeutic candidate is paved with rigorous validation. This guide provides a comprehensive framework for assessing the in-vitro efficacy of novel compounds, using the hypothetical molecule 3,5-Dimethoxypicolinonitrile as a central example. We will objectively compare its potential performance with established alternatives, supported by detailed experimental protocols and data interpretation strategies grounded in established scientific literature.
Introduction: The Rationale for Picolinonitrile Scaffolds
The picolinonitrile moiety, a pyridine ring substituted with a nitrile group, is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The electron-withdrawing nature of the nitrile group and the nitrogen atom in the pyridine ring often contribute to favorable interactions with biological targets. This guide will walk through the essential in-vitro assays required to characterize the bioactivity of a new picolinonitrile derivative, such as this compound.
The Initial Step: Broad-Spectrum Cytotoxicity Screening
The first critical step in evaluating a new compound is to determine its cytotoxic potential across a panel of relevant human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[1]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Human cancer cell lines (e.g., HCT-116 for colorectal cancer, MCF-7 for breast cancer, HepG2 for liver cancer, and PC3 for prostate cancer) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.[1][2]
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10^3 cells/well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound and comparator compounds (e.g., Sorafenib, 5-Fluorouracil).[1][2] A vehicle control (e.g., 0.1% DMSO) is also included.
-
Incubation: The plates are incubated for 48-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro, is calculated from the dose-response curves.
Comparative Cytotoxicity Data (Illustrative)
| Compound | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) | HepG2 IC50 (µM) | PC3 IC50 (µM) |
| This compound (Hypothetical) | 8.5 | 12.3 | 15.1 | 10.8 |
| Compound 11e (Pyrimidine-5-carbonitrile derivative)[2] | 1.14 | 1.54 | - | - |
| Sorafenib[2] | >10 | >10 | - | - |
| 5-Fluorouracil[1] | 8.01 | - | 9.42 | - |
| Compound 4d (Cyanopyridine derivative)[1] | 8.35 | 10.21 | 6.95 | 12.83 |
This table illustrates how the cytotoxic profile of this compound would be compared against compounds with known activity. For instance, while its hypothetical IC50 values are in the active range, they are less potent than the highly active Compound 11e.[2]
Delving Deeper: Mechanistic Assays
Following the initial cytotoxicity screening, it is crucial to investigate the underlying mechanism of action. Based on the activities of similar compounds, potential targets for picolinonitrile derivatives include protein kinases and tubulin.[2][3][4]
Kinase Inhibition Assays
Many pyridine and pyrimidine-based compounds are known to inhibit protein kinases involved in cancer cell proliferation and survival, such as VEGFR-2, HER-2, and Pim-1.[1][2][4]
-
Assay Principle: A commercially available VEGFR-2 kinase assay kit (e.g., from Promega or Millipore) is used, which typically employs a fluorescence-based method to measure the amount of ADP produced during the kinase reaction.
-
Reaction Setup: The reaction is set up in a 96-well plate containing VEGFR-2 enzyme, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP.
-
Inhibitor Addition: this compound and a known VEGFR-2 inhibitor (e.g., Sorafenib) are added at various concentrations.
-
Kinase Reaction: The reaction is initiated by adding ATP and incubated at 30°C for 1 hour.
-
Detection: A kinase detection reagent is added, which stops the enzymatic reaction and generates a fluorescent signal inversely proportional to the amount of ADP produced.
-
Data Analysis: The fluorescence is measured, and the IC50 value for kinase inhibition is determined.
Tubulin Polymerization Assay
Some heterocyclic compounds exert their anticancer effects by interfering with microtubule dynamics. A tubulin polymerization assay can determine if a compound inhibits the formation of microtubules.[3]
-
Principle: The polymerization of tubulin into microtubules is monitored by measuring the increase in absorbance at 340 nm.
-
Reaction Mixture: A reaction mixture containing tubulin, GTP, and a polymerization buffer is prepared.
-
Inhibitor Incubation: The reaction mixture is incubated with various concentrations of this compound or a known tubulin inhibitor (e.g., Taxol as a promoter, Combretastatin A-4 as an inhibitor) at 37°C.[3]
-
Absorbance Monitoring: The change in absorbance at 340 nm is recorded over time using a spectrophotometer.
-
Analysis: The rate and extent of tubulin polymerization are calculated and compared between the treated and control groups.
Illustrative Mechanistic Data
| Compound | Target | IC50 (µM) |
| This compound (Hypothetical) | VEGFR-2 | 0.85 |
| This compound (Hypothetical) | Tubulin Polymerization | > 50 |
| Compound 11e[2] | VEGFR-2 | 0.61 |
| Compound 12b[2] | VEGFR-2 | 0.53 |
| Compound 3b[3] | Tubulin Polymerization | 4.03 |
| Combretastatin A-4[3] | Tubulin Polymerization | 1.64 |
This hypothetical data suggests that this compound might be a VEGFR-2 inhibitor, as it shows potent activity in the kinase assay but no effect on tubulin polymerization.
Investigating Anti-inflammatory Potential
The structural motifs present in this compound are also found in compounds with anti-inflammatory properties.[5] Therefore, it is worthwhile to explore its effects on inflammatory pathways.
Experimental Protocol: Measurement of Inflammatory Cytokines
-
Cell Model: A suitable cell line, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages or human peripheral blood mononuclear cells (PBMCs), is used.
-
Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL).
-
Sample Collection: After 24 hours, the cell culture supernatant is collected.
-
Cytokine Measurement: The levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Data Analysis: The percentage of cytokine inhibition by the compound is calculated relative to the LPS-stimulated control.
Visualizing the Validation Workflow and Potential Mechanisms
To better understand the process and potential biological context, the following diagrams illustrate the experimental workflow and a representative signaling pathway that could be targeted.
Experimental Workflow for In-Vitro Efficacy Validation
Caption: Inhibition of the VEGFR-2 signaling pathway by a hypothetical compound.
Conclusion and Future Directions
This guide outlines a systematic approach to validate the in-vitro efficacy of a novel compound, this compound, through a series of well-established assays. By comparing its performance against known active compounds, researchers can gain valuable insights into its potency, mechanism of action, and potential therapeutic applications. Positive results from these in-vitro studies would warrant further investigation, including selectivity profiling against a broader panel of kinases, in-vitro ADME (absorption, distribution, metabolism, and excretion) studies, and ultimately, validation in in-vivo models. This structured and comparative approach is fundamental to making informed decisions in the early stages of drug discovery.
References
- Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahbashi, H. M., Al-Salahi, R., Al-Qadasy, Z. A., Al-Mterb, O., ... & El-Senduny, F. F. (2023). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Scientific Reports, 13(1), 1-21. [Link]
- El-Gamal, M. I., Al-Ameen, S. K., Al-khamees, N. K., Al-Omair, M. A., Al-Shaikh, T. M., Al-Zahrani, A. A., ... & Anbar, M. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS Omega, 8(22), 19683-19699. [Link]
- Abdel-Maksoud, M. S., El-Gamal, M. I., Al-khamees, N. K., Al-Omair, M. A., Al-Shaikh, T. M., Al-Zahrani, A. A., ... & Anbar, M. (2023). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. Scientific Reports, 13(1), 1-19. [Link]
- Abdel-Maksoud, M. S., El-Gamal, M. I., Al-khamees, N. K., Al-Omair, M. A., Al-Shaikh, T. M., Al-Zahrani, A. A., ... & Anbar, M. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 27(19), 6617. [Link]
- Hassan, A. S., El-Sayed, M. S., & El-Faham, A. (2021). Design, synthesis and biological evaluation of new pyridine/bipyridine carbonitriles and some related compounds interfering with arachidonic acid cascade. SciForum. [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 3,5-Dimethoxypicolinonitrile Derivatives as Putative Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Targeting Kinases with Substituted Pyridines
The pyridine nucleus is a "privileged scaffold" in drug discovery, forming the core of numerous therapeutic agents.[1] Its ability to engage in hydrogen bonding and other key interactions has made it a popular starting point for the design of enzyme inhibitors.[2] In the context of oncology, protein kinases are a major class of therapeutic targets, as their dysregulation is a hallmark of many cancers.[3] The 3,5-dimethoxypicolinonitrile scaffold, with its specific substitution pattern, presents a unique electronic and steric profile. The methoxy groups act as hydrogen bond acceptors and can influence the conformation of the molecule, while the nitrile group can also participate in polar contacts within an active site.
This guide will explore the SAR of derivatives based on this core structure, drawing parallels from closely related substituted pyridines and picolinonitriles that have been evaluated as kinase inhibitors.[3][4][5] The central hypothesis is that modifications to this scaffold can systematically alter its affinity and selectivity for specific kinase targets, leading to the development of potent and targeted anticancer agents.
Synthetic Strategies: Building the Chemical Diversity
The synthesis of a library of this compound derivatives for SAR studies relies on versatile and robust chemical reactions. A common approach involves the construction of the substituted pyridine ring from acyclic precursors or the modification of a pre-functionalized pyridine.[6] Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are instrumental in introducing a variety of substituents at different positions on the pyridine ring, allowing for a systematic exploration of the chemical space.[7]
Below is a generalized synthetic workflow for creating a diverse library of analogs for SAR evaluation.
Caption: Generalized synthetic workflow for this compound derivatives.
The causality behind these experimental choices lies in their efficiency and tolerance to a wide range of functional groups. This allows for the creation of a diverse library of compounds where specific structural elements are systematically varied to probe their effect on biological activity.
Comparative Biological Activity and SAR Analysis
While direct SAR data for this compound is emerging, we can infer valuable insights from structurally related pyridine and picolinonitrile derivatives that have been studied for their anticancer and kinase inhibitory effects.[4][8] The following table summarizes representative data from the literature for analogous compounds, which will serve as a basis for our comparative analysis. For the purpose of this guide, we will focus on PIM-1 kinase, a promising target in oncology.[4][9]
| Compound ID | Core Scaffold | R1 (Position 6) | R2 (Position 4) | Target Kinase | IC50 (nM) | Reference |
| Analog 1 | 2-aminopyridine | -CH3 | -CH3 | PIM-1 | 14.3 | [4] |
| Analog 2 | Pyridine-urea | -NH-CO-NH-Ph-4-Cl | - | VEGFR-2 | 3930 | [10] |
| Analog 3 | Pyridine-urea | -NH-CO-NH-Ph-4-OCH3 | - | VEGFR-2 | >10000 | [10] |
| Analog 4 | Pyridopyrimidine | 3-hydroxyphenyl | morpholino | PI3Kα | 3-10 | [11] |
| Analog 5 | Pyridopyrimidine | 3-hydroxyphenyl | morpholino | mTOR | ~100 | [11] |
| Analog 6 | 3-pyridinecarbonitrile | -phenyl | 4-methylindol-5-ylamino | PKCθ | 4.5 | [12] |
| Analog 7 | Trimethoxyphenyl pyridine | -phenyl | - | Tubulin | 8.92 | [8] |
Analysis of Structure-Activity Relationships
Based on the comparative data, several key SAR trends can be elucidated:
-
Substitution at the 2- and 6-positions: The nature of the substituents at the positions flanking the nitrogen atom is critical for activity. Small, functionalized groups can lead to potent kinase inhibition, as seen in Analog 1.[4]
-
The Role of the Phenyl Ring: The presence of a phenyl group, often with specific substitutions, is a common feature in active compounds. For instance, in the pyridine-urea series, a para-chloro substitution on the phenyl ring (Analog 2) confers significantly better activity than a para-methoxy group (Analog 3), suggesting the importance of electronic and hydrophobic interactions.[10]
-
Bioisosteric Replacements: The nitrile group of the picolinonitrile scaffold can be considered a bioisostere for other functional groups that can act as hydrogen bond acceptors.[13][14] Comparing the picolinonitrile core to other pyridine-based scaffolds like pyridopyrimidines (Analogs 4 and 5) reveals that the overall shape and electronic properties of the heterocyclic system are crucial for dual kinase inhibition.[11]
-
Impact of Methoxy Groups: The 3,5-dimethoxy substitution pattern is reminiscent of the trimethoxyphenyl moiety found in potent tubulin inhibitors like colchicine and analogs such as Analog 7.[8][15] This suggests that these methoxy groups may orient the molecule within the binding site to make favorable interactions.
The following diagram illustrates the key SAR takeaways for the this compound scaffold based on these comparisons.
Caption: Key structure-activity relationship insights for this compound derivatives.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of SAR data, robust and well-validated experimental protocols are essential. Here, we outline a standard protocol for an in vitro cytotoxicity assay, a primary screen for anticancer compounds, and a kinase inhibition assay to determine on-target activity.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability. A reduction in metabolic activity is indicative of cytotoxicity.
Methodology:
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.[16]
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives (typically from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).[16]
-
Incubation: Incubate the treated cells for 48-72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Self-Validation: The inclusion of a positive control (e.g., a known cytotoxic drug like doxorubicin) and a negative control (vehicle) in each assay plate validates the results.[10] The dose-response curve should be sigmoidal, and the results should be reproducible across multiple experiments.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of a specific kinase.
Methodology:
-
Reaction Setup: In a 96-well plate, combine the kinase of interest (e.g., PIM-1), a kinase buffer, and the test compound at various concentrations.[9]
-
Pre-incubation: Allow the compound to bind to the kinase by incubating for a short period (e.g., 10-15 minutes) at room temperature.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubation: Incubate the reaction at 30°C or 37°C for a defined period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and detect the kinase activity. This can be done through various methods, such as measuring the amount of phosphorylated substrate using a specific antibody or quantifying the amount of ADP produced using a luminescence-based assay.
-
Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Self-Validation: A known inhibitor of the kinase should be used as a positive control to ensure the assay is performing correctly.[9] A no-enzyme control and a no-substrate control should also be included to determine the background signal.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The comparative analysis presented in this guide, based on data from structurally related compounds, highlights key structural features that are likely to govern the biological activity of this class of molecules. The methoxy groups may play a crucial role in orienting the molecule within the kinase active site, while substitutions at the 2- and 6-positions offer opportunities to fine-tune potency and selectivity.
Future research should focus on the synthesis and systematic evaluation of a dedicated library of this compound derivatives against a panel of cancer-relevant kinases. This will allow for the development of a direct and comprehensive SAR, moving beyond the comparative analysis presented here. Further optimization of lead compounds for their pharmacokinetic and pharmacodynamic properties will be essential for their translation into potential clinical candidates.
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A Researcher's Guide to Benchmarking Novel Chemical Probes: A Case Study with Histone Methyltransferase G9a
In the dynamic landscape of chemical biology and drug discovery, the rigorous evaluation of novel small molecules is paramount to ensure their utility as selective tools for interrogating biological systems. This guide provides a comprehensive framework for benchmarking a novel chemical entity, exemplified by the hypothetical molecule 3,5-Dimethoxypicolinonitrile, against established chemical probes for the histone methyltransferase G9a. While this compound is an uncharacterized molecule, this guide will use it as a placeholder to illustrate the essential experimental workflows and data analysis required to validate a new chemical probe.
The principles and protocols outlined herein are designed for researchers, scientists, and drug development professionals, offering a blend of technical detail and strategic insight. Our focus is on establishing a self-validating system of experiments to build a robust data package for any new chemical entity.
The Critical Role of Chemical Probes and the Need for Rigorous Benchmarking
Chemical probes are indispensable tools for dissecting the roles of specific proteins in cellular processes and diseases.[1][2] A high-quality chemical probe should exhibit potent and selective engagement with its intended target in a cellular context.[3][4] However, the journey from a novel molecule to a validated chemical probe is fraught with challenges, including off-target effects and a lack of cellular activity. Therefore, a systematic and objective benchmarking process against known standards is not just recommended; it is a scientific necessity.
This guide will focus on the histone methyltransferase G9a (also known as EHMT2) as our exemplary target. G9a plays a crucial role in gene silencing by catalyzing the mono- and dimethylation of histone H3 at lysine 9 (H3K9me2).[5][6] Its dysregulation has been implicated in various cancers, making it a compelling target for therapeutic intervention.[7] Several well-characterized chemical probes for G9a exist, providing an excellent foundation for comparative analysis.
Introducing the Benchmarking Candidates: Established G9a Chemical Probes
Before evaluating our hypothetical molecule, this compound, we must first understand the characteristics of the established chemical probes for G9a that will serve as our benchmarks. Two of the most widely used and well-characterized G9a chemical probes are UNC0638 and its in vivo-optimized analog, UNC0642.[5][8]
| Chemical Probe | Target(s) | Key Features |
| UNC0638 | G9a/GLP | Potent and selective cellular probe, excellent for in vitro and cell-based assays.[6][8] |
| UNC0642 | G9a/GLP | In vivo-optimized analog of UNC0638 with improved pharmacokinetic properties.[5][8][9] |
| BIX01294 | G9a/GLP | An earlier, less selective G9a inhibitor, often used as a historical reference.[7][8] |
Our goal is to generate a comparative dataset that positions our novel molecule, this compound, within the context of these established probes.
Experimental Workflow for Benchmarking a Novel Chemical Probe
A comprehensive benchmarking workflow should encompass biochemical, cellular, and selectivity profiling assays. The following sections detail the key experiments and the rationale behind their inclusion.
Part 1: Biochemical Characterization
The initial step is to determine if the novel compound directly interacts with the target protein and to characterize the nature of this interaction.
1. In Vitro Histone Methyltransferase (HMT) Assay
This assay directly measures the enzymatic activity of G9a and the inhibitory potential of the test compounds.[10][11][12]
Experimental Protocol:
-
Reaction Setup: Prepare a reaction mixture containing recombinant G9a enzyme, a histone H3 peptide substrate, and the radioactively labeled cofactor S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM).[11][12]
-
Compound Incubation: Add varying concentrations of the test compounds (this compound, UNC0638, and UNC0642) to the reaction mixture.
-
Enzymatic Reaction: Incubate the reactions at 30°C for 1 hour to allow for histone methylation.
-
Detection: Stop the reaction and spot the mixture onto filter paper. Wash the filter paper to remove unincorporated [³H]-SAM.
-
Quantification: Measure the incorporation of the [³H]-methyl group into the histone peptide using a scintillation counter.[11][12]
-
Data Analysis: Calculate the IC50 value for each compound, which represents the concentration required to inhibit 50% of the enzyme's activity.
Causality Behind Experimental Choices: The use of a radioisotope-based assay provides a direct and highly sensitive measure of methyltransferase activity.[13] This method is considered a gold standard for the initial biochemical characterization of HMT inhibitors.
2. Mechanism of Action (MoA) Studies
Understanding how a compound inhibits an enzyme is crucial. MoA studies determine if the inhibitor is competitive, non-competitive, or uncompetitive with respect to the substrate or cofactor.
Experimental Protocol:
-
Perform the in vitro HMT assay as described above.
-
For substrate competition assays, vary the concentration of the histone H3 peptide substrate while keeping the concentration of SAM and the inhibitor constant.
-
For cofactor competition assays, vary the concentration of SAM while keeping the concentration of the histone H3 peptide and the inhibitor constant.
-
Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine the mechanism of inhibition.
Causality Behind Experimental Choices: Knowing the mechanism of inhibition provides insights into the binding site of the compound and can guide future optimization efforts. For example, a SAM-competitive inhibitor would be expected to bind in the cofactor pocket.[14]
Part 2: Cellular Target Engagement & Functional Activity
Demonstrating that a compound interacts with its target within the complex environment of a living cell is a critical step in probe validation.[1][3][4][15]
1. Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique to verify target engagement in intact cells.[16][17][18][19][20] The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[16]
Experimental Protocol:
-
Cell Treatment: Treat cultured cells with the test compounds or vehicle control for a specified time.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Detection: Detect the amount of soluble G9a in each sample using Western blotting or a high-throughput method like an enzyme-fragment complementation assay.[16][18]
-
Data Analysis: Plot the amount of soluble G9a as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of a compound indicates target engagement.
Causality Behind Experimental Choices: CETSA® provides direct evidence of target binding in a physiological context, which is a crucial validation step that bridges the gap between biochemical and cellular assays.[16]
2. NanoBRET™ Target Engagement Assay
The NanoBRET™ Target Engagement assay is a live-cell method that allows for the quantitative measurement of compound binding to a target protein.[21][22][23] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer.[22]
Experimental Protocol:
-
Cell Transfection: Transfect cells with a vector expressing a G9a-NanoLuc® fusion protein.
-
Tracer and Compound Addition: Add a cell-permeable fluorescent tracer that binds to G9a and varying concentrations of the test compounds.
-
BRET Measurement: Add the NanoLuc® substrate and measure the BRET signal. Competitive displacement of the tracer by the test compound results in a decrease in the BRET signal.
-
Data Analysis: Calculate the intracellular IC50 or Ki values for each compound.
Causality Behind Experimental Choices: NanoBRET™ provides a quantitative measure of intracellular target affinity and can also be used to determine compound residence time, offering deeper insights into the pharmacodynamics of the probe.[23]
3. Western Blot for H3K9me2 Levels
To confirm that target engagement leads to a functional consequence, we measure the levels of the downstream epigenetic mark, H3K9me2. A potent and selective G9a inhibitor should lead to a dose-dependent reduction in global H3K9me2 levels.[6][7]
Experimental Protocol:
-
Cell Treatment: Treat cells with a dose range of the test compounds for an appropriate duration (e.g., 48-72 hours).
-
Histone Extraction: Isolate histones from the treated cells.
-
Western Blotting: Separate the histone proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for H3K9me2 and total histone H3 (as a loading control).
-
Quantification: Quantify the band intensities to determine the relative levels of H3K9me2.
Causality Behind Experimental Choices: This assay provides a direct measure of the on-target functional activity of the chemical probe in a cellular context. A reduction in H3K9me2 levels demonstrates that the compound is not only binding to G9a but is also inhibiting its enzymatic activity in cells.
Part 3: Selectivity and Off-Target Profiling
A critical characteristic of a high-quality chemical probe is its selectivity for the intended target.[24]
1. Histone Methyltransferase Panel Screening
To assess the selectivity of our novel compound within the HMT family, it should be screened against a panel of other histone methyltransferases.
Experimental Protocol:
-
Utilize a commercial service or an in-house panel of in vitro HMT assays for a broad range of methyltransferases (e.g., EZH2, SUV39H1, PRMTs, etc.).[13][25]
-
Test the compound at a fixed concentration (e.g., 1 or 10 µM) to identify any potential off-target activity.
-
For any identified hits, determine the IC50 value to quantify the degree of inhibition.
Causality Behind Experimental Choices: This provides a quantitative measure of selectivity within the target family and helps to identify potential off-target activities that could confound experimental results.
2. Broad Kinase Panel Screening
Kinases are a common source of off-target activity for many small molecules. Screening against a broad panel of kinases is a crucial step in de-risking a new chemical probe.
Experimental Protocol:
-
Submit the compound to a commercial kinase screening service (e.g., Eurofins, Reaction Biology).
-
Screen against a large panel of kinases (e.g., >400) at a fixed concentration.
-
Follow up on any significant hits with IC50 determinations.
Causality Behind Experimental Choices: This broad screening approach helps to identify any unexpected off-target activities and provides a more complete picture of the compound's selectivity profile.
Data Presentation and Interpretation
All quantitative data should be summarized in clear, well-structured tables for easy comparison.
Table 1: Comparative Biochemical and Cellular Activity
| Compound | G9a IC50 (nM) | MoA (vs. SAM) | Cellular H3K9me2 IC50 (nM) | CETSA Shift (°C) | NanoBRET™ IC50 (nM) |
| This compound | TBD | TBD | TBD | TBD | TBD |
| UNC0638 | <15 | Competitive | ~50 | +X | ~75 |
| UNC0642 | <15 | Competitive | ~100 | +Y | ~120 |
| BIX01294 | ~1,700 | Competitive | ~2,800 | +Z | >10,000 |
TBD: To Be Determined
Table 2: Selectivity Profile
| Compound | G9a IC50 (nM) | EZH2 IC50 (nM) | SUV39H1 IC50 (nM) | PRMT5 IC50 (nM) | Kinase Hits (>50% inh. @ 1µM) |
| This compound | TBD | TBD | TBD | TBD | TBD |
| UNC0638 | <15 | >10,000 | >10,000 | >10,000 | 0 |
| UNC0642 | <15 | >10,000 | >10,000 | >10,000 | 0 |
TBD: To Be Determined
By systematically generating and presenting data in this manner, researchers can objectively assess the performance of a novel chemical entity like this compound against established standards. A successful chemical probe will demonstrate potent on-target activity, clear evidence of cellular target engagement, and a high degree of selectivity. This rigorous, data-driven approach is essential for the development of high-quality chemical tools that can confidently be used to explore the frontiers of biology.
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A Senior Application Scientist's Guide to Assessing the Cross-Reactivity Profile of 3,5-Dimethoxypicolinonitrile
Introduction
In the landscape of modern drug discovery, the journey of a novel chemical entity from a promising hit to a clinical candidate is paved with rigorous scientific scrutiny. For a compound such as 3,5-Dimethoxypicolinonitrile, a hypothetical molecule with promising activity against a primary target, a thorough understanding of its selectivity is not just a regulatory requirement but a fundamental pillar of its therapeutic potential. Cross-reactivity, the unintended interaction of a compound with proteins other than its primary target, can lead to unforeseen toxicities or a dilution of therapeutic efficacy.[1][2] This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to systematically assess the cross-reactivity profile of novel compounds like this compound. We will move beyond a simple listing of protocols to explain the causality behind experimental choices, ensuring a self-validating and robust assessment strategy.
Pillar 1: Strategic Framework for Cross-Reactivity Assessment
A robust assessment of cross-reactivity is a tiered, multi-faceted process. It begins with a broad, exploratory screen to identify potential off-targets, followed by more focused, orthogonal assays to confirm these initial findings in increasingly physiological contexts. This approach is designed to efficiently allocate resources while building a comprehensive and reliable selectivity profile.
Below is a logical workflow for this assessment:
Caption: Workflow for Cross-Reactivity Assessment.
Pillar 2: In-Depth Experimental Methodologies & Data Interpretation
Tier 1: Broad Kinome Profiling
The picolinonitrile scaffold is a common feature in many kinase inhibitors. Therefore, the most logical and high-yield starting point for assessing the cross-reactivity of this compound is a broad kinase panel screen. This is crucial for identifying potential off-target interactions within one of the largest and most functionally diverse enzyme families.[3]
Rationale for Experimental Choice: Kinase profiling services offer a rapid and cost-effective way to survey a large portion of the human kinome, with some panels including over 560 different kinases.[3][4] This provides an immediate, panoramic view of a compound's selectivity. Testing at a fixed concentration (e.g., 1 or 10 µM) and at both low (apparent Km) and physiological (1 mM) ATP concentrations can provide deeper insights into the mechanism of action.[5][6]
Hypothetical Data Presentation:
To illustrate the potential outcomes, let's assume this compound (Compound X) is designed to target a hypothetical kinase, "Kinase A". Below is a comparison with a known selective inhibitor (Inhibitor S) and a known non-selective inhibitor (Inhibitor N).
| Compound | Primary Target | % Inhibition at 1µM (Kinase A) | Number of Kinases Inhibited >50% at 1µM (Panel of 400) | Key Off-Targets (>75% Inhibition) |
| This compound (Compound X) | Kinase A | 95% | 3 | Kinase B, Kinase C |
| Reference Inhibitor S | Kinase A | 98% | 1 | None |
| Reference Inhibitor N | Kinase A | 92% | 45 | Kinase D, E, F, G, H, and 39 others |
Interpretation: In this hypothetical scenario, Compound X shows high potency against its intended target but also displays significant activity against two other kinases, "Kinase B" and "Kinase C". This immediately flags these as priority off-targets that require further investigation.
Tier 2: Orthogonal Hit Confirmation
A percentage inhibition value from a large-scale screen is an excellent starting point, but it is not definitive proof of a direct interaction. Assay artifacts can lead to false positives.[7][8] Therefore, it is critical to confirm the initial hits using orthogonal methods, preferably with different underlying principles.
These assays directly measure the ability of a test compound to displace a known ligand or tracer from the binding site of a target protein.[9][10][11][12] This provides strong evidence that the test compound and the reference ligand share a binding site.
Principle of Competitive Binding Assay:
Caption: Principle of a Competitive Binding Assay.
Detailed Protocol: Competitive Binding Assay for Kinase B
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human Kinase B protein.
-
Select a high-affinity, labeled (e.g., fluorescent) tracer molecule known to bind to the active site of Kinase B.
-
Prepare serial dilutions of this compound.
-
-
Assay Setup:
-
In a microplate, add a fixed concentration of Kinase B and the labeled tracer to each well.
-
Add the serially diluted this compound to the wells. Include vehicle-only (DMSO) controls for no inhibition and a known inhibitor as a positive control.
-
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Detection: Measure the signal from the labeled tracer using an appropriate plate reader (e.g., fluorescence polarization). A decrease in signal correlates with the displacement of the tracer by the test compound.[13]
-
Data Analysis: Plot the signal against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 or Ki value.
While biochemical assays are essential, they do not account for factors like cell permeability or intracellular target engagement. CETSA is a powerful biophysical technique that measures the thermal stabilization of a protein upon ligand binding in its native cellular environment.[14][15][16] A positive thermal shift provides strong evidence that the compound engages the target inside the cell.[17][18]
Principle of CETSA:
Caption: The Cellular Thermal Shift Assay (CETSA) Workflow.
Detailed Protocol: CETSA for Kinase B
-
Cell Culture and Treatment:
-
Culture a cell line that endogenously expresses Kinase B to a suitable confluency.
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) for a defined period (e.g., 1-2 hours).
-
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a short duration (e.g., 3 minutes), followed by rapid cooling.[14]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells (e.g., via freeze-thaw cycles or detergents).
-
Separate the soluble protein fraction from the precipitated aggregates by high-speed centrifugation.
-
-
Protein Quantification:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble Kinase B at each temperature point using a specific detection method, such as Western blotting or an immunoassay.
-
-
Data Analysis:
-
Plot the amount of soluble Kinase B as a function of temperature for both vehicle- and compound-treated samples. A shift of the melting curve to higher temperatures in the presence of the compound indicates target engagement and stabilization.
-
Tier 3: Broader Safety Pharmacology Profiling
Beyond kinases, a compound can have off-target effects on other critical protein families. Safety pharmacology panels screen for interactions with a wide range of targets associated with adverse drug reactions, such as G-protein coupled receptors (GPCRs), ion channels, and transporters.[19] Submitting this compound to such a panel (e.g., a 44-target panel) is a standard step in preclinical safety assessment to flag potential liabilities early.
Conclusion
Assessing the cross-reactivity of a novel compound like this compound is an exercise in rigorous, multi-tiered investigation. It is not a single experiment but a logical progression of inquiry. By starting with a broad screen to cast a wide net, followed by orthogonal, mechanistically distinct assays like competitive binding and CETSA to confirm hits, researchers can build a high-confidence selectivity profile. This systematic approach is essential for de-risking a drug discovery program, providing a clear rationale for advancing a compound, and ultimately, ensuring the development of safer and more effective medicines.
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A Comparative Guide to the Validation of Analytical Techniques for 3,5-Dimethoxypicolinonitrile Detection
For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and confidence in experimental outcomes. This guide provides an in-depth comparison of analytical techniques for the detection and quantification of 3,5-Dimethoxypicolinonitrile, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] The focus is on the practical application and validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods, underpinned by spectroscopic characterization, in accordance with the International Council for Harmonisation (ICH) guidelines.[2][3][4]
The Critical Role of Method Validation
Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[2][5] It ensures that the data generated is reliable, reproducible, and accurate, which is paramount in a regulated environment.[2] The recently updated ICH Q2(R2) and the complementary Q14 guideline on analytical procedure development provide a harmonized framework for this process, emphasizing a science- and risk-based approach.[2]
Spectroscopic Characterization of this compound
Prior to the development of quantitative methods, it is essential to confirm the identity and structural integrity of the this compound reference standard using spectroscopic techniques.
-
Infrared (IR) Spectroscopy : The nitrile functional group (-C≡N) exhibits a characteristic strong and sharp absorption band in the IR spectrum, typically between 2200-2260 cm⁻¹.[6][7] This distinct signal is a reliable indicator of the nitrile group's presence.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹³C NMR spectroscopy is a powerful tool for identifying the nitrile carbon, which characteristically appears in the range of 110-125 ppm.[6]
-
¹H NMR spectroscopy will show signals for the protons on the picoline ring and the methoxy groups, with chemical shifts influenced by their electronic environment. Protons adjacent to the electron-withdrawing nitrile group may be slightly deshielded.[6]
-
-
Mass Spectrometry (MS) : Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.[6][8]
High-Performance Liquid Chromatography (HPLC): A Versatile Approach
HPLC is a widely used technique for the separation, identification, and quantification of compounds in a mixture.[9][10][11][12] For this compound, a reversed-phase HPLC (RP-HPLC) method is proposed, as it is well-suited for the analysis of moderately polar organic molecules.
Proposed HPLC Method
| Parameter | Condition | Rationale |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | The C18 stationary phase provides excellent retention and separation for a wide range of organic compounds. |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) | A mixture of acetonitrile and water is a common mobile phase in RP-HPLC, offering good solvating power and UV transparency. The ratio can be optimized to achieve the desired retention time. |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides good separation efficiency without generating excessive backpressure. |
| Detection | UV at 270 nm | The aromatic nature of the picoline ring suggests strong UV absorbance. The optimal wavelength should be determined by running a UV scan of the analyte. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
Validation of the Proposed HPLC Method
The validation of this HPLC method would follow the ICH Q2(R2) guidelines and involve the assessment of the following parameters[2][3][4]:
-
Specificity : The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products.[2][3] This is demonstrated by injecting a blank (diluent), a placebo (if in a formulation), and the analyte spiked with potential impurities. The analyte peak should be well-resolved from any other peaks.
-
Linearity : The ability to obtain test results that are directly proportional to the concentration of the analyte.[2][3] A minimum of five concentrations across the expected working range should be prepared and injected. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.[12]
-
Accuracy : The closeness of the test results to the true value.[2][3] This is determined by spiking a placebo with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration) and calculating the percent recovery. Acceptance criteria are typically within 98-102%.
-
Precision : The degree of scatter between a series of measurements. It is assessed at two levels:
-
Repeatability (Intra-assay precision) : The precision under the same operating conditions over a short interval of time. This is typically assessed by six replicate injections of the same sample, with a relative standard deviation (RSD) of ≤ 2% being acceptable.[2]
-
Intermediate Precision (Inter-assay precision) : The precision within the same laboratory but on different days, with different analysts, or on different equipment. The RSD between the different sets of data should be within acceptable limits (e.g., ≤ 2%).
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ) :
-
LOD : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ is often the lowest concentration on the calibration curve.
-
-
Robustness : The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature, flow rate). This provides an indication of its reliability during normal usage.
Experimental Workflow for HPLC Method Validation
Caption: Workflow for HPLC Method Validation.
Gas Chromatography (GC): An Alternative for Volatile Compounds
Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds.[13][14][15] Given the structure of this compound, it is expected to have sufficient volatility for GC analysis.
Proposed GC Method
| Parameter | Condition | Rationale |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | A non-polar column that provides good separation for a wide range of compounds. |
| Carrier Gas | Helium at 1.2 mL/min | An inert carrier gas that is commonly used in GC-MS applications. |
| Injector Temperature | 250 °C | Ensures complete volatilization of the sample without causing thermal degradation. |
| Oven Temperature Program | Initial 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min | A temperature program allows for the separation of compounds with different boiling points. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | FID is a universal detector for organic compounds, while MS provides structural information for definitive identification. |
| Injection Mode | Split (e.g., 50:1) | A split injection is used for concentrated samples to avoid overloading the column. |
Validation of the Proposed GC Method
The validation of the GC method would follow the same ICH Q2(R2) principles as the HPLC method, with adjustments for the specific technique. The validation parameters (specificity, linearity, accuracy, precision, LOD, LOQ, and robustness) would be assessed in a similar manner. For GC, robustness testing might include variations in injector temperature, oven temperature ramp rate, and carrier gas flow rate.
Experimental Workflow for GC Method Validation
Caption: Workflow for GC Method Validation.
Comparison of HPLC and GC for this compound Analysis
| Feature | HPLC | GC |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Wide range of compounds, including non-volatile and thermally labile ones. | Volatile and thermally stable compounds. |
| Sample Preparation | Dissolving the sample in a suitable solvent. | Dissolving the sample in a volatile solvent; derivatization may be required for polar compounds.[16] |
| Sensitivity | Dependent on the detector used (e.g., UV, MS). Generally good sensitivity. | Highly sensitive, especially with detectors like FID and MS.[14][17][18] |
| Specificity | High, especially when coupled with a diode-array detector (DAD) or MS. | Very high, particularly with MS detection, which provides structural information. |
| Throughput | Can be automated for high throughput. | Can be automated for high throughput. |
| Potential Issues | Column degradation, mobile phase preparation, potential for peak tailing. | Thermal degradation of the analyte, column bleed, injector discrimination. |
Conclusion
Both HPLC and GC are powerful and reliable techniques for the analysis of this compound. The choice between the two will depend on the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. An HPLC method is generally more versatile, while a GC method may offer higher sensitivity for this particular compound.
Regardless of the chosen technique, a thorough validation according to ICH guidelines is mandatory to ensure the quality and integrity of the analytical data. This guide provides a comprehensive framework for the development and validation of robust analytical methods for this compound, enabling researchers and drug development professionals to generate reliable and defensible results.
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A Comparative Guide to the Physicochemical Properties of Picolinonitrile Isomers
In the landscape of pharmaceutical and materials science research, the subtle yet profound impact of isomeric substitution cannot be overstated. Picolinonitrile, also known as cyanopyridine, exists in three distinct isomers—2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine—each possessing a unique set of physicochemical properties that dictate its reactivity, solubility, and ultimately, its utility in synthesis and formulation. This guide provides an in-depth, objective comparison of these isomers, supported by experimental data, to empower researchers, scientists, and drug development professionals in making informed decisions for their applications.
The position of the cyano group on the pyridine ring significantly influences the electronic distribution, intermolecular forces, and overall molecular geometry, leading to notable differences in melting and boiling points, solubility, and acidity. Understanding these variations is paramount for optimizing reaction conditions, designing novel molecular scaffolds, and developing robust formulations.
Comparative Analysis of Core Physicochemical Properties
The distinct placement of the electron-withdrawing cyano group in 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine leads to significant variations in their physical and chemical characteristics. These differences are not merely academic; they have practical implications in reaction kinetics, solvent selection, and purification strategies.
| Property | 2-Cyanopyridine (Picolinonitrile) | 3-Cyanopyridine (Nicotinonitrile) | 4-Cyanopyridine (Isonicotinonitrile) |
| CAS Number | 100-70-9[1] | 100-54-9[2] | 100-48-1[3] |
| Molecular Formula | C₆H₄N₂[4] | C₆H₄N₂[5] | C₆H₄N₂[3] |
| Molecular Weight | 104.11 g/mol [4] | 104.11 g/mol [5] | 104.11 g/mol [3] |
| Appearance | White to tan liquid or solid[6][7] | Colorless liquid or gray crystalline solid[6][8] | White to tan solid[3] |
| Melting Point | 24-29 °C[9][10][11] | 47-53 °C[2][12] | 74-81 °C[3] |
| Boiling Point | 212-225 °C[4][9][10] | 201-227 °C[2][5] | 196-214 °C[13][14] |
| Water Solubility | 67 g/L at 20°C[15] | 135-140 g/L at 20°C[16][17] | 32 g/L at 16.4°C[13][18] |
| pKa (of conjugate acid) | 0.26[7][11] | 1.39-1.45[8][17] | 1.90[13][18] |
| Dipole Moment | Not readily available | Not readily available | ~1.61 - 3.5 D[14][19] |
The above table encapsulates the critical physicochemical data for the three picolinonitrile isomers. A clear trend is observable in the melting points, with 4-cyanopyridine exhibiting the highest melting point, suggesting stronger intermolecular forces in its crystal lattice. Conversely, 3-cyanopyridine demonstrates the highest water solubility, a crucial factor in many biological and pharmaceutical applications. The basicity, as indicated by the pKa of the conjugate acid, increases from the 2- to the 4-position, reflecting the influence of the cyano group's position on the nitrogen atom's electron density.
Causality Behind Experimental Observations
The observed differences in physicochemical properties can be attributed to the interplay of inductive and resonance effects, as well as intermolecular forces. The electron-withdrawing nature of the cyano group deactivates the pyridine ring, but its positional influence varies.
Caption: Relationship between isomer structure and properties.
In 4-cyanopyridine, the cyano group is para to the nitrogen atom, allowing for strong resonance withdrawal of electrons from the ring, which contributes to a more ordered crystal packing and thus a higher melting point. The dipole moment of 4-cyanopyridine is also significant due to this charge separation. For 3-cyanopyridine, the cyano group is meta to the nitrogen, and its electron-withdrawing effect is primarily inductive, leading to different packing and solubility characteristics. The ortho position of the cyano group in 2-cyanopyridine introduces steric and electronic effects that result in the lowest melting point among the three.
Experimental Methodologies for Property Determination
To ensure the reliability of the presented data, it is crucial to understand the experimental protocols used for their determination. These self-validating systems are standard in the field of physical chemistry.
Melting Point Determination
The melting point of a crystalline solid is a fundamental indicator of its purity and is determined using a capillary melting point apparatus.
Protocol:
-
A small, finely powdered sample of the picolinonitrile isomer is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a controlled rate, typically 1-2 °C per minute, to ensure thermal equilibrium.
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.
Caption: Workflow for melting point determination.
Solubility Determination
The solubility of a compound in a given solvent at a specific temperature is a critical parameter for reaction and formulation development.
Protocol:
-
An excess amount of the picolinonitrile isomer is added to a known volume of the solvent (e.g., water) in a sealed container.
-
The mixture is agitated at a constant temperature using a magnetic stirrer or shaker bath until equilibrium is reached (i.e., the concentration of the dissolved solute remains constant).
-
The saturated solution is filtered to remove any undissolved solid.
-
The concentration of the picolinonitrile isomer in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC), by comparing the sample's response to a calibration curve of known concentrations.
Caption: Workflow for solubility determination.
pKa Determination
The pKa value, which quantifies the acidity of the conjugate acid of the pyridine nitrogen, is typically determined by potentiometric titration.
Protocol:
-
A known concentration of the picolinonitrile isomer is dissolved in a suitable solvent, often a water-alcohol mixture.
-
A standardized solution of a strong acid (e.g., HCl) is used as the titrant.
-
The pH of the solution is monitored using a calibrated pH meter as the titrant is added incrementally.
-
A titration curve (pH vs. volume of titrant added) is plotted.
-
The pKa is determined from the pH at the half-equivalence point, where half of the picolinonitrile has been protonated.
Sources
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Safety Operating Guide
Navigating the Synthesis Landscape: A Guide to Safely Handling 3,5-Dimethoxypicolinonitrile
For Immediate Implementation: A Comprehensive Operational and Safety Guide for Research, Development, and Manufacturing Personnel
As scientific pursuits venture deeper into novel molecular architectures, the imperative to ensure the safety of our researchers and the integrity of our environment becomes paramount. This guide serves as an essential resource for all personnel handling 3,5-Dimethoxypicolinonitrile, a compound of increasing interest in pharmaceutical and materials science. By providing a framework of best practices grounded in established safety protocols for analogous compounds, we aim to foster a culture of proactive safety and responsible innovation.
Understanding the Hazard Profile: A Synthesis of Analog Data
Compounds such as 3,5-Dichlorobenzonitrile and 3,5-Difluorobenzonitrile indicate that the benzonitrile scaffold can be associated with acute toxicity if swallowed, in contact with skin, or inhaled.[1][2][3] It may also cause skin, eye, and respiratory irritation.[1][2][3][4] The nitrile functional group, in particular, carries the inherent risk of releasing highly toxic hydrogen cyanide gas under acidic conditions or upon combustion.[5][6] Aromatic amines, such as the structurally related 3,5-Dimethoxyaniline, can also be toxic.[5]
Therefore, this compound must be treated as a hazardous substance with the potential for significant health effects upon exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory when handling this compound to prevent all routes of exposure.
| PPE Component | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves are essential. Nitrile gloves offer excellent resistance to a wide range of chemicals, including acids, bases, and organic solvents, making them a suitable choice.[7][8][9] For prolonged handling or in case of immersion, heavier-duty nitrile or butyl rubber gloves should be considered. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contamination. |
| Eye and Face Protection | Chemical safety goggles that provide a complete seal around the eyes are required at all times.[4] When there is a risk of splashing, a face shield should be worn in addition to safety goggles to protect the entire face.[10] |
| Body Protection | A flame-resistant laboratory coat is the minimum requirement. For larger scale operations or when there is a significant risk of splashing, a chemical-resistant apron or coveralls should be worn over the lab coat.[4][10] |
| Respiratory Protection | All handling of this compound solid or solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][10] If engineering controls are not sufficient to maintain exposure below occupational exposure limits, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[1] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is critical to minimizing the risk of exposure and ensuring the well-being of all laboratory personnel.
Preparation and Weighing
-
Designated Area: All manipulations involving this compound should be performed in a designated and clearly marked area within a chemical fume hood.
-
Decontamination: Before starting, ensure the work area is clean and free of incompatible materials, particularly strong acids and oxidizing agents.[1][5][6]
-
Weighing: When weighing the solid compound, use a balance inside the fume hood or a powder-containment hood. Use anti-static weighing paper or a container to prevent dispersal of the powder.
Solution Preparation and Reactions
-
Solvent Selection: Use the least hazardous solvent appropriate for the procedure.
-
Addition: Add this compound to the solvent slowly and in a controlled manner to avoid splashing.
-
Reaction Monitoring: All reactions should be monitored from outside the fume hood sash. The sash should be kept as low as possible.
-
Heating: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.
Post-Reaction Work-up and Purification
-
Quenching: If the reaction needs to be quenched, do so slowly and cautiously, especially if there is a possibility of gas evolution.
-
Extraction and Chromatography: Perform all extractions and column chromatography within the fume hood. Ensure that all glassware is properly secured.
Disposal Plan: Responsible Stewardship from Cradle to Grave
Proper waste management is a critical component of laboratory safety and environmental protection. Under no circumstances should this compound or its waste be disposed of down the drain.[10]
Waste Segregation
-
Solid Waste: All solid waste contaminated with this compound, including weighing paper, gloves, and disposable labware, must be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, clearly labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
Waste Labeling and Storage
All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").[10] Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.
Final Disposal
Arrange for the disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[10] Follow all local, state, and federal regulations for the transportation and disposal of hazardous chemical waste.[10]
Emergency Procedures: Preparing for the Unexpected
Spills
-
Evacuate: Immediately evacuate the area and alert nearby personnel.
-
Isolate: If it is safe to do so, prevent the spill from spreading.
-
Report: Notify your supervisor and your institution's EHS department immediately.
-
Decontaminate: Only trained personnel with the appropriate PPE should clean up the spill. Use an absorbent material to collect the spilled substance and place it in a sealed container for disposal as hazardous waste.[10]
Personal Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Visualizing the Workflow for Safe Handling
To further clarify the procedural flow, the following diagram outlines the key stages of handling this compound.
Caption: Figure 1: Step-by-step workflow for the safe handling of this compound.
By internalizing and consistently applying these safety protocols, we can collectively ensure a secure research environment that empowers scientific discovery while upholding our commitment to safety and environmental responsibility.
References
- Armbrust American. (n.d.). Are Nitrile Gloves Considered PPE?
- Flinn Scientific Canada. (n.d.). PPE Nitrile Acid-Resistant Gloves for Lab Safety.
- GlovesnStuff. (n.d.). Nitrile Gloves for Chemical Handling.
- Unimed. (2024, November 1). Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety.
- Fisher Scientific. (n.d.). Safety Data Sheet - 3,5-Dimethoxyaniline.
- Fisher Scientific. (2021, December 24). Safety Data Sheet - (3,4-Dimethoxyphenyl)acetonitrile.
- Fisher Scientific. (n.d.). Safety Data Sheet - 3,5-Lutidine.
- Fisher Scientific. (n.d.). Safety Data Sheet - 3,5-Dichlorobenzonitrile.
- ChemicalBook. (2025, July 26). 3,5-Dichlorobenzonitrile - Safety Data Sheet.
- Apollo Scientific. (2023, July 4). 3,5-Difluorobenzonitrile Safety Data Sheet.
- MedchemExpress.com. (2025, October 24). Safety Data Sheet - 3,5-Dimethylbenzonitrile.
- BenchChem. (2025). Proper Disposal of 3-Amino-2-pyridinecarbonitrile: A Comprehensive Guide.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

